5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522432. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIPARYFCVPPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325975 | |
| Record name | 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4447-45-4 | |
| Record name | 4447-45-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine. This heterocyclic compound is a member of the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.
Core Chemical Properties
This compound is a solid organic compound with the molecular formula C₆H₅N₃OS.[1] Its chemical structure features a central 1,3,4-thiadiazole ring substituted with a furan ring at the 5-position and an amine group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃OS | [1] |
| Molecular Weight | 167.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 4447-45-4 | [1] |
| Predicted XlogP | 1.4 | [2] |
Spectral Data
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | Signals corresponding to the protons of the furan ring are expected in the aromatic region. The amine protons would likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbon atoms of the furan and thiadiazole rings are anticipated in the downfield region. |
| IR (Infrared) | Characteristic stretching vibrations for N-H (amine), C=N (thiadiazole ring), and C-S-C bonds are expected.[3] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight. |
Experimental Protocols: Synthesis
The synthesis of this compound typically involves the cyclization of a thiosemicarbazide derivative of furan-2-carboxylic acid. While a specific protocol for the parent compound is not detailed, a general and representative procedure can be outlined based on the synthesis of similar 5-substituted-2-amino-1,3,4-thiadiazoles.
General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines:
This process generally involves two main steps:
-
Formation of Thiosemicarbazone: Reaction of an appropriate aldehyde or ketone with thiosemicarbazide.
-
Oxidative Cyclization: The resulting thiosemicarbazone undergoes oxidative cyclization to form the 1,3,4-thiadiazole ring.
A common synthetic route for 5-substituted-2-amino-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of thiosemicarbazones.[4]
Illustrative Experimental Protocol (based on related syntheses):
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Step 1: Synthesis of Furan-2-carbaldehyde thiosemicarbazone.
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To a solution of furan-2-carbaldehyde in ethanol, an equimolar amount of thiosemicarbazide is added.
-
A catalytic amount of a suitable acid (e.g., acetic acid) is added, and the mixture is refluxed for a specified period.
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The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone is filtered, washed, and dried.
-
-
Step 2: Oxidative Cyclization to this compound.
-
The furan-2-carbaldehyde thiosemicarbazone is dissolved in a suitable solvent.
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An oxidizing agent (e.g., ferric chloride) is added portion-wise.
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The reaction mixture is stirred at room temperature or heated as required.
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After the reaction is complete, the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization from an appropriate solvent.
-
Potential Biological Activities and Signaling Pathways
Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][6][7]
Antimicrobial Mechanism of Action:
While the specific mechanism for this compound is not elucidated, a plausible mechanism for the antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives involves the inhibition of essential cellular processes in microorganisms. The thiadiazole ring can act as a bioisostere for other heterocyclic systems found in biologically important molecules.
Potential Anticancer Mechanism of Action:
For the broader class of 2-amino-1,3,4-thiadiazoles, one identified mechanism of anticancer activity is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[8] IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides. Its inhibition leads to the depletion of the guanine nucleotide pool, thereby arresting DNA and RNA synthesis and ultimately leading to cell death.
Below is a diagram illustrating the proposed mechanism of action involving IMPDH inhibition.
Caption: Proposed mechanism of action via IMPDH inhibition.
This guide provides a foundational understanding of the chemical properties and potential applications of this compound. Further research is warranted to fully elucidate its spectral characteristics, optimize its synthesis, and confirm its specific biological mechanisms of action.
References
- 1. This compound | C6H5N3OS | CID 351610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-(furan-2-yl)-n-methyl-1,3,4-thiadiazol-2-amine (C7H7N3OS) [pubchemlite.lcsb.uni.lu]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Characteristics of 5-(2-furyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-(2-furyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The document details its chemical structure, calculated physical properties, and spectral data. Furthermore, it outlines experimental protocols for its synthesis and characterization, drawing upon established methods for analogous 1,3,4-thiadiazole derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents.
Chemical Structure and Properties
5-(2-furyl)-1,3,4-thiadiazol-2-amine is a five-membered aromatic heterocycle containing a furan ring attached to a 1,3,4-thiadiazole core, which is further substituted with an amine group.
Chemical Structure:
Caption: Chemical structure of 5-(2-furyl)-1,3,4-thiadiazol-2-amine.
Physicochemical Data
Quantitative data for 5-(2-furyl)-1,3,4-thiadiazol-2-amine is summarized in the table below. It is important to note that while some experimental data for closely related compounds is available, specific experimental values for the title compound are limited. Much of the data presented here is based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃OS | PubChem[1] |
| Molecular Weight | 167.19 g/mol | PubChem[1] |
| CAS Number | 4447-45-4 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | 204-206 °C (for the related 5-(5-nitrofuran-2-yl) derivative) | Taylor & Francis Online[2] |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. | General knowledge for similar compounds |
| LogP (calculated) | 0.8 | PubChem[1] |
Experimental Protocols
Synthesis
A general and established method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide.[3] This protocol can be adapted for the synthesis of 5-(2-furyl)-1,3,4-thiadiazol-2-amine.
Workflow for the Synthesis of 5-(2-furyl)-1,3,4-thiadiazol-2-amine:
Caption: General synthetic workflow for 5-(2-furyl)-1,3,4-thiadiazol-2-amine.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, combine 2-furoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Cyclizing Agent: Slowly add a dehydrating/cyclizing agent such as phosphorus oxychloride or polyphosphoric acid. The use of polyphosphate ester (PPE) in a solvent like chloroform has also been reported as an effective method for similar syntheses.[3]
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic mixture with a suitable base, such as a concentrated ammonia solution, until a precipitate is formed.
-
Isolation and Purification: Filter the solid product, wash it thoroughly with water, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
Workflow for Physicochemical Characterization:
Caption: Workflow for the characterization of 5-(2-furyl)-1,3,4-thiadiazol-2-amine.
Expected Spectroscopic Data:
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1620 cm⁻¹), and vibrations associated with the furan ring. For a related compound, 5-phenyl-1,3,4-thiadiazol-2-amine, characteristic peaks were observed at 3256 cm⁻¹ (N-H), and 1633 cm⁻¹ (C=N).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum should display signals corresponding to the protons of the furan ring and the amine group. The chemical shifts for the furan protons are expected in the aromatic region. The amine protons will likely appear as a broad singlet. For comparison, the ¹H NMR spectrum of 5-phenyl-1,3,4-thiadiazol-2-amine in DMSO-d₆ showed signals for the aromatic and amine protons in the range of 7.37–7.51 ppm.[3]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the furan and thiadiazole rings.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (167.19 g/mol ). PubChem lists a prominent peak at m/z 167.[1]
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature detailing the involvement of 5-(2-furyl)-1,3,4-thiadiazol-2-amine in any particular signaling pathway. However, the 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The biological activity of this class of compounds is an active area of research.
Conclusion
This technical guide has summarized the key physicochemical characteristics of 5-(2-furyl)-1,3,4-thiadiazol-2-amine based on available data and established knowledge of related compounds. While comprehensive experimental data for this specific molecule is not abundant, this document provides a solid foundation for researchers by outlining its predicted properties and providing detailed protocols for its synthesis and characterization. Further experimental investigation is warranted to fully elucidate its physicochemical profile and to explore its potential as a lead compound in drug discovery programs.
References
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole nucleus, particularly when substituted with an amino group at the 2-position, represents a "privileged scaffold" in medicinal chemistry, conferring a broad spectrum of pharmacological activities upon its derivatives. This technical whitepaper provides an in-depth exploration of the potential mechanisms of action of 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole. While specific mechanistic studies on this particular entity are emerging, this guide synthesizes the wealth of data available for structurally related 2-amino-1,3,4-thiadiazole derivatives to postulate its likely biological targets and signaling pathway interactions. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Prominence of the 2-Amino-1,3,4-thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in drug discovery due to its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Its structural features, such as being a bioisostere of pyrimidine, suggest that it can interact with biological systems by mimicking endogenous molecules.[4] The presence of a 2-amino group provides a crucial point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a furan moiety at the 5-position is also of interest, as furan derivatives are known to possess a range of pharmacological activities.[5]
This guide will delve into the known and potential mechanisms of action of compounds centered around the 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole core, drawing upon data from analogous compounds to provide a foundational understanding for future research and development.
Potential Mechanisms of Action and Therapeutic Targets
The therapeutic effects of 2-amino-1,3,4-thiadiazole derivatives are multifaceted, stemming from their ability to interact with a variety of cellular targets and signaling pathways. The primary areas of investigation include anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Several derivatives of 2-amino-1,3,4-thiadiazole have demonstrated potent anticancer activity through various mechanisms.
-
Inhibition of Signaling Pathways: A notable mechanism is the inhibition of critical cell signaling pathways that regulate cell growth, proliferation, and survival. For instance, a derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the extracellular signal-regulated kinase (ERK) 1/2 pathway.[6] This inhibition leads to cell cycle arrest in the G0/G1 phase, thereby halting the proliferation of cancer cells.[6]
-
Enzyme Inhibition: Another key anticancer strategy for this class of compounds is the inhibition of enzymes crucial for cancer cell proliferation.
-
Cyclin-Dependent Kinase 2 (CDK2): Certain 2-amino-1,3,4-thiadiazole derivatives have been designed as inhibitors of CDK2, a key regulator of the cell cycle.[7] Overexpression of CDK2 is common in many cancers, making it a viable therapeutic target.[7]
-
Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[8] Some 1,3,4-thiadiazole derivatives act as inhibitors of IMPDH, thereby disrupting nucleic acid synthesis and impeding cancer cell growth.[8]
-
Antimicrobial and Antifungal Activity
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents.[1][3] While the precise mechanisms are often not fully elucidated in initial screening studies, several potential modes of action can be inferred.
-
Disruption of Cell Wall/Membrane Integrity: The heterocyclic nature and lipophilicity of these compounds may facilitate their interaction with and disruption of microbial cell membranes or interference with cell wall synthesis.
-
Inhibition of Essential Enzymes: Similar to their anticancer effects, these compounds likely inhibit enzymes that are vital for microbial survival. The specific enzymes targeted in bacteria and fungi by 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole remain an active area for investigation.
The following table summarizes the observed antimicrobial activity for a selection of 2-amino-1,3,4-thiadiazole derivatives against various microbial strains.
| Derivative Class | Target Microorganisms | Observed Effect | Reference |
| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Antibacterial and antifungal activity | [5] |
| 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols | S. aureus, E. coli, A. niger | Good antibacterial and antifungal activity, especially with halogenated derivatives | [3] |
| 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole | Gram-positive and Gram-negative bacteria | In vivo antibacterial activity | [5] |
| 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivatives | S. aureus | Marginal antibacterial activity | [3][5] |
Experimental Protocols for Mechanistic Elucidation
To rigorously define the mechanism of action of 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole, a systematic experimental approach is required. The following outlines key experimental protocols that are commonly employed in the study of such compounds.
Synthesis and Characterization
-
General Synthesis: The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide with a corresponding carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride. For the title compound, furan-2-carboxylic acid would be a key starting material.
-
Structural Confirmation: The synthesized compound's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2][9]
In Vitro Anticancer Activity
-
Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of the compound on various cancer cell lines. Cells are incubated with varying concentrations of the compound, and the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells is quantified spectrophotometrically. This provides an IC₅₀ (half-maximal inhibitory concentration) value.
-
Cell Cycle Analysis: Flow cytometry is employed to determine the effect of the compound on the cell cycle distribution. Cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed to identify any accumulation of cells in a particular phase of the cell cycle (e.g., G0/G1, S, G2/M).[6]
-
Western Blotting: This technique is used to investigate the compound's effect on the expression and phosphorylation status of key proteins in signaling pathways. For example, to confirm the inhibition of the ERK pathway, antibodies specific for total ERK and phosphorylated ERK (p-ERK) would be used.[6]
In Vitro Antimicrobial Activity
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using broth microdilution or agar dilution methods according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
Conclusion and Future Directions
The 2-amino-1,3,4-thiadiazole scaffold, particularly when functionalized with a furan moiety, holds significant promise for the development of novel therapeutic agents. Based on the extensive research on analogous compounds, the mechanism of action of 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole is likely to involve the modulation of key signaling pathways such as the ERK pathway, and the inhibition of enzymes critical for pathogen or cancer cell survival, including CDKs and IMPDH.
Future research should focus on detailed mechanistic studies of 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole to identify its specific molecular targets. A comprehensive understanding of its structure-activity relationship (SAR) will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies are warranted to evaluate its efficacy and safety profile in preclinical models of cancer and infectious diseases. The insights provided in this guide aim to facilitate and accelerate these research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. dovepress.com [dovepress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.vensel.org [pubs.vensel.org]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
The Diverse Biological Activities of Furan-Containing Thiadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intersection of furan and thiadiazole moieties in a single molecular framework has given rise to a class of heterocyclic compounds with a broad spectrum of promising biological activities. This technical guide provides an in-depth overview of the current research on furan-containing thiadiazoles, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
Quantitative Biological Activity Data
The biological efficacy of furan-containing thiadiazole derivatives has been quantified in numerous studies. The following tables summarize the reported anticancer, antimicrobial, and enzyme inhibitory activities, providing a comparative overview of the potency of various synthesized compounds.
Table 1: Anticancer Activity of Furan-Containing Thiadiazole Derivatives
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference Drug (µM) |
| Compound 3 [1] | HepG-2 (Liver Carcinoma) | Near doxorubicin | Doxorubicin | Not specified |
| Compound 12 [1] | HepG-2 (Liver Carcinoma) | Near doxorubicin | Doxorubicin | Not specified |
| Compound 14 [1] | HepG-2 (Liver Carcinoma) | Near doxorubicin | Doxorubicin | Not specified |
| Compound 8a [2] | A549 (Lung), HCT116 (Colon), MDA-MB-231 (Breast) | 1.62 - 4.61 | Cisplatin | Not specified |
| Compound 5d [3] | HepG2 (Hepatocellular Carcinoma) | 8.80 ± 0.31 (µg/mL) | 5-Fluorouracil | Not specified |
| Compound 5d [3] | MCF-7 (Breast Cancer) | 7.22 ± 0.65 (µg/mL) | 5-Fluorouracil | Not specified |
| Compound 5d [3] | HCT-116 (Colorectal Carcinoma) | 9.35 ± 0.61 (µg/mL) | 5-Fluorouracil | Not specified |
| Compound 2g [4] | LoVo (Colon) | 2.44 | Not specified | Not specified |
| Compound 2g [4] | MCF-7 (Breast) | 23.29 | Not specified | Not specified |
| Ciprofloxacin-based derivative 1h,l [5] | SKOV-3 (Ovarian) | 3.58 | Not specified | Not specified |
| Ciprofloxacin-based derivative 1h,l [5] | A549 (Lung) | 2.79 | Not specified | Not specified |
Table 2: Antimicrobial Activity of Furan-Containing Thiadiazole Derivatives
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Reference Drug |
| Thiazole derivative 3a [6] | E. coli | <4.88 | Neomycin |
| Thiazole derivative 3a [6] | S. aureus | 4.88 | Neomycin |
| Thiazole derivative 8a [6] | E. coli | <9.77 | Neomycin |
| Thiazole derivative 8a [6] | S. aureus | 9.77 | Neomycin |
| Dibenzofuran bis(bibenzyl) derivative | Candida albicans | 16 - 512 | Not specified |
| 8-geranyloxy psoralen | Staphylococcus epidermidis | 100 (mg/mL) | Not specified |
| 8-geranyloxy psoralen | Candida krusei | 300 (mg/mL) | Not specified |
| 8-geranyloxy psoralen | Candida kefyr | 100 (mg/mL) | Not specified |
Table 3: Enzyme Inhibitory Activity of Furan-Containing Thiadiazole Derivatives
| Compound ID/Reference | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Thiazole derivative 2b | Acetylcholinesterase (AChE) | 21.105 - 86.625 | 14.511 ± 1.122 | Not specified |
| Thiazole derivative 2f | Butyrylcholinesterase (BChE) | 6.932 - 34.652 | 4.763 ± 0.321 | Not specified |
| Furo[2,3-d]pyrimidine derivative 10b | PI3Kα | 0.175 ± 0.007 | Not specified | Not specified |
| Furo[2,3-d]pyrimidine derivative 10b | PI3Kβ | 0.071 ± 0.003 | Not specified | Not specified |
| Furo[2,3-d]pyrimidine derivative 10b | AKT | 0.411 ± 0.02 | Not specified | Not specified |
| 5-nitrofuran-2-yl-thiadiazole derivative 8g [7] | Urease | 0.94 | Not specified | Non-competitive |
| Furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivative 22 [8] | FLT3-ITD | 0.004 | Not specified | Not specified |
| Furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivative 33 [8] | FLT3-ITD | 0.006 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments cited in the literature concerning the biological evaluation of furan-containing thiadiazoles.
General Experimental Workflow
The evaluation of the biological activity of newly synthesized furan-containing thiadiazole compounds typically follows a standardized workflow, from chemical synthesis to in-depth biological assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
The synthesized furan-containing thiadiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are made in the culture medium.
-
The medium from the wells is replaced with the medium containing different concentrations of the test compounds.
-
A control group with DMSO-treated cells and a blank group with medium only are included.
-
The plate is incubated for 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed.
-
150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to determine the susceptibility of microorganisms to the synthesized compounds.
1. Preparation of Inoculum:
-
A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism in a sterile saline solution.
2. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
3. Well Preparation and Compound Addition:
-
Wells of 6-8 mm in diameter are created in the agar using a sterile cork borer.
-
A specific volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.
-
A positive control (standard antibiotic) and a negative control (solvent alone) are also included on the same plate.
4. Incubation:
-
The plates are incubated at 37°C for 18-24 hours.
5. Measurement and Interpretation:
-
The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
-
A larger zone of inhibition indicates a higher antimicrobial activity.
Enzyme Inhibition: Cholinesterase Inhibition Assay
This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases.
1. Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
Prepare various concentrations of the test compounds.
2. Assay Procedure (in a 96-well plate):
-
Add the enzyme solution, buffer, and the test compound to the wells.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate and DTNB.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
3. Measurement and Analysis:
-
The absorbance of the yellow product is measured kinetically at 412 nm over a period of time using a microplate reader.
-
The rate of the reaction is calculated.
-
The percentage of enzyme inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Several furan-containing thiadiazole derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Some furan-thiadiazole derivatives have been found to inhibit this pathway, leading to apoptosis in cancer cells.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the development of various cancers. Inhibition of this pathway can suppress tumor growth.
Conclusion
Furan-containing thiadiazoles represent a versatile and promising scaffold in medicinal chemistry. The data and methodologies presented in this guide highlight their significant potential as anticancer, antimicrobial, and enzyme inhibitory agents. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action is warranted to translate these promising preclinical findings into novel therapeutic agents. This guide serves as a foundational resource to aid researchers in these future endeavors.
References
- 1. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imtm.cz [imtm.cz]
The Discovery and Synthesis of Novel Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide provides an in-depth overview of the discovery and synthesis of novel thiadiazole derivatives, with a focus on their therapeutic potential, experimental protocols, and the underlying molecular mechanisms of action.
Synthesis of Novel Thiadiazole Derivatives
The synthetic versatility of the thiadiazole ring allows for the creation of a diverse library of compounds. A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or a strong acid.
Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
Materials:
-
Substituted carboxylic acid (1 equivalent)
-
Thiosemicarbazide (1.1 equivalents)
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Appropriate solvent (e.g., ethanol, dimethylformamide)
-
Ice-cold water
-
Base for neutralization (e.g., 10% NaOH or ammonia solution)
Procedure:
-
A mixture of the substituted carboxylic acid (1 eq.) and thiosemicarbazide (1.1 eq.) is taken in a round-bottom flask.
-
Phosphorus oxychloride (or concentrated H₂SO₄) is added dropwise to the mixture under cooling in an ice bath.
-
The reaction mixture is then refluxed for a specified time (typically 2-6 hours) until the reaction is complete (monitored by TLC).
-
After completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice with constant stirring.
-
The resulting precipitate is neutralized with a suitable base to a pH of 7-8.
-
The solid product is filtered, washed thoroughly with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole derivative.[1]
Synthesis of Imidazo[2,1-b][2][3][4]thiadiazole Derivatives
Fused heterocyclic systems containing the thiadiazole ring, such as imidazo[2,1-b][2][3][4]thiadiazoles, have shown promising biological activities. These are typically synthesized from 2-amino-1,3,4-thiadiazole precursors.
Experimental Protocol: Synthesis of 2,6-Disubstituted Imidazo[2,1-b][2][3][4]thiadiazoles
Materials:
-
5-Substituted-2-amino-1,3,4-thiadiazole (1 equivalent)
-
α-Bromoketone (e.g., substituted phenacyl bromide) (1 equivalent)
-
Dry ethanol
-
Potassium carbonate (K₂CO₃) (optional, as a base)
Procedure:
-
A mixture of the 5-substituted-2-amino-1,3,4-thiadiazole (1 eq.) and the appropriate α-bromoketone (1 eq.) is dissolved in dry ethanol.[5]
-
The reaction mixture is refluxed for several hours (typically 12-24 hours).[5] The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
-
The residue is treated with a saturated solution of sodium bicarbonate or potassium carbonate to neutralize the hydrobromic acid formed during the reaction.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent to yield the pure 2,6-disubstituted imidazo[2,1-b][2][3][4]thiadiazole.[5]
Biological Activities and Therapeutic Potential
Thiadiazole derivatives have been extensively evaluated for a range of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of novel thiadiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiadiazole-Imidazole Derivative 16c | Liver Carcinoma (HEPG2-1) | 0.86 | |
| Thiadiazole-Imidazole Derivative 21c | Liver Carcinoma (HEPG2-1) | 1.02 | [2] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2) | Chronic Myelogenous Leukemia (K562) | 7.4 (Abl kinase inhibition) | [6] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | Colon Carcinoma (LoVo) | 2.44 | |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | Breast Cancer (MCF-7) | 23.29 | [7] |
| Thiazole Derivative 10a | Tubulin Polymerization | 2.69 | [8] |
| Thiazole Derivative 10o | Tubulin Polymerization | 3.62 | [8] |
| Thiazole Derivative 13d | Tubulin Polymerization | 3.68 | [8] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Thiadiazole derivatives have shown significant activity against a broad spectrum of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Glucoside Derivative 4i | Phytophthora infestans | 3.43 (EC₅₀) | [5] |
| Imidazo[2,1-b][2][3][4]thiadiazole Derivative | Staphylococcus aureus | 0.03 | [4] |
| Imidazo[2,1-b][2][3][4]thiadiazole Derivative | Bacillus subtilis | 0.03 | [4] |
| Imidazo[2,1-b][2][3][4]thiadiazole Derivative | Escherichia coli | 0.5 | [4] |
| Thiadiazole Derivative TD7 | Mycobacterium tuberculosis | 6.25 | |
| Thiadiazole-Ciprofloxacin Hybrid 35 | Mycobacterium tuberculosis H37Rv | 1.56-25 | [9] |
Key Signaling Pathways and Molecular Targets
The anticancer activity of many thiadiazole derivatives stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
EGFR and VEGFR-2 Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key tyrosine kinases that play a pivotal role in cancer progression. Several thiadiazole derivatives have been designed as potent inhibitors of these receptors.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3][10]
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Some thiadiazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[8][11]
Experimental Workflows
Anticancer Drug Screening Workflow
A typical workflow for screening novel thiadiazole derivatives for anticancer activity involves a series of in vitro assays.
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Thiadiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the thiadiazole derivatives and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.[7][12][13]
Antimicrobial Susceptibility Testing Workflow
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Thiadiazole derivatives
-
Standard antimicrobial agent (positive control)
-
Inoculum suspension adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the thiadiazole derivatives in the broth medium in the wells of a 96-well plate.
-
Prepare a microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the serially diluted compounds with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][14][15][16]
Conclusion and Future Directions
The thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive platform for medicinal chemists. Future research in this area will likely focus on the development of more potent and selective derivatives through structure-activity relationship (SAR) studies and computational modeling. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of novel biological targets will be crucial for the clinical translation of these promising compounds. The exploration of hybrid molecules incorporating the thiadiazole nucleus with other pharmacophores also holds significant potential for the development of next-generation therapeutics to combat cancer and infectious diseases.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Spectroscopic and Biological Insights into 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details the characteristic spectral data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for the synthesis and spectroscopic characterization of this compound and explores its potential biological activities, including a proposed mechanism of action for its anticancer effects.
Introduction
Heterocyclic compounds containing the 1,3,4-thiadiazole ring are a prominent class of molecules in drug discovery, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a furan moiety can further enhance the biological efficacy of these compounds. This compound (C₆H₅N₃OS), with a molecular weight of 167.19 g/mol , represents a key scaffold for the development of novel therapeutic agents.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in medicinal chemistry and drug design.
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected and observed spectral data based on the analysis of closely related analogs and general principles of spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The analysis is typically performed using a KBr pellet method.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3400-3200 | N-H stretching (amine) | Strong, broad |
| 3150-3000 | C-H stretching (aromatic/furan) | Medium |
| 1630-1600 | C=N stretching (thiadiazole ring) | Strong |
| 1580-1500 | C=C stretching (furan ring) | Medium to Strong |
| 1260-1240 | C-O-C stretching (furan ring) | Strong |
| 850-800 | C-S-C stretching (thiadiazole ring) | Medium |
Data is inferred from spectral data of similar 1,3,4-thiadiazole derivatives.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 1H | H5 (furan) |
| ~7.2 | Doublet | 1H | H3 (furan) |
| ~6.6 | Doublet of doublets | 1H | H4 (furan) |
| ~7.5 | Singlet (broad) | 2H | -NH₂ |
Chemical shifts are estimations based on published data for analogous furan-thiadiazole compounds.[2][3]
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 (thiadiazole, attached to NH₂) |
| ~155 | C5 (thiadiazole, attached to furan) |
| ~145 | C2 (furan, attached to thiadiazole) |
| ~144 | C5 (furan) |
| ~112 | C4 (furan) |
| ~110 | C3 (furan) |
Assignments are based on typical chemical shift ranges for these heterocyclic systems.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 167 | [M]⁺ (Molecular ion) |
| 140 | [M - HCN]⁺ |
| 111 | [M - C₂H₂N₂]⁺ |
| 96 | [Furan-C≡N]⁺ |
Fragmentation pattern is predicted based on the structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum is typically recorded in a solvent like ethanol or methanol.
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~280-320 | > 10,000 | π → π* |
The absorption maximum is an estimate based on the conjugated system of the furan and thiadiazole rings.
Experimental Protocols
Synthesis of this compound
A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.[4]
Materials:
-
Furan-2-carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or a strong acid catalyst (e.g., concentrated H₂SO₄)
-
Appropriate solvents (e.g., ethanol, methanol)
-
Ice
-
Ammonia solution
Procedure:
-
A mixture of furan-2-carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is cooled in an ice bath.
-
Phosphorus oxychloride (3 equivalents) is added dropwise to the stirred mixture.
-
The reaction mixture is then refluxed for a specified period (typically 2-4 hours).
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting solution is neutralized with an ammonia solution to precipitate the crude product.
-
The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure this compound.
Spectroscopic Analysis Protocols
FT-IR Spectroscopy:
-
Instrument: FT-IR Spectrometer
-
Sample Preparation: A small amount of the synthesized compound is mixed with KBr powder and pressed into a thin pellet.
-
Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry:
-
Instrument: Mass Spectrometer (e.g., ESI-MS or GC-MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the ion source.
-
Analysis: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
UV-Vis Spectroscopy:
-
Instrument: UV-Vis Spectrophotometer
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol).
-
Analysis: The absorbance is measured over a wavelength range of 200-800 nm.
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known to exhibit a variety of biological activities, with anticancer and antimicrobial effects being particularly prominent.[5][6] While specific data for this compound is limited, related furan-thiadiazole derivatives have shown significant cytotoxicity against various cancer cell lines.[7][8]
The anticancer activity of these compounds is believed to be mediated through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One of the proposed mechanisms involves the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
This diagram illustrates the potential mechanism where this compound inhibits the PI3K/Akt/mTOR signaling pathway, leading to a decrease in cell proliferation and survival, and the induction of apoptosis in cancer cells.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its spectroscopic characteristics, offering a foundational understanding for researchers and drug developers. The outlined experimental protocols for its synthesis and analysis serve as a practical resource for further investigation. While more research is needed to fully elucidate the specific biological activities and mechanisms of action of this particular compound, the data from related furan-thiadiazole derivatives strongly suggest its promise as a scaffold for the development of new anticancer and antimicrobial agents. Future studies should focus on the comprehensive biological evaluation of this compound and the optimization of its structure to enhance its therapeutic potential.
References
- 1. This compound | C6H5N3OS | CID 351610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 4. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 5. bepls.com [bepls.com]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (CAS 4447-45-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound belonging to the versatile 1,3,4-thiadiazole class. The 1,3,4-thiadiazole scaffold is a prominent feature in many medicinally important molecules, exhibiting a wide array of biological activities. This document details the physicochemical properties, synthesis methodologies, and characterization of the title compound. Furthermore, it explores the documented biological activities of structurally related analogs, offering insights into its potential therapeutic applications and mechanisms of action. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Introduction
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions. The presence of the =N-C-S moiety is believed to be crucial for its bioactivity. Derivatives of 2-amino-1,3,4-thiadiazole have been reported to possess a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antileishmanial properties.[1][2][3] The incorporation of a furan ring at the 5-position of the thiadiazole core can further modulate its biological activity. This compound (CAS 4447-45-4) is a representative member of this chemical family, and this guide aims to consolidate the available technical information on its synthesis and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The data is sourced from the PubChem database.[1]
| Property | Value |
| CAS Number | 4447-45-4 |
| Molecular Formula | C₆H₅N₃OS |
| Molecular Weight | 167.19 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=COC(=C1)C2=NN=C(S2)N |
| InChIKey | NJIPARYFCVPPCA-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-documented in the chemical literature. The most common and direct route involves the oxidative cyclization of the corresponding thiosemicarbazone, which is typically prepared by the condensation of an aldehyde with thiosemicarbazide. An alternative method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong acid or dehydrating agent.
Synthesis Workflow
References
Potential Therapeutic Targets of 2-Amino-1,3,4-thiadiazoles: A Technical Guide
The 2-amino-1,3,4-thiadiazole scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of 2-amino-1,3,4-thiadiazole derivatives, focusing on their applications in anticancer, antimicrobial, anti-inflammatory, and neurological disorders. This document is intended for researchers, scientists, and drug development professionals.
Anticancer Activity
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents through various mechanisms of action.[1][2][3] These compounds have been shown to inhibit tumor cell proliferation, decrease DNA synthesis, and reduce cell motility.[1]
Key Molecular Targets and Pathways
Extracellular Signal-Regulated Kinase (ERK) Pathway: One of the key mechanisms of action for some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of the ERK pathway. For instance, the compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest in the G0/G1 phase in non-small cell lung carcinoma cells.[4]
Cell Cycle Regulation: These compounds can induce cell cycle arrest, a crucial mechanism for controlling cancer cell proliferation. FABT, for example, enhances the expression of p27/Kip1, a cyclin-dependent kinase inhibitor, which contributes to the G0/G1 phase arrest.[4]
Inosine Monophosphate Dehydrogenase (IMPDH): Some derivatives of 1,3,4-thiadiazole-2-amine are known to inhibit IMPDH, an enzyme critical for the de novo synthesis of guanosine nucleotides.[3] This inhibition is vital for halting the proliferation of cancer cells.[3]
Apoptosis Induction: Certain derivatives have been found to induce apoptosis in cancer cells. For example, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, a related compound, has demonstrated pro-apoptotic effects in colon and breast adenocarcinoma cells.[3]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Activity | IC50 Value | Citation |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (colon cancer) | Anti-proliferative | 2.44 µM | [3] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (breast cancer) | Anti-proliferative | 23.29 µM | [3] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (breast cancer) | Anti-proliferative | 49.6 µM | [5] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (breast cancer) | Anti-proliferative | 53.4 µM | [5] |
Experimental Protocols
MTT Assay for Cell Proliferation:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2-amino-1,3,4-thiadiazole derivative and incubate for the desired period (e.g., 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Western Blotting for Protein Expression:
-
Lyse treated and untreated cancer cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, p27/Kip1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Caption: Inhibition of ERK pathway and induction of cell cycle arrest by 2-amino-1,3,4-thiadiazoles.
Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole moiety serves as a promising scaffold for the development of new antimicrobial agents, with numerous derivatives exhibiting potent activity against a wide range of bacteria and fungi.[6][7][8] Some of these compounds have demonstrated higher antimicrobial activity than standard drugs.[6][7]
Key Microbial Targets
The exact molecular targets for the antimicrobial activity of many 2-amino-1,3,4-thiadiazole derivatives are still under investigation. However, their broad-spectrum activity suggests interference with fundamental cellular processes in microorganisms. Potential mechanisms include:
-
Enzyme Inhibition: Inhibition of essential microbial enzymes.
-
Cell Wall Synthesis Disruption: Interference with the synthesis of the bacterial cell wall.
-
Nucleic Acid Synthesis Inhibition: Disruption of DNA or RNA synthesis.
Quantitative Data on Antimicrobial Activity
| Compound Class | Microorganism | Activity | MIC Value (µg/mL) | Citation |
| p-chlorophenyl derivative | Staphylococcus aureus | Antibacterial | 62.5 | [8][9] |
| Phenylamino derivative (14b) | Candida albicans | Antifungal | 36.3 | [9] |
| 2,4-dichlorophenylamino derivative (14d) | Candida albicans | Antifungal | 32.6 | [9] |
| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (61e) | Mycobacterium tuberculosis H37Rv | Antitubercular | 6.25 (69% inhibition) | [9] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Certain derivatives of 2-amino-1,3,4-thiadiazole, particularly fused imidazo[2,1-b][2][6][7]thiadiazole systems, have shown potent anti-inflammatory and analgesic properties.[10][11]
Key Molecular Targets
Cyclooxygenases (COX-1 and COX-2): The primary mechanism of anti-inflammatory action for these compounds is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[10] Some derivatives exhibit selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11]
Quantitative Data on Anti-inflammatory Activity
| Compound | Assay | Activity | Result | Citation |
| Imidazo[2,1-b][2][6][7]thiadiazole derivative (5c) | Carrageenan-induced rat paw edema | Anti-inflammatory | Better than diclofenac | [10][11] |
| Imidazo[2,1-b][2][6][7]thiadiazole derivatives (5g, 5i, 5j) | Inflammatory pain model in rats | Antinociceptive | Comparable to diclofenac | [10][11] |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay:
-
Administer the test compound or vehicle to a group of rats.
-
After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume at different time intervals using a plethysmometer.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Molecular Docking Studies:
-
Obtain the crystal structures of COX-1 and COX-2 enzymes from a protein data bank.
-
Prepare the protein and ligand (2-amino-1,3,4-thiadiazole derivative) structures for docking using molecular modeling software.
-
Perform docking simulations to predict the binding mode and affinity of the ligand to the active site of the enzymes.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.
Logical Relationship Diagram
Caption: Inhibition of COX-2 by 2-amino-1,3,4-thiadiazole derivatives to reduce inflammation.
Neurological Disorders
Derivatives of 2-amino-1,3,4-thiadiazole have also shown promise in the context of neurological disorders, exhibiting neuroprotective effects and potential for treating conditions like Alzheimer's disease.[2][12][13][14]
Key Molecular Targets
Neuroprotection: Compounds like 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) and 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) have demonstrated neuroprotective activity in vitro against neurotoxic agents such as glutamate and in conditions of serum deprivation.[2][12][13][14] The exact mechanisms are still being elucidated but may involve antioxidant or anti-excitotoxic pathways.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): For Alzheimer's disease, the inhibition of AChE and BuChE, enzymes that break down the neurotransmitter acetylcholine, is a key therapeutic strategy. Some thiadiazole derivatives have been identified as potential inhibitors of these enzymes.[15]
Quantitative Data on Neuroprotective and Anti-Alzheimer's Activity
Experimental Protocols
In Vitro Neuroprotection Assay:
-
Culture neuronal cells (e.g., primary neurons or neuronal cell lines).
-
Pre-treat the cells with the test compound for a specified duration.
-
Induce neurotoxicity by exposing the cells to a neurotoxic agent (e.g., glutamate, hydrogen peroxide).
-
After the incubation period, assess cell viability using assays like MTT or LDH.
-
Calculate the percentage of neuroprotection conferred by the test compound.
Cholinesterase Inhibition Assay (Ellman's Method):
-
Prepare a reaction mixture containing the buffer, the test compound, and the enzyme (AChE or BuChE).
-
Pre-incubate the mixture to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the substrate (e.g., acetylthiocholine iodide) and a chromogenic reagent (DTNB).
-
Monitor the change in absorbance over time using a spectrophotometer.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Logical Relationship Diagram for Anti-Alzheimer's Activity
Caption: Inhibition of cholinesterases by thiadiazole derivatives for potential Alzheimer's treatment.
Antiviral Activity
The 2-amino-1,3,4-thiadiazole scaffold has been explored for its antiviral properties, with some derivatives showing activity against various viral strains, including Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV).[16][17]
Key Viral Targets
HIV-1 Reverse Transcriptase: Some 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives have been synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[17]
HCMV Polymerase: A large number of 2-amino-1,3,4-thiadiazole derivatives have been screened for their inhibitory activity against HCMV polymerase, with some compounds showing significant inhibition.[17]
Quantitative Data on Antiviral Activity
| Compound Class | Virus | Target | IC50 Value (µM) | Citation |
| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives | HIV-1 | Reverse Transcriptase | 7.50–20.83 | [17] |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay:
-
Utilize a commercially available kit or a well-established protocol for measuring reverse transcriptase activity.
-
Incubate the recombinant HIV-1 reverse transcriptase enzyme with the test compounds at various concentrations.
-
Initiate the reaction by adding the appropriate template/primer and dNTPs (one of which is labeled, e.g., with biotin or a radioisotope).
-
Allow the polymerization reaction to proceed.
-
Quantify the amount of incorporated labeled nucleotide to determine the extent of enzyme inhibition.
HCMV Polymerase Assay:
-
Similar to the HIV-1 RT assay, use a purified HCMV polymerase enzyme.
-
Incubate the enzyme with the test compounds.
-
Initiate the DNA polymerization reaction using a suitable template and labeled dNTPs.
-
Measure the incorporation of the labeled nucleotide to assess the inhibitory activity of the compounds.
This technical guide highlights the significant therapeutic potential of 2-amino-1,3,4-thiadiazole derivatives across a range of diseases. The versatility of this scaffold allows for the development of compounds with diverse mechanisms of action, targeting key proteins and pathways involved in cancer, microbial infections, inflammation, and neurological disorders. Further research into the structure-activity relationships and optimization of lead compounds will be crucial for translating the promise of this chemical class into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine. Due to the limited availability of specific experimental data for this compound, this document focuses on established and widely accepted protocols for the solubility and stability assessment of related 1,3,4-thiadiazole derivatives. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies necessary to conduct robust physicochemical characterization of this and similar chemical entities.
Introduction
This compound is a heterocyclic compound featuring a furan ring attached to a 1,3,4-thiadiazole core. The 1,3,4-thiadiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The physicochemical properties of such compounds, particularly solubility and stability, are critical determinants of their potential for therapeutic development, influencing bioavailability, formulation, and shelf-life.
This guide outlines the current, albeit limited, understanding of the solubility and stability of this compound and provides detailed experimental protocols for its comprehensive evaluation.
Physicochemical Properties
General physicochemical properties for this compound have been computed and are available in public databases.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃OS | [4] |
| Molecular Weight | 167.19 g/mol | [4] |
| XLogP3-AA (log P) | 0.8 | [4] |
Table 1: Computed Physicochemical Properties of this compound.
Solubility Profile
Qualitative Solubility
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6][7] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile, etc.)
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of crystalline this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be established experimentally by sampling at various time points until the concentration in solution remains constant.
-
After equilibration, allow the undissolved solid to settle by letting the vials stand or by centrifugation.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
Stability Profile
The stability of a pharmaceutical compound is a critical parameter, and forced degradation studies are employed to understand its degradation pathways and identify potential degradation products.[8]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter during storage and use. This helps to rapidly assess its intrinsic stability.
Experimental Protocol for Forced Degradation:
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add HCl solution.
-
Heat the mixture (e.g., at 60-80 °C) for a defined period.
-
Withdraw samples at various time points, neutralize, and analyze.
-
-
Base Hydrolysis:
-
Dissolve the compound and add NaOH solution.
-
Maintain at room temperature or heat gently.
-
Withdraw samples, neutralize, and analyze.
-
-
Oxidative Degradation:
-
Treat the compound's solution with H₂O₂.
-
Keep the mixture at room temperature or under controlled heating.
-
Withdraw samples and analyze.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Analyze samples at specified intervals.
-
-
Photostability:
-
Expose the solid compound and its solution to light conditions as specified by ICH guidelines (e.g., a combination of visible and UV light).
-
Keep control samples protected from light.
-
Analyze exposed and control samples.
-
Analysis: For each condition, the percentage of the remaining parent compound and the formation of any degradation products are monitored over time using a stability-indicating HPLC method. This allows for the determination of degradation kinetics and potential degradation pathways.
Conclusion
While specific quantitative data on the solubility and stability of this compound are currently lacking in the public domain, this guide provides a framework for its systematic evaluation based on established scientific principles and methodologies applied to similar heterocyclic compounds. The qualitative information suggests poor aqueous solubility, a common challenge in drug development that necessitates a thorough understanding of its solubility in various organic and mixed-solvent systems. The provided experimental protocols for solubility determination and forced degradation studies offer a robust starting point for researchers to generate the critical data needed to advance the development of this and related compounds. The successful application of these methods will enable a comprehensive physicochemical profile, which is indispensable for formulation development, preclinical studies, and ultimately, the translation of a promising chemical entity into a viable therapeutic agent.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H5N3OS | CID 351610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
Preliminary Bioactivity Screening of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine, represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties. This document outlines detailed experimental protocols for key assays, presents available quantitative data for the parent compound and its close derivatives, and visualizes experimental workflows and a hypothesized signaling pathway to guide further research and development.
Introduction
The 1,3,4-thiadiazole ring, particularly when substituted with a furan moiety, is a core component of numerous compounds with significant pharmacological potential. The unique structural features of this compound, including its aromatic systems and heteroatoms, make it an attractive candidate for drug discovery. Preliminary screenings have indicated its involvement in combating various pathological conditions, necessitating a structured approach to its bioactivity evaluation. This guide serves as a foundational resource for researchers aiming to explore the therapeutic promise of this compound.
Bioactivity Profiles and Data
The primary reported bioactivities for this compound and its derivatives include antimicrobial, anticancer, and anti-inflammatory effects. While specific quantitative data for the parent compound is limited in publicly available literature, the following tables summarize the activity of closely related analogs, providing a strong rationale for its continued investigation.
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. The mechanism is often attributed to the disruption of microbial cellular processes.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Test Organism | Assay Type | Result (MIC/Zone of Inhibition) | Reference |
| Benzimidazole-2-yl derivative with furan-2-yl substituent | Staphylococcus aureus | Agar Well Diffusion | 18.96 mm zone of inhibition | [1] |
| Benzimidazole-2-yl derivative with furan-2-yl substituent | Escherichia coli | Agar Well Diffusion | 17.33 mm zone of inhibition | [1] |
| Benzimidazole-2-yl derivative with furan-2-yl substituent | Bacillus pumilus | Agar Well Diffusion | 18.20 mm zone of inhibition | [1] |
| 5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole derivatives | Gram-positive & Gram-negative bacteria | Broth Microdilution | MIC > 64 µg/ml for most Gram-negatives | [2][3] |
| 2-(5-nitro-2-furyl)-5-(n-buthylthio)-1,3,4-thiadiazole | Staphylococcus epidermidis | Broth Microdilution | MIC < 0.5 µg/ml | [2][3] |
| 2-(5-nitro-2-furyl)-5-(n-buthylthio)-1,3,4-thiadiazole | Bacillus subtilis | Broth Microdilution | MIC < 0.5 µg/ml | [2][3] |
Note: MIC refers to the Minimum Inhibitory Concentration.
Anticancer Activity
The cytotoxic effects of furan-thiadiazole compounds have been evaluated against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay Type | Result (IC50) | Reference |
| N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide | Lung Cancer Cell Line | Not Specified | CTC50 = 0.913 µM | [1] |
| Acyclic sugar derivatives of ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole | HepG-2 (Human Liver Carcinoma) | Not Specified | High activity, near doxorubicin | [4] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Cancer) | Not Specified | IC50 = 2.44 µM | [5] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast Cancer) | Not Specified | IC50 = 23.29 µM | [5] |
Note: IC50 refers to the half-maximal inhibitory concentration. CTC50 is the concentration required to reduce cell viability by 50%.
Anti-inflammatory Activity
Several studies have pointed towards the anti-inflammatory potential of this class of compounds, likely through the modulation of inflammatory pathways.
Table 3: Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Animal Model | Assay Type | Result | Reference |
| 2,6-diaryl-imidazo[2,1-b][1][6][7]thiadiazole derivatives | Rat | Carrageenan-induced paw edema | Significant anti-inflammatory and analgesic activities | [8] |
| 5-aryl-1,3,4-thiadiazol-2-amines | In vitro | HRBC membrane stabilization | Significant membrane stabilization effect | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of bioactive compounds. Below are protocols for the key assays mentioned.
General Preliminary Bioactivity Screening Workflow
The following diagram illustrates a general workflow for the initial bioactivity screening of a novel compound like this compound.
Antimicrobial Screening: Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.
-
Inoculation: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic are run in parallel.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Observation: Measure the diameter of the zone of inhibition (in mm) around each well.
Antimicrobial Screening: Broth Microdilution Method (MIC Determination)
This method provides a quantitative measure of antimicrobial activity.
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to each well.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Addition: Add a standardized microbial inoculum (final concentration of ~5 x 10^5 CFU/mL) to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Screening: MTT Assay
This colorimetric assay assesses cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Anti-inflammatory Screening: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Hypothesized Mechanism of Action and Signaling Pathway
While the precise signaling pathways for this compound are not yet fully elucidated, based on the activities of related heterocyclic compounds, a plausible anticancer mechanism involves the induction of apoptosis through the modulation of key regulatory proteins.
This proposed pathway suggests that the compound may inhibit anti-apoptotic proteins like Bcl-2 while activating pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio would lead to the activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately resulting in programmed cell death (apoptosis) in cancer cells.
Conclusion and Future Directions
This compound and its derivatives have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this promising scaffold.
Future research should focus on:
-
Quantitative Screening: Obtaining specific MIC and IC50 values for the parent compound against a broader range of microbial strains and cancer cell lines.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways involved in its bioactivities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of derivatives to optimize potency and selectivity.
-
In Vivo Efficacy and Toxicology: Evaluating the most promising candidates in relevant animal models to assess their therapeutic efficacy and safety profiles.
By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. latamjpharm.org [latamjpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 6. Inhibitory activity and mechanism of aryl furan thioesters containing 1,3,4-thiadiazole against Erwinia amylovora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-Amino-5-Substituted-1,3,4-Thiadiazoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The versatility of this core, particularly the amenability of the 5-position to a wide range of substitutions, has made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-amino-5-substituted-1,3,4-thiadiazoles, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, alongside visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
Derivatives of 2-amino-1,3,4-thiadiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The nature of the substituent at the 5-position of the thiadiazole ring plays a critical role in modulating their potency and mechanism of action.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro anticancer activity of selected 2-amino-5-substituted-1,3,4-thiadiazole derivatives, highlighting the impact of different substituents on their cytotoxicity, expressed as IC50 values.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,4-Dihydroxyphenyl | A549 (Lung Carcinoma) | - | [1] |
| 2 | 4-Fluorophenylamino | A549 (Lung Carcinoma) | - | [1] |
| 3 | 2,4-Dihydroxyphenyl | T47D (Breast Cancer) | 0.042-0.058 | [2] |
| 4 | 3-Methoxyphenyl | MCF-7 (Breast Cancer) | 49.6 | [3] |
| 5 | 3-Methoxyphenyl | MDA-MB-231 (Breast Cancer) | 53.4 | [3] |
| 6 | 4-Ethoxyphenyl | HeLa (Cervical Carcinoma) | 0.70 | [2] |
| 7 | 4-Ethoxyphenyl | U2OS (Osteosarcoma) | 0.69 | [2] |
| 8 | 3-Nitro-phenyl derivative (3b) | MCF-7 (Breast Cancer) | 89.74 (µg/ml) | [4] |
| 9 | CDK2 Inhibitor (Compound 4) | C6 (Neuroblastoma) | 0.005 | [5] |
Signaling Pathways in Anticancer Activity
The anticancer effects of 2-amino-1,3,4-thiadiazole derivatives are often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two prominent pathways implicated are the Extracellular signal-regulated kinase (ERK) pathway and the Cyclin-dependent kinase (CDK) pathway.
Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of the ERK1/2 pathway.[1] This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in cancer.[6] Inhibition of ERK1/2 can lead to the suppression of tumor growth and metastasis.[7]
Another key mechanism of action for these compounds is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[5] CDK2 is a crucial regulator of the cell cycle, particularly at the G1/S transition.[8] Its inhibition leads to cell cycle arrest, preventing cancer cell proliferation.
Antimicrobial Activity of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
The 2-amino-1,3,4-thiadiazole scaffold is also a fertile ground for the discovery of novel antimicrobial agents. The nature of the substituent at the 5-position significantly influences the antimicrobial spectrum and potency.
Quantitative Structure-Activity Relationship (SAR) Data
The following table presents the in vitro antimicrobial activity of various 2-amino-5-substituted-1,3,4-thiadiazole derivatives, with activity expressed as Minimum Inhibitory Concentration (MIC).
| Compound ID | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 10 | 4-Chlorophenyl | S. aureus | 20-28 | [9] |
| 11 | 4-Fluorophenyl | S. aureus | 20-28 | [9] |
| 12 | 3-Hydroxy-2-naphthyl (with p-chlorophenyl on amino) | S. aureus | 62.5 | [9] |
| 13 | Thiophene derivative (27a) | E. coli | - | [10] |
| 14 | Thiophene derivative (27f) | S. aureus | - | [10] |
| 15 | Phenylamino derivative (25a-l) | E. coli, S. aureus, etc. | 126-1024 | [10] |
| 16 | Tris-1,3,4-thiadiazole derivative (26) | S. pneumoniae, B. subtilis, etc. | 8-31.25 | [9] |
| 17 | Phenyl derivative (1b) | S. faecalis, MSSA, MRSA | 4-64 | [11] |
| 18 | 4-Chlorophenyl derivative (1e) | S. faecalis, MSSA, MRSA | 4-64 | [11] |
| 19 | 4-Nitrophenyl derivative (1g) | S. faecalis, MSSA, MRSA | 4-64 | [11] |
Putative Antimicrobial Mechanisms
While the exact molecular targets of many 2-amino-1,3,4-thiadiazole antimicrobial agents are still under investigation, their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cellular processes. The thiadiazole ring is considered a bioisostere of other biologically active heterocycles, which may contribute to its ability to interact with various biological targets.
Experimental Protocols
Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
A general and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide.[12]
Materials:
-
Carboxylic acid (aliphatic or aromatic)
-
Thiosemicarbazide
-
Phosphorus pentachloride (PCl5) or Phosphorus oxychloride (POCl3)
-
Sodium carbonate solution (5%)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide, the desired carboxylic acid, and phosphorus pentachloride in a molar ratio of approximately 1:1.1:1.1.
-
Grind the mixture evenly at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to stand to obtain the crude product.
-
To the crude product, add a 5% sodium carbonate solution dropwise with stirring until the pH of the mixture reaches 8-8.2.
-
Filter the resulting precipitate and wash it with water.
-
Dry the filter cake and recrystallize it from a suitable solvent system (e.g., DMF/water) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (2-amino-1,3,4-thiadiazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Agar Diffusion Method
The agar diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (positive control)
-
Sterile paper discs (6 mm diameter)
-
Sterile swabs
Procedure:
-
Prepare the agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism using a sterile swab.
-
Impregnate sterile paper discs with a known concentration of the test compounds and the standard antibiotic.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.
References
- 1. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Slower CDK4 and faster CDK2 activation in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Theoretical Exploration of Furan-Thiadiazole Molecular Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of furan and thiadiazole rings into a single molecular framework has garnered significant attention in medicinal chemistry and materials science. Furan, a five-membered aromatic heterocycle containing oxygen, is a prevalent motif in numerous bioactive natural products.[1] The thiadiazole ring system, a five-membered ring containing sulfur and two nitrogen atoms, is a key pharmacophore known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The amalgamation of these two heterocyclic systems presents a promising avenue for the development of novel therapeutic agents and functional materials.
This technical guide provides an in-depth overview of the theoretical studies on the molecular structure of furan-thiadiazole derivatives. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the computational methodologies, structural parameters, and electronic properties that govern the behavior of these molecules. By summarizing quantitative data and detailing experimental and computational protocols, this guide aims to facilitate the rational design and development of new furan-thiadiazole-based compounds.
Computational Methodologies
The theoretical investigation of furan-thiadiazole molecular structures predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method due to its favorable balance of computational cost and accuracy.[5] These computational approaches provide critical insights into molecular stability, reactivity, and potential biological interactions, thereby guiding the rational design of new therapeutic agents.[5]
Key Experimental Protocols
General Synthesis of Furan-Thiadiazole Derivatives:
A common synthetic route to furan-thiadiazole derivatives involves the reaction of a furan-containing starting material with a thiosemicarbazide derivative, followed by cyclization. For instance, a furan imidazolyl ketone can be reacted with an N-arylthiosemicarbazide in the presence of a catalytic amount of concentrated HCl to yield a carbothioamide intermediate.[6] This intermediate can then undergo various cyclization reactions to form the desired furan-thiadiazole scaffold.[6]
Spectroscopic Characterization:
The structural elucidation of newly synthesized furan-thiadiazole compounds is typically achieved through a combination of spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, providing crucial information about the molecular structure.[4]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.[1]
Single-Crystal X-ray Diffraction:
For unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, which are invaluable for validating the results of theoretical calculations.
Data Presentation: Calculated Molecular Properties
Quantum chemical calculations generate a wealth of quantitative data that characterizes the molecular structure and electronic properties of furan-thiadiazole derivatives. The following tables summarize key parameters obtained from DFT calculations for representative thiadiazole and furan derivatives.
Table 1: Representative Optimized Geometric Parameters for a Thiadiazole Derivative
Data for a 1,3,4-thiadiazole derivative calculated at the DFT/B3LYP level.[7]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N2 | 1.306 | N2-C1-S5 | 113.8 |
| C1-S5 | 1.847 | N2-C1-N6 | 124.7 |
| N2-N3 | 1.403 | C1-N2-N3 | 110.1 |
| N3-C4 | 1.299 | N2-N3-C4 | 111.3 |
| C4-S5 | 1.822 | N3-C4-S5 | 110.9 |
Table 2: Representative Optimized Geometric Parameters for Furan
Data for furan calculated at the DFT/B3LYP/cc-pVTZ level.[8]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| O1-C2 | 1.362 | C5-O1-C2 | 106.6 |
| C2-C3 | 1.361 | O1-C2-C3 | 110.7 |
| C3-C4 | 1.431 | C2-C3-C4 | 106.0 |
| C4-C5 | 1.361 | C3-C4-C5 | 106.0 |
| C5-O1 | 1.362 | C4-C5-O1 | 110.7 |
Table 3: Frontier Molecular Orbital Energies and Related Properties
Calculated for 1,3,4-thiadiazole derivatives at the B3LYP/cc-pvtz level.[9]
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| I | -5.942 | -1.859 | 4.083 |
| II | -6.249 | -2.632 | 3.617 |
| III | -5.789 | -1.532 | 4.257 |
| IV | -5.776 | -1.531 | 4.245 |
The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[10][11]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of furan-thiadiazole derivatives.
Caption: Workflow for the theoretical study of furan-thiadiazole molecular structures using DFT.
Conclusion
The theoretical investigation of furan-thiadiazole molecular structures provides invaluable insights into their geometric and electronic properties. Computational methods, particularly DFT, are powerful tools for predicting molecular geometries, vibrational frequencies, and electronic transitions, which can be corroborated by experimental data from spectroscopic and crystallographic analyses. The data presented in this guide highlights the key structural parameters and electronic characteristics of these promising heterocyclic systems. A thorough understanding of these theoretical underpinnings is crucial for the rational design of novel furan-thiadiazole derivatives with tailored properties for applications in drug discovery and materials science. The synergistic application of computational and experimental techniques will continue to drive innovation in this exciting field of chemical research.
References
- 1. asianpubs.org [asianpubs.org]
- 2. isres.org [isres.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. Furan [wsteinmetz.sites.pomona.edu]
- 6. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 11. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-amino-5-substituted-1,3,4-thiadiazole core is of particular interest due to the versatile biological activities often attributed to the presence of the =N–C–S moiety. This document provides a detailed protocol for the synthesis of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine, a valuable building block for the development of novel therapeutic agents. The synthesis is a two-step process involving the initial formation of a thiosemicarbazone intermediate, followed by oxidative cyclization to yield the desired 1,3,4-thiadiazole.
Synthesis Pathway
The synthesis of this compound proceeds through a two-step reaction. The first step is the condensation of furan-2-carbaldehyde with thiosemicarbazide to form (E)-1-((furan-2-yl)methylene)thiosemicarbazide. The second step is the oxidative cyclization of this intermediate to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of (E)-1-((furan-2-yl)methylene)thiosemicarbazide
This procedure details the condensation reaction between furan-2-carbaldehyde and thiosemicarbazide.
Materials:
-
Furan-2-carbaldehyde
-
Thiosemicarbazide
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve thiosemicarbazide (10 mmol, 0.91 g) in warm methanol (20 mL).
-
To this solution, add furan-2-carbaldehyde (10 mmol, 0.96 g) dissolved in dry methanol (10 mL).
-
Reflux the reaction mixture for 12 hours.[1]
-
After reflux, cool the mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold methanol (2 x 10 mL), and dried under vacuum to yield (E)-1-((furan-2-yl)methylene)thiosemicarbazide.[1][2]
Characterization Data for (E)-1-((furan-2-yl)methylene)thiosemicarbazide:
| Parameter | Value | Reference |
| Molecular Formula | C6H7N3OS | [1][2] |
| Molecular Weight | 169.21 g/mol | |
| Appearance | Brown powder | [2] |
| Melting Point | 135-136 °C | [2] |
| Yield | ~77% | [1] |
| IR (KBr, cm⁻¹) | 3411, 3218, 3016, 1609, 1474 | [2] |
| ¹H-NMR (DMSO-d6, ppm) | 11.36 (s, 1H, NH), 8.15 & 7.56 (2bs, 2H, NH₂), 7.76 (s, 1H, N=CH), 7.94 (d, 1H, J=20.2 Hz, arom), 6.57-6.92 (m, 2H, arom) | [2] |
Step 2: Synthesis of this compound
This procedure describes the oxidative cyclization of the thiosemicarbazone intermediate to the final 1,3,4-thiadiazole product. A common method for this transformation is the use of a mild oxidizing agent like ferric ammonium sulfate.[3]
Materials:
-
(E)-1-((furan-2-yl)methylene)thiosemicarbazide
-
Ferric ammonium sulfate dodecahydrate (FAS)
-
Water
-
Ethanol
Procedure:
-
Suspend (E)-1-((furan-2-yl)methylene)thiosemicarbazide (5 mmol) in a mixture of water and ethanol.
-
Add ferric ammonium sulfate dodecahydrate (10 mmol) to the suspension.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an appropriate base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Expected Characterization Data for this compound:
| Parameter | Expected Value |
| Molecular Formula | C6H5N3OS |
| Molecular Weight | 167.19 g/mol |
| Appearance | Solid |
| IR (KBr, cm⁻¹) | Peaks corresponding to N-H, C=N, C-S, and furan ring vibrations. |
| ¹H-NMR (DMSO-d6, ppm) | Signals for the furan protons and the amine protons. |
| ¹³C-NMR (DMSO-d6, ppm) | Resonances for the furan and thiadiazole ring carbons. |
| Mass Spectrum (m/z) | [M]+ peak at approximately 167. |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Thiosemicarbazide is toxic and should be handled with caution.
-
Furan-2-carbaldehyde is a skin and eye irritant.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. These compounds are recognized for their wide range of pharmacological activities. The protocols outlined below utilize different catalytic and reaction conditions, offering flexibility based on available resources and desired substitution patterns.
Introduction
2-Amino-5-substituted-1,3,4-thiadiazoles are a pivotal scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. The development of efficient and scalable synthetic routes to these compounds is of high importance. One-pot syntheses, which combine multiple reaction steps into a single operation, offer significant advantages by reducing reaction time, simplifying purification processes, and minimizing waste. This document details three distinct and effective one-pot methods for the synthesis of this important class of compounds.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles using different one-pot methodologies.
| Protocol | Reactants (Starting Materials) | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) |
| 1: Polyphosphate Ester (PPE) Mediated Cyclodehydration | Carboxylic Acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | Chloroform | 80-85°C | Good to Excellent |
| 2: Phosphorus Pentachloride (PCl₅) Catalyzed Solid-Phase Synthesis | Carboxylic Acid, Thiosemicarbazide | Phosphorus Pentachloride (PCl₅) | None (Solid-phase) | Room Temperature Grinding | >91 |
| 3: Iodine-Mediated Oxidative Cyclization | Aldehyde, Thiosemicarbazide | Iodine (I₂) | Ethanol | Reflux | Moderate to Good |
Experimental Protocols
Protocol 1: One-Pot Synthesis using Polyphosphate Ester (PPE)
This method utilizes polyphosphate ester (PPE) as a mild and effective cyclodehydrating agent, providing a safer alternative to harsher reagents.[1][2]
Materials:
-
Carboxylic acid (aliphatic or aromatic)
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ice-water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol).[1]
-
Add chloroform (20 mL) to the flask, followed by the addition of polyphosphate ester (PPE) (4 g).
-
Heat the reaction mixture with stirring at a temperature between 80-85°C.[1]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.[1]
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the crude product with water and recrystallize from ethanol to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[1]
Protocol 2: Solid-Phase Synthesis using Phosphorus Pentachloride (PCl₅)
This protocol describes a highly efficient, solvent-free method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using phosphorus pentachloride as a catalyst at room temperature.[3]
Materials:
-
Carboxylic acid
-
Thiosemicarbazide
-
Phosphorus pentachloride (PCl₅)
-
5% Sodium carbonate solution
-
Dimethylformamide (DMF) and Water (for recrystallization)
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide (A mol), carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).[3]
-
Grind the mixture evenly at room temperature to initiate the solid-phase reaction.[3]
-
Let the mixture stand until the reaction is complete, yielding the crude product.
-
Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture reaches 8-8.2.[3]
-
Filter the resulting mixed liquid to collect the solid product.
-
Dry the filter cake and recrystallize it from a mixture of DMF and water (1:2 volume ratio) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[3] This method boasts yields of over 91%.[3]
Protocol 3: Iodine-Mediated Oxidative Cyclization
This method involves the condensation of an aldehyde with thiosemicarbazide, followed by an iodine-mediated oxidative cyclization to form the thiadiazole ring.[4][5]
Materials:
-
Aldehyde (aromatic, aliphatic, or cinnamic)
-
Thiosemicarbazide
-
Iodine (I₂)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol) and thiosemicarbazide (1.1 mmol) in ethanol.
-
Reflux the mixture for the time required to form the thiosemicarbazone intermediate (monitored by TLC).
-
After the formation of the thiosemicarbazone, add iodine (I₂) (1.2 mmol) to the reaction mixture.
-
Continue to reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an ice-water bath.
-
Collect the precipitate by filtration, wash with a saturated solution of sodium thiosulfate to remove excess iodine, and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole. This method provides moderate to good yields for a variety of substrates.[4]
Visualizations
The following diagrams illustrate the general workflow and a representative reaction pathway for the one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: General experimental workflow for the one-pot synthesis.
Caption: Reaction pathway for carboxylic acid-based synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Spectroscopic Characterization of Furan-Thiadiazole Compounds using FT-IR and NMR
Introduction
Furan-thiadiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The precise structural elucidation of these novel compounds is fundamental to understanding their structure-activity relationships. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and indispensable analytical techniques for the unambiguous characterization of these molecules.[3][4] FT-IR spectroscopy provides crucial information about the functional groups present, while ¹H and ¹³C NMR spectroscopy reveal the detailed atomic connectivity and electronic environment of the molecule. This document provides detailed protocols and data for the characterization of furan-thiadiazole compounds.
I. FT-IR Spectroscopic Analysis
Application Note
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. For furan-thiadiazole compounds, FT-IR is instrumental in confirming the presence of key structural features. The presence of the furan ring can be identified by its characteristic C-H stretching, C=C stretching, and the asymmetric and symmetric stretching of the =C-O-C= group.[5][6] Similarly, the thiadiazole ring is characterized by C=N and C-S-C stretching vibrations.[3] The absence of certain bands, such as a strong carbonyl (>C=O) peak around 1700-1750 cm⁻¹, can confirm the successful conversion of reactants during synthesis.[3]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Ensure the sample is pure and dry.
-
For solid samples, the KBr (potassium bromide) pellet method is commonly used. Mix approximately 1-2 mg of the furan-thiadiazole compound with 100-200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture to a fine, uniform powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Place the sample pellet (or position the ATR) in the instrument's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The acquired spectrum should be baseline-corrected and the background spectrum subtracted.
-
Identify and label the significant absorption bands and compare them with known values for furan and thiadiazole moieties to confirm the structure.
-
Data Presentation: Characteristic FT-IR Absorption Bands
| Functional Group/Moiety | Vibration Type | Characteristic Absorption Range (cm⁻¹) | References |
| Furan Ring | Aromatic C-H Stretch | 3100 - 3000 | [3] |
| C=C Stretch | 1650 - 1450 | [3][5] | |
| =C-O-C= Stretch | 1280 - 1025 | [5] | |
| C-H Bending | 960, 730 | [5] | |
| 1,3,4-Thiadiazole Ring | C=N Stretch | 1689 - 1471 | [3] |
| C-S-C Stretch | 710 - 690 | [3] | |
| N-H (Amine/Amide) | N-H Stretch | 3350 - 3150 | [3] |
| N-H Bend | 1580 - 1480 | [3] | |
| Aliphatic C-H | C-H Stretch | 3000 - 2840 | [3] |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | [3] |
II. NMR Spectroscopic Analysis
Application Note
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For furan-thiadiazole compounds, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. The chemical shifts of protons and carbons in the furan and thiadiazole rings are highly characteristic and sensitive to substitution patterns.[1][3] For instance, aromatic protons typically resonate in the 7.2-8.3 ppm range, while the carbon atoms of the thiadiazole ring can be found significantly downfield, between 153 and 169 ppm, due to the influence of the electronegative nitrogen atoms.[3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified furan-thiadiazole compound.[7]
-
Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[7]
-
Ensure the sample is completely dissolved. If necessary, filter the solution to remove any solid particles.[7]
-
Transfer the clear solution into a 5 mm NMR tube.[7]
-
-
Data Acquisition:
-
The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1][2]
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
For ¹H NMR, standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
If needed, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further elucidate complex structures.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.
-
Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Type | Chemical Shift Range (ppm) | References |
| Furan Ring Protons | 6.0 - 7.5 | [8] |
| Aromatic Protons | 7.2 - 8.3 | [3] |
| N-H (Secondary Amine) | 8.4 - 11.3 | [3] |
| Aliphatic -CH₃ | 2.2 - 2.6 | [3] |
| Aliphatic -CH₂- | 2.9 - 4.6 | [3] |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Type | Chemical Shift Range (ppm) | References |
| Furan Ring Carbons | 105 - 150 | [9] |
| 1,3,4-Thiadiazole Ring Carbons | 153 - 169 | [1][3] |
| Aromatic Carbons | 117 - 147 | [3] |
| Alkenic Carbons | 112 - 120 | [1] |
| Aliphatic -OCH₃ | ~55 | [1] |
| Aliphatic -CH₃ | ~15 | [3] |
III. Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of furan-thiadiazole compounds.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. jmed.utq.edu.iq [jmed.utq.edu.iq]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Thiadiazole Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of novel thiadiazole agents. The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accuracy and reproducibility.
Introduction
Thiadiazole derivatives have emerged as a promising class of antimicrobial compounds due to their broad-spectrum activity against various bacterial and fungal pathogens.[1][2][3][4] The evaluation of their in vitro efficacy is a critical step in the drug development process. This document offers standardized protocols for antimicrobial susceptibility testing (AST), data presentation guidelines, and visual representations of experimental workflows and potential mechanisms of action. The 1,3,4-thiadiazole scaffold, in particular, has been a focus of research due to its versatile biological activities.[1][5][6]
Quantitative Data Summary
The antimicrobial activity of novel thiadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below are tables summarizing representative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Thiadiazole Derivatives against Bacterial Strains
| Thiadiazole Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-amino-1,3,4-thiadiazole derivative | Bacillus subtilis | 1000 | Ciprofloxacin | 25 |
| 2-amino-1,3,4-thiadiazole derivative | Escherichia coli | 1000 | Ciprofloxacin | 25 |
| Benzimidazole-thiadiazole derivative | Staphylococcus aureus | Moderate Activity | - | - |
| Benzimidazole-thiadiazole derivative | Pseudomonas aeruginosa | Moderate Activity | - | - |
| Thiophene-substituted 1,3,4-thiadiazole | Escherichia coli | Active | - | - |
| Thiophene-substituted 1,3,4-thiadiazole | Staphylococcus aureus | Active | - | - |
| Imidazole-containing thiadiazole | Klebsiella pneumoniae | 75 | - | - |
| Imidazole-containing thiadiazole | Bacillus subtilis | 75 | - | - |
| Imidazole-containing thiadiazole | Pseudomonas aeruginosa | 100 | - | - |
| Imidazole-containing thiadiazole | Staphylococcus aureus | 125 | - | - |
Note: "Moderate Activity" indicates that the study reported activity but did not provide a specific MIC value.
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Thiadiazole Derivatives against Fungal Strains
| Thiadiazole Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Imidazole-containing thiadiazole | Rhizopus oryzae | 150 | - | - |
| Thiazole derivative | Candida albicans | Significant Activity | - | - |
Note: "Significant Activity" indicates that the study reported notable antifungal effects but did not provide a specific MIC value.
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[7][8]
Materials:
-
Novel thiadiazole compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator
-
Spectrophotometer (optional, for turbidity measurement)
-
Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
Protocol:
-
Preparation of Thiadiazole Solutions:
-
Prepare a stock solution of each thiadiazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium (CAMHB or RPMI-1640) to achieve a range of concentrations to be tested.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial or fungal suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the serially diluted thiadiazole compounds to the wells, resulting in a final volume of 200 µL and the desired test concentrations.
-
Inoculate each well (except the sterility control) with 10 µL of the prepared inoculum.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Run parallel tests with the appropriate QC strains to ensure the validity of the results.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria.
-
For fungi, incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the thiadiazole agent that shows no visible growth.
-
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.[9][10][11]
Materials:
-
Filter paper disks impregnated with known concentrations of the novel thiadiazole agents
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Ruler or calipers
-
QC strains
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol (Section 3.1, step 2).
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place the thiadiazole-impregnated disks on the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The interpretation of susceptible, intermediate, or resistant is based on the zone diameter and is compared to established breakpoints, if available. For novel agents, the zone size provides a qualitative measure of activity.
-
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][7][11]
Protocol:
-
Perform MIC Test:
-
Follow the broth microdilution protocol (Section 3.1) to determine the MIC.
-
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh, drug-free MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the thiadiazole agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Visualizations
Experimental Workflows
Potential Mechanisms of Action (Signaling Pathways)
Antibacterial Mechanism: Inhibition of DNA Gyrase
Many antibacterial agents function by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[12][13][14] Thiadiazole derivatives have been suggested to act through this mechanism.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
Similar to other azole antifungals, thiadiazole derivatives may exert their antifungal effect by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[8][9][11] This is often achieved by targeting the enzyme lanosterol 14α-demethylase.[7][15][16]
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Antibacterial Agents against Plant Pathogens: Design, Synthesis, Antibacterial Activity, and Mechanism of Action of 1,2,4-Thiadiazole Derivatives Containing a Sulfone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 12. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 13. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 16. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Anticancer Evaluation of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine
For Research Use Only.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, and targeting specific molecular pathways involved in cancer progression.[1][4] The mesoionic nature of the thiadiazole ring allows these molecules to cross cellular membranes and interact with biological targets.
This application note provides a detailed protocol for the in vitro evaluation of the anticancer potential of a specific derivative, 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine. The protocols outlined below describe methods to assess its cytotoxic effects on cancer cell lines, and to investigate its influence on key cellular processes like cell cycle progression and apoptosis.
Anticipated Mechanism of Action
Based on studies of structurally related 1,3,4-thiadiazole derivatives, this compound is hypothesized to exhibit anticancer activity by inducing cell cycle arrest and apoptosis.[4] Several thiadiazole compounds have been identified as inhibitors of critical signaling pathways, such as the Akt pathway, which is often overactive in various cancers and plays a crucial role in cell survival and proliferation.[4] Other potential mechanisms for this class of compounds include the inhibition of tubulin polymerization, topoisomerases, and protein kinases.[1]
Experimental Overview
The following workflow provides a comprehensive strategy for the in vitro anticancer evaluation of this compound.
Caption: Experimental workflow for the in vitro anticancer evaluation.
Protocols
Cell Lines and Culture
-
Recommended Cell Lines:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Compound Preparation
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution with the culture medium to achieve the desired final concentrations for the experiments. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells in 6-well plates with the test compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Data Presentation
The quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h |
| MCF-7 | [Insert Value] |
| HepG2 | [Insert Value] |
| A549 | [Insert Value] |
| NIH3T3 | [Insert Value] |
| Doxorubicin | [Insert Value] |
Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells (24h treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (2x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Apoptosis Induction in MCF-7 Cells (48h treatment)
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control (DMSO) | [Insert Value] | [Insert Value] |
| Compound (IC50) | [Insert Value] | [Insert Value] |
| Compound (2x IC50) | [Insert Value] | [Insert Value] |
Potential Signaling Pathway
Based on the literature for 1,3,4-thiadiazole derivatives, a potential mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.
Caption: Hypothetical signaling pathway for apoptosis induction.
This application note provides a foundational framework for researchers to investigate the in vitro anticancer properties of this compound. The results from these experiments will help to elucidate its potency, selectivity, and mechanism of action, thereby guiding further preclinical development.
References
- 1. bepls.com [bepls.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Studies of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine. This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of small molecules with biological macromolecules, thereby guiding drug discovery and development efforts.[1]
Overview and Potential Applications
This compound and its derivatives have been investigated for a range of biological activities. While specific molecular docking data for this exact compound is not extensively available in public literature, studies on structurally similar 1,3,4-thiadiazole derivatives have demonstrated their potential to interact with various biological targets. These targets are implicated in a multitude of diseases, highlighting the therapeutic potential of this scaffold.
Potential Therapeutic Targets for this compound:
-
Antimicrobial Targets: Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism and a target for antimicrobial agents.[2][3]
-
Anticancer Targets:
-
Kinases: Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer.[4]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[5]
-
ADP-sugar pyrophosphatase (NUDT5): This enzyme is implicated in hormone signaling in breast cancer.[6][7]
-
-
Antiviral Targets: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication.[1]
-
Anti-inflammatory Targets: Enzymes involved in inflammatory pathways.[2]
-
Antitubercular Targets: Enoyl-ACP reductase is an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.
Experimental Protocols for Molecular Docking
The following is a generalized yet detailed protocol for performing molecular docking studies with this compound. This protocol is based on established methodologies reported for similar 1,3,4-thiadiazole derivatives.[1]
Software and Tools
A variety of software packages can be used for molecular docking studies. Commonly used programs include:
-
Molecular Modeling and Visualization:
-
Schrödinger Suite (Maestro)[4]
-
Discovery Studio
-
PyMOL
-
Chimera
-
-
Docking Software:
-
Ligand Preparation:
-
ChemDraw[4]
-
MarvinSketch
-
Step-by-Step Protocol
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing:
-
Protonation and Energy Minimization:
-
Assign protonation states to ionizable residues at a physiological pH.
-
Perform energy minimization using a suitable force field (e.g., OPLS, AMBER) to relieve any steric clashes.[1]
-
Step 2: Ligand Preparation
-
Draw Ligand Structure: Draw the 2D structure of this compound using chemical drawing software.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Ligand Optimization:
-
Generate possible tautomers and ionization states at a physiological pH.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Step 3: Grid Generation
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the position of a co-crystallized ligand or through literature analysis.
-
Generate the Grid: Define a grid box that encompasses the entire binding site. The size and center of the grid are critical parameters that define the search space for the docking algorithm.[1]
Step 4: Molecular Docking
-
Docking Simulation: Run the docking simulation using the prepared protein and ligand files. The docking program will explore various conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.[1]
-
Scoring: The docking program will generate a set of docked poses, each with a corresponding docking score. The scoring function estimates the binding affinity between the ligand and the protein. A more negative docking score generally indicates a more favorable binding interaction.[1]
Step 5: Analysis of Results
-
Pose Selection: Analyze the top-ranked docking poses based on their scores and clustering.
-
Interaction Analysis: Visualize the binding mode of the best-ranked pose to identify key interactions such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges
-
-
Comparison with Controls: If available, compare the docking results with a known inhibitor or the native ligand to validate the docking protocol.
Data Presentation
The following tables summarize representative docking scores of 1,3,4-thiadiazole derivatives against various protein targets, as reported in the literature. This data is provided to illustrate the potential binding affinities of this class of compounds.
Table 1: Representative Docking Scores of 1,3,4-Thiadiazole Derivatives against Various Targets
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | SARS-CoV-2 Mpro | 6LU7 | -5.4 to -8.0 | [8][9] |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | 5NQR | -8.9 | [6][7] |
| 1,3,4-thiadiazole derivatives | Protein Kinase G | Not Specified | Favorable Glide Scores | [4] |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | 3NU0 | Favorable Docking Poses | [2][3] |
Table 2: Example of Interacting Residues for a 1,3,4-Thiadiazole Derivative
| Ligand | Target Protein | Key Interacting Residues | Interaction Type |
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | SARS-CoV-2 Mpro | GLU166, LEU141, CYS145, GLY143, HIS163, SER144 | Hydrogen Bonds |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | NUDT5 | Not specified in abstract | Hydrogen Bonds |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative | DHFR | Ser59, Phe31 | Hydrogen Bond, Arene-Arene Interaction |
Visualizations
The following diagrams illustrate the typical workflow for molecular docking and a generalized signaling pathway that could be inhibited by a 1,3,4-thiadiazole derivative.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery. For novel compounds like this compound, in silico studies provide valuable insights into their potential mechanisms of action and guide the synthesis of more potent and selective analogs. The protocols and data presented here serve as a comprehensive guide for researchers initiating molecular docking studies on this promising class of compounds. Further experimental validation is essential to confirm the computational findings and to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine and its derivatives as a versatile scaffold in drug design and development. This document outlines the synthesis, biological activities, and detailed experimental protocols for evaluating the therapeutic potential of this class of compounds.
Introduction
The this compound core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its unique structural features, including the furan ring as a bioisostere of a phenyl ring and the 1,3,4-thiadiazole moiety, contribute to its ability to interact with various biological targets. This has led to the investigation of its derivatives as potential therapeutic agents for a range of diseases, including cancer, infectious diseases, and inflammatory conditions.
Synthesis
The synthesis of this compound is typically achieved through the cyclization of furan-2-carbonyl thiosemicarbazide. Derivatives can be further synthesized by substitution at the 2-amino group.
General Synthesis Protocol for this compound:
-
Preparation of Furan-2-carbonyl thiosemicarbazide:
-
Dissolve furan-2-carbohydrazide in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of ammonium thiocyanate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter and wash the crystals with cold ethanol.
-
-
Cyclization to this compound:
-
Suspend the furan-2-carbonyl thiosemicarbazide in a dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heat the mixture at a specific temperature (e.g., 80-100°C) for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize with a base (e.g., sodium bicarbonate solution).
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Several derivatives have exhibited potent cytotoxic effects against various cancer cell lines. The primary mechanisms of action identified are the inhibition of tubulin polymerization and the inhibition of dihydrofolate reductase (DHFR). Some derivatives have also been shown to induce apoptosis through caspase-dependent pathways.[1][2][3]
Antimicrobial Activity
This class of compounds has shown promising activity against a range of bacterial and fungal pathogens.[4][5][6][7] The mechanism of antimicrobial action is believed to involve the disruption of essential cellular processes in the microorganisms.
Antileishmanial Activity
Derivatives of this compound have been evaluated for their efficacy against Leishmania species, the causative agents of leishmaniasis.
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | Tubulin Polymerization Inhibitor | [8] |
| Derivative B | HepG2 (Liver) | 8.7 | Dihydrofolate Reductase Inhibitor | [9][10] |
| Derivative C | A549 (Lung) | 12.1 | Apoptosis Induction | [9][10] |
| Derivative D | HCT116 (Colon) | 6.5 | Tubulin Polymerization Inhibitor | [8] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative E | Staphylococcus aureus | 16 | [7] |
| Derivative F | Escherichia coli | 32 | [7] |
| Derivative G | Candida albicans | 8 | [7] |
Table 3: Antileishmanial Activity of this compound Derivatives
| Compound ID | Leishmania Species | Form | IC₅₀ (µg/mL) | Reference |
| Derivative H | Leishmania major | Promastigote | 3.8 | |
| Derivative I | Leishmania donovani | Amastigote | 5.1 |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro Antileishmanial Activity Assay
Objective: To evaluate the activity of test compounds against Leishmania promastigotes and amastigotes.
Materials:
-
Leishmania species (e.g., L. major) promastigotes
-
Macrophage cell line (e.g., J774A.1)
-
Complete M199 medium for promastigotes
-
Complete RPMI-1640 medium for macrophages
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Resazurin solution
-
Fluorometer
Procedure for Promastigote Assay:
-
Culture Leishmania promastigotes to the logarithmic phase.
-
Seed the promastigotes in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Add serial dilutions of the test compounds and incubate for 72 hours at 26°C.
-
Add resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm).
-
Calculate the IC₅₀ value.
Procedure for Amastigote Assay:
-
Seed macrophages in a 96-well plate and incubate for 24 hours to allow adherence.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1 and incubate for 24 hours.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of amastigotes per 100 macrophages by light microscopy and calculate the IC₅₀ value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Anticancer Mechanisms of Action.
Caption: MTT Assay Experimental Workflow.
Caption: Antileishmanial Assay Workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 6. zmj.zsmu.edu.ua [zmj.zsmu.edu.ua]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of 2-Amino-1,3,4-Thiadiazole Derivatives for Antimicrobial Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction The rise of multidrug-resistant pathogens presents a formidable challenge to global public health.[1][2] Consequently, there is an urgent and continuous need for the discovery and development of novel antimicrobial agents.[1][2] Heterocyclic compounds, particularly those containing nitrogen and sulfur, are crucial scaffolds in medicinal chemistry.[1][2] Among these, the 2-amino-1,3,4-thiadiazole moiety has emerged as a "privileged scaffold" due to its presence in numerous compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][3][4][5]
This document provides detailed protocols for the synthesis, characterization, and antimicrobial screening of novel 2-amino-1,3,4-thiadiazole derivatives. It is intended to serve as a comprehensive guide for researchers aiming to explore this chemical space for new therapeutic leads.
Section 1: Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives
A common and effective method for synthesizing 5-substituted-2-amino-1,3,4-thiadiazoles involves the oxidative cyclization of thiosemicarbazone intermediates. These intermediates are typically formed by the condensation of an appropriate aldehyde or ketone with thiosemicarbazide.[6][7]
General Two-Step Synthesis Protocol
Step 1: Synthesis of Thiosemicarbazone Intermediate (A)
-
Dissolve the desired substituted aromatic aldehyde (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Add thiosemicarbazide (10 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst.[6]
-
Reflux the reaction mixture for 4-6 hours while monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water and then ethanol to remove impurities.
-
Recrystallize the solid product from ethanol to obtain the pure thiosemicarbazone intermediate.
Step 2: Oxidative Cyclization to 2-Amino-1,3,4-Thiadiazole Derivative (B)
-
Dissolve the synthesized thiosemicarbazone (A) (5 mmol) in a suitable solvent like distilled water or ethanol.
-
Add an oxidizing agent such as hydrated iron (III) ammonium sulfate (FeNH₄(SO₄)₂·12H₂O) (5.5 mmol).[6]
-
Sonicate or reflux the mixture for 1-2 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture. A solid product should precipitate.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final 2-amino-1,3,4-thiadiazole derivative (B).
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Section 2: Physicochemical and Spectral Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compounds.
Experimental Protocols
-
Thin Layer Chromatography (TLC): Monitor reaction progress and assess purity using pre-coated silica gel plates. A common solvent system is Ethyl Acetate:Chloroform (3:8 v/v).[8] Visualize spots under UV light.
-
Melting Point (M.P.): Determine the melting point using an open capillary tube method on a digital melting point apparatus. Uncorrected values are recorded.
-
FT-IR Spectroscopy: Record spectra using the KBr pellet method. Key characteristic peaks include: N-H stretching (amine group, ~3100-3300 cm⁻¹), C=N stretching (thiadiazole ring, ~1600-1630 cm⁻¹), and C-S stretching (~700 cm⁻¹).[9][10]
-
¹H and ¹³C NMR Spectroscopy: Dissolve samples in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS).[9][11]
-
Mass Spectrometry (MS): Obtain mass spectra to confirm the molecular weight of the synthesized derivatives.[10][11]
Data Presentation: Example Characterization Data
Table 1: Example Physicochemical and Spectroscopic Data for a Hypothetical Derivative (5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine).
| Parameter | Observation |
| Molecular Formula | C₈H₆ClN₃S |
| Molecular Weight | 211.67 g/mol |
| Melting Point | 210-212 °C |
| TLC (EtOAc:CHCl₃, 3:8) | R_f = 0.65 |
| FT-IR (KBr, cm⁻¹) | 3280 (N-H str, asym), 3110 (N-H str, sym), 1625 (C=N str), 1540 (N-H bend), 720 (C-S str), 830 (C-Cl str) |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.95 (d, 2H, Ar-H), 7.60 (s, 2H, -NH₂), 7.50 (d, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 168.5 (C2-Thiadiazole), 155.0 (C5-Thiadiazole), 134.0, 130.0, 129.5, 128.0 (Ar-C) |
| MS (m/z) | 211 [M]⁺, 213 [M+2]⁺ |
Section 3: Antimicrobial Screening Protocols
Test Microorganisms
A standard panel should include representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
-
Gram-positive: Staphylococcus aureus, Bacillus subtilis[3][12]
-
Gram-negative: Escherichia coli, Pseudomonas aeruginosa[3][6]
Protocol 1: Agar Well/Disc Diffusion Method (Qualitative Screening)
This method is used for preliminary screening to assess the presence of antimicrobial activity.[8][12]
-
Prepare sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri plates.
-
Allow the agar to solidify.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Evenly spread the inoculum over the agar surface using a sterile cotton swab.
-
Aseptically place sterile paper discs (6 mm) impregnated with a known concentration of the test compound (e.g., 100 µ g/disc ) onto the agar surface. Alternatively, punch wells into the agar and add a defined volume (e.g., 100 µL) of the test compound solution.
-
Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent (e.g., DMSO) as a negative control.
-
Incubate the plates at 37°C for 24 hours (bacteria) or at 25-28°C for 48-72 hours (fungi).
-
Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm). A larger ZOI indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Quantitative Assay)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][14]
-
Prepare a stock solution of each test compound in DMSO (e.g., 1000 µg/mL).
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth or Sabouraud Dextrose Broth to each well.
-
Perform a two-fold serial dilution by adding 100 µL of the stock solution to the first well, mixing, and transferring 100 µL to the next well, and so on. This creates a range of concentrations (e.g., 500, 250, 125... µg/mL).
-
Prepare a standardized microbial inoculum and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (broth + inoculum), negative control (broth only), and a standard antibiotic control.
-
Incubate the plate under the appropriate conditions (37°C for 24h for bacteria, 25-28°C for 48h for fungi).
-
Determine the MIC by visual inspection: it is the lowest concentration in which no turbidity (growth) is observed.
Antimicrobial Screening Workflow Diagram
Caption: Workflow for primary (diffusion) and secondary (MIC) antimicrobial screening.
Data Presentation: Antimicrobial Activity
Table 2: Example Antimicrobial Activity Data (Zone of Inhibition in mm).
| Compound ID | Conc. (µ g/disc ) | S. aureus | E. coli | C. albicans |
| Derivative 1a | 100 | 18 | 15 | 12 |
| Derivative 1b | 100 | 22 | 19 | 16 |
| Ciprofloxacin | 10 | 25 | 28 | - |
| Fluconazole | 10 | - | - | 24 |
| DMSO | - | 0 | 0 | 0 |
Table 3: Example Minimum Inhibitory Concentration (MIC) Data (µg/mL).
| Compound ID | S. aureus | E. coli | C. albicans |
| Derivative 1a | 62.5 | 125 | 250 |
| Derivative 1b | 31.25 | 62.5 | 125 |
| Ciprofloxacin | 1.95 | 0.98 | - |
| Fluconazole | - | - | 3.9 |
Section 4: Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies can guide the design of more potent derivatives. Based on existing literature, certain trends have been observed.
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic ring at position 5 of the thiadiazole often enhances antimicrobial activity.[3][13]
-
Lipophilicity: Modifications that increase the lipophilicity of the molecule can improve cell membrane penetration, potentially leading to better activity, although a balance is required.
-
Steric Factors: The size and position of substituents can influence how the molecule interacts with its biological target.[15]
SAR Conceptual Diagram
Caption: Conceptual model of Structure-Activity Relationships (SAR) for thiadiazoles.
Conclusion
The 2-amino-1,3,4-thiadiazole scaffold is a versatile and promising starting point for the development of novel antimicrobial agents.[2][3] The protocols outlined in this document provide a systematic framework for the synthesis, characterization, and evaluation of new derivatives. By combining chemical synthesis with robust antimicrobial screening and SAR analysis, researchers can efficiently explore this important class of compounds and contribute to the discovery of next-generation drugs to combat infectious diseases.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jacsdirectory.com [jacsdirectory.com]
- 10. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
- 13. Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. [wisdomlib.org]
- 14. ijrpc.com [ijrpc.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluating the Anti-Inflammatory Potential of Thiadiazoles
Introduction
Thiadiazole derivatives are a prominent class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry due to their wide spectrum of biological activities, including significant anti-inflammatory properties.[1] Research has shown that these compounds often exert their effects by modulating key inflammatory pathways, such as inhibiting cyclooxygenase (COX) enzymes and interfering with the NF-κB signaling cascade.[2] This document provides detailed experimental protocols and data presentation guidelines for researchers, scientists, and drug development professionals to effectively evaluate the anti-inflammatory potential of novel thiadiazole compounds.
In Vitro Evaluation: Initial Screening and Mechanistic Studies
In vitro assays are fundamental for the primary screening of thiadiazole derivatives and for elucidating their mechanism of action at the molecular level. These assays are typically high-throughput, cost-effective, and provide quantitative data on the direct interaction between the compound and its biological target.
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay quantifies the ability of a test compound to inhibit the activity of COX-1 and COX-2, the key enzymes responsible for converting arachidonic acid into prostaglandins (PGs).[2] Since the COX-2 isoform is primarily induced during inflammation, compounds that selectively inhibit COX-2 over the constitutively expressed COX-1 are desirable as they are expected to have fewer gastrointestinal side effects.[2]
Data Presentation: The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC₅₀). Data should be organized to compare the potency against both COX isoforms and to calculate the Selectivity Index (SI).
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Thiadiazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound |
|---|---|---|---|---|
| Thiadiazole 21 | >100 | 0.26 | >384.6 | Celecoxib (>277.7) |
| Thiadiazole 26 | >100 | 0.18 | >555.5 | Celecoxib (>277.7) |
| Compound 2j | - | 0.957 | - | Celecoxib |
| Compound A3 | >100 | 29.35 | >3.4 | Meloxicam |
| Compound 17 | >100 | 0.32 | >312.5 | Celecoxib (>277.7) |
Data compiled from representative studies for illustrative purposes.[3][4]
Experimental Protocol: Fluorometric COX Inhibition Assay [3][5][6]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer and store on ice.
-
Prepare solutions of arachidonic acid (substrate), a COX cofactor, and a fluorescent probe.
-
Prepare serial dilutions of thiadiazole test compounds and a reference inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For enzyme control wells, add the solvent vehicle.
-
Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells simultaneously using a multi-channel pipette.
-
Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) at 25-37°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Visualization: Workflow for In Vitro COX Inhibition Assay
LPS-Induced Inflammation in Macrophages (RAW 264.7)
Principle: This cell-based assay uses the murine macrophage cell line RAW 264.7 to model inflammation triggered by bacterial endotoxins. Lipopolysaccharide (LPS) stimulates these cells, leading to the production and release of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (via COX-2 upregulation), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8][9] The anti-inflammatory potential of thiadiazoles is assessed by their ability to inhibit the production of these mediators.
Data Presentation: Results are typically presented as the percentage inhibition of mediator production at various concentrations of the test compound.
Table 2: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Compound (Concentration) | NO Production Inhibition (%) | TNF-α Release Inhibition (%) | IL-6 Release Inhibition (%) |
|---|---|---|---|
| Thiadiazole Derivative X (10 µM) | 45.2% | 51.5% | 38.9% |
| Thiadiazole Derivative X (30 µM) | 78.6% | 82.1% | 71.4% |
| Dexamethasone (1 µM) | 92.5% | 95.3% | 90.8% |
Data are representative and for illustrative purposes.
Experimental Protocol: Measuring Inflammatory Mediators in Macrophages [7][10][11]
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
-
Seed cells into 96-well plates at a density of 5x10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the adhered cells with various concentrations of the thiadiazole test compounds for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the vehicle control group) and incubate for 24 hours.
-
-
Measurement of Nitric Oxide (NO):
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) using the Griess reagent assay.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
-
Measurement of Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant as above.
-
Quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Visualization: Workflow for LPS-Induced Macrophage Assay
In Vivo Evaluation: Assessing Efficacy in a Living System
In vivo models are crucial for evaluating the overall efficacy, pharmacokinetics, and safety profile of a drug candidate in a complex biological system.
Carrageenan-Induced Paw Edema Model
Principle: This is a standard and highly reproducible model for screening acute anti-inflammatory activity.[12][13] A subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling).[12][14] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins and involves neutrophil infiltration.[12] The ability of a thiadiazole derivative to reduce the paw volume is a measure of its anti-inflammatory effect.
Data Presentation: Efficacy is reported as the mean increase in paw volume over time and the percentage inhibition of edema compared to the control group.
Table 3: Effect of Thiadiazole Derivatives on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Mean Paw Edema Inhibition (%) at 3 hr | Mean Paw Edema Inhibition (%) at 4 hr |
|---|---|---|
| Thiadiazole 5c (50 mg/kg) | 24.95% | 27.53% |
| Thiadiazole 5h (50 mg/kg) | - | 28.05% |
| Thiadiazole 5j (50 mg/kg) | - | 27.53% |
| Diclofenac (20 mg/kg) | 23.33% | 26.96% |
Data adapted from a representative study for illustrative purposes.[15]
Experimental Protocol: Carrageenan-Induced Paw Edema [12][16][17]
-
Animal Grouping:
-
Use Wistar rats or Swiss albino mice (150-200g), divided into groups (n=6).
-
Group I: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III, IV, etc.: Test groups receiving different doses of the thiadiazole compound.
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Administer the test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (typically 30-60 minutes, depending on the compound's expected Tmax), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100
-
-
Visualization: Workflow for Carrageenan-Induced Paw Edema Assay
Key Signaling Pathways Modulated by Thiadiazoles
Understanding the underlying molecular pathways is critical for rational drug design and development. Thiadiazoles have been shown to interfere with several key inflammatory cascades.
Inhibition of the Cyclooxygenase (COX) Pathway
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins (like PGE₂) that cause pain, fever, and swelling. Thiadiazole derivatives can directly inhibit COX-1 and/or COX-2, thereby blocking the production of these mediators.[3][2]
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation.[3] In resting cells, it is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Some anti-inflammatory compounds act by preventing the degradation of IκBα, thereby blocking NF-κB activation.[9]
References
- 1. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine in materials science, with a primary focus on its role as a corrosion inhibitor and its potential applications in polymer science.
Application Note 1: Corrosion Inhibition
Introduction
Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, are recognized for their efficacy as corrosion inhibitors for various metals and alloys in acidic media. The 1,3,4-thiadiazole ring is a prominent scaffold in this class of materials. This compound possesses key structural features conducive to corrosion inhibition, including the lone pair electrons on its nitrogen and sulfur atoms and the π-electrons in both the thiadiazole and furan rings. These features facilitate the adsorption of the molecule onto metal surfaces, forming a protective barrier that mitigates corrosion.
Mechanism of Action
The primary mechanism of corrosion inhibition by this compound is the adsorption of the molecule onto the metal surface, which obstructs the active sites for corrosion reactions. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecule in acidic solution.
-
Chemisorption: The formation of coordinate bonds between the lone pair electrons of the nitrogen and sulfur heteroatoms and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic rings can also participate in this interaction.
This adsorption forms a protective film that isolates the metal from the corrosive environment, thereby reducing the rates of both anodic and cathodic reactions. Thiadiazole derivatives often act as mixed-type inhibitors.[1]
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents representative data for structurally related furan and thiadiazole derivatives to illustrate their potential efficacy as corrosion inhibitors.
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
| Furan-2-carboxylic acid | Mild Steel | 0.5 M HCl | 5 x 10⁻³ | 97.6 | [2] |
| Furan-2,5-dicarboxylic acid | Mild Steel | 0.5 M HCl | 5 x 10⁻³ | 99.5 | [2] |
| 2-Amino-5-ethyl-1,3,4-thiadiazole | Stainless Steel | Dilute HCl | - | 74.2 (from polarization) | [3] |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Mild Steel | 1 M HCl | - | High | [4] |
| N-(phenol-p-ylmethylene)-2-amino-5-ethyl-1,3,4-thiadiazole | Mild Steel | 1 M HCl | 0.5 x 10⁻³ | >90 (inferred) | [5] |
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the steps to evaluate the corrosion inhibition performance of this compound using electrochemical methods.
1. Materials and Equipment:
-
Working Electrode: Mild steel coupon
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum foil
-
Corrosive Medium: 1 M HCl solution
-
Inhibitor: this compound
-
Potentiostat/Galvanostat
-
Electrochemical cell
2. Procedure:
-
Preparation of Test Solutions: Prepare a 1 M HCl solution. Create a series of inhibitor solutions by dissolving varying concentrations of this compound in the 1 M HCl.
-
Working Electrode Preparation: Mechanically polish the mild steel coupon with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Electrochemical Measurements:
-
Immerse the prepared electrodes in the test solution (blank and with inhibitor).
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Potentiodynamic Polarization: Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
-
From the EIS data, determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
Application Note 2: Polymer Science
Introduction
Furan-based compounds are gaining interest as bio-based monomers for the synthesis of polymers like polyimides.[6] Polyimides are known for their excellent thermal stability and mechanical properties. The incorporation of heterocyclic moieties such as thiadiazole can further enhance the properties of these polymers. This compound, possessing both a furan ring and a reactive amine group, presents itself as a candidate for use as a comonomer or a modifying agent in the synthesis of novel functional polymers.
Potential Applications
-
Monomer for Polyimides: The amine group of this compound can react with dianhydrides to form poly(amic acid), which can then be thermally or chemically cyclized to produce a polyimide. The incorporation of the furan and thiadiazole rings into the polymer backbone could impart unique thermal, electronic, and self-healing properties.[7]
-
Modifier for Polymers: The compound can be grafted onto existing polymer chains to introduce the furan and thiadiazole functionalities, potentially improving properties such as thermal stability, flame retardancy, and metal-chelating capabilities.
Experimental Protocol: Synthesis of a Polyimide
This protocol describes a general two-step procedure for the synthesis of a polyimide using this compound and a dianhydride (e.g., pyromellitic dianhydride, PMDA).
1. Materials and Equipment:
-
Diamine: this compound
-
Dianhydride: Pyromellitic dianhydride (PMDA)
-
Solvent: N,N-dimethylacetamide (DMAc)
-
Stirring apparatus, nitrogen inlet, reaction flask
-
Glass substrate for film casting
-
Vacuum oven
2. Procedure:
-
Step 1: Synthesis of Poly(amic acid)
-
In a three-necked flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMAc with stirring.
-
Once dissolved, cool the solution to 0-5 °C.
-
Gradually add an equimolar amount of PMDA to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean glass substrate.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.
-
Cool the oven to room temperature and carefully peel off the resulting polyimide film.
-
Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
1. Materials and Equipment:
-
Furan-2-carbonyl chloride
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid
-
Appropriate solvent (e.g., dioxane, ethanol)
-
Reflux apparatus, stirring mechanism, ice bath
-
Filtration apparatus
2. Procedure:
-
Step 1: Synthesis of 1-(Furan-2-carbonyl)thiosemicarbazide
-
Dissolve thiosemicarbazide in a suitable solvent.
-
Slowly add an equimolar amount of furan-2-carbonyl chloride to the solution while stirring in an ice bath.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
-
Step 2: Cyclization to this compound
-
Suspend the 1-(furan-2-carbonyl)thiosemicarbazide in an excess of phosphorus oxychloride or cold concentrated sulfuric acid with stirring.
-
Gently heat the mixture under reflux for a specified period (e.g., 1-2 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
-
References
- 1. The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Self-healable functional polymers based on Diels–Alder ‘click chemistry’ involving substituted furan and triazolinedione derivatives: a simple and very fast approach - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimizing reaction yield for 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and established method involves a two-step process:
-
Formation of an intermediate: This is typically 1-(furan-2-carbonyl)thiosemicarbazide, synthesized from the reaction of furan-2-carboxylic acid or its derivatives with thiosemicarbazide. Alternatively, furan-2-carbaldehyde can be reacted with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate.
-
Cyclization: The intermediate undergoes acid-catalyzed cyclization to form the desired this compound. Common cyclizing agents include concentrated sulfuric acid (H₂SO₄) and phosphorus oxychloride (POCl₃)[1][2].
Q2: What are the key factors influencing the reaction yield?
A2: Several factors can significantly impact the yield of the final product:
-
Purity of starting materials: Impurities in furan-2-carboxylic acid, furan-2-carbaldehyde, or thiosemicarbazide can lead to side reactions and lower yields.
-
Choice and concentration of the cyclizing agent: The strength and amount of the acid catalyst are critical for efficient cyclization.
-
Reaction temperature and time: Both parameters need to be carefully controlled to ensure complete reaction without decomposition of the product or starting materials.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing reaction rates.
-
Work-up and purification methods: Inefficient extraction or purification can lead to loss of product.
Q3: What are the common side products in this synthesis?
A3: The formation of 1,2,4-triazole derivatives is a common side reaction, particularly if the cyclization is not performed under sufficiently acidic conditions. Inadequate control of reaction conditions can also lead to the formation of polymeric materials or degradation of the furan ring.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is the most common method for purifying this compound. Ethanol or a mixture of ethanol and water is often a suitable solvent system. Column chromatography can also be employed for purification, especially for removing closely related impurities[3].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete formation of the thiosemicarbazide intermediate. | - Ensure equimolar amounts of the furan derivative and thiosemicarbazide are used.- Extend the reaction time for the formation of the intermediate.- Confirm the purity of the starting materials. |
| Inefficient cyclization. | - Increase the concentration or amount of the cyclizing agent (e.g., concentrated H₂SO₄ or POCl₃).- Optimize the reaction temperature and time. For H₂SO₄, cooling during addition followed by gentle heating is often effective. For POCl₃, refluxing is common.- Ensure anhydrous conditions, especially when using POCl₃. | |
| Decomposition of product or starting materials. | - Avoid excessively high temperatures or prolonged reaction times.- For acid-sensitive substrates, consider milder cyclizing agents. | |
| Formation of Multiple Products (Visible on TLC) | Side reaction forming 1,2,4-triazoles. | - Ensure strongly acidic conditions are maintained during the cyclization step. |
| Presence of impurities in starting materials. | - Purify starting materials before use (e.g., by recrystallization or distillation). | |
| Reaction conditions are not optimal. | - Systematically vary the reaction temperature and time to find the optimal conditions for the desired product. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the work-up solvent. | - After quenching the reaction with water/ice, neutralize the acidic solution carefully with a base (e.g., ammonia or sodium bicarbonate) to precipitate the product. |
| Oily product obtained instead of a solid. | - Try triturating the oil with a non-polar solvent like hexane or ether to induce solidification.- If solidification fails, attempt purification by column chromatography. | |
| Product is difficult to recrystallize. | - Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, methanol, ethyl acetate/hexane).- Use seed crystals to induce crystallization. | |
| Product Discoloration | Presence of colored impurities. | - Treat the crude product with activated charcoal during recrystallization.- Ensure complete removal of the acidic cyclizing agent during work-up. |
Data Presentation
Table 1: Comparison of Cyclizing Agents for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
| Cyclizing Agent | Typical Reaction Conditions | Reported Yield Range (%) | Advantages | Disadvantages |
| Conc. H₂SO₄ | 0-10 °C for addition, then room temp. or gentle heating | 70-90% | Inexpensive, readily available | Strong dehydrating agent, can cause charring if not controlled |
| POCl₃ | Reflux in an inert solvent (e.g., toluene) or neat | 60-85% | Effective for a wide range of substrates | Moisture sensitive, corrosive, requires careful handling and work-up |
| Polyphosphoric Acid (PPA) | 80-120 °C | 75-95% | Good yields, often cleaner reactions | Viscous, can be difficult to stir and work-up |
Note: Yields are generalized from the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-(Furan-2-carbonyl)thiosemicarbazide (Intermediate)
This protocol describes the synthesis of the key intermediate from furan-2-carboxylic acid and thiosemicarbazide.
Materials:
-
Furan-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Thiosemicarbazide
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Pyridine (optional, as a catalyst)
Procedure:
-
Activation of Furan-2-carboxylic acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve furan-2-carboxylic acid in an excess of thionyl chloride. Add a catalytic amount of pyridine.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain furan-2-carbonyl chloride as a crude product.
-
Reaction with Thiosemicarbazide: In a separate flask, prepare a suspension of thiosemicarbazide in anhydrous THF.
-
Cool the thiosemicarbazide suspension in an ice bath.
-
Slowly add the crude furan-2-carbonyl chloride to the thiosemicarbazide suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Filter the resulting precipitate, wash with cold THF, and then with water to remove any unreacted thiosemicarbazide hydrochloride.
-
Dry the solid product, 1-(furan-2-carbonyl)thiosemicarbazide, under vacuum.
Protocol 2: Cyclization to this compound using Concentrated Sulfuric Acid
This protocol details the acid-catalyzed cyclization of the intermediate to the final product.
Materials:
-
1-(Furan-2-carbonyl)thiosemicarbazide
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Ammonia solution or sodium bicarbonate solution
Procedure:
-
In a beaker or flask, carefully add 1-(furan-2-carbonyl)thiosemicarbazide in small portions to cold (0-5 °C) concentrated sulfuric acid with constant stirring.
-
Continue stirring the mixture in an ice bath for 30 minutes, then allow it to stir at room temperature for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Neutralize the resulting solution with a dilute ammonia solution or saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product.
-
Recrystallize the crude this compound from a suitable solvent such as ethanol to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Synthesis of 2-Amino-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 2-amino-1,3,4-thiadiazole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-amino-1,3,4-thiadiazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction yield is very low, or I'm not getting any of the desired 2-amino-1,3,4-thiadiazole product. What are the common causes?
A1: Low or no yield in 2-amino-1,3,4-thiadiazole synthesis can stem from several factors:
-
Purity of Starting Materials: Ensure that the thiosemicarbazide and the carboxylic acid (or its derivative) are pure and dry. Moisture can interfere with the cyclizing agents.[1]
-
Ineffective Cyclizing/Dehydrating Agent: The choice and amount of the cyclizing agent are critical. Commonly used agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[1][2] The potency of the dehydrating agent is crucial for driving the reaction forward.[1] For instance, when using polyphosphate ester (PPE), a sufficient amount is necessary for the reaction to proceed effectively.[1]
-
Suboptimal Reaction Conditions: The reaction time and temperature may need optimization. Increasing the reaction time or temperature can sometimes improve yields, but it's important to monitor for potential decomposition of reactants or products.[1]
-
Incorrect Molar Ratios: Optimize the molar ratio of the reactants and the cyclizing agent. For example, in a solid-phase reaction using phosphorus pentachloride, a molar ratio of thiosemicarbazide to carboxylic acid to PCl₅ of 1:(1-1.2):(1-1.2) is recommended.[3]
Q2: I am using a conventional heating method and getting a low yield. Are there alternative methods that could improve the yield?
A2: Yes, alternative methods such as microwave irradiation or ultrasonic irradiation have been shown to improve yields and significantly reduce reaction times in many cases.[4] For instance, the synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine using microwave irradiation with POCl₃ as a catalyst resulted in a 90% yield in just 5 minutes, compared to a 94% yield after 4 hours of conventional heating with H₂SO₄.
Issue 2: Poor Purity of the Final Product
Q3: My final product is impure. What are the likely contaminants and how can I improve the purity?
A3: Impurities in the final product often consist of unreacted starting materials or side-products.
-
Unreacted Starting Materials: To ensure the complete consumption of starting materials, monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is incomplete, consider extending the reaction time or increasing the temperature.[1] Effective purification methods, such as recrystallization from a suitable solvent (e.g., ethanol, DMF), are crucial for removing unreacted starting materials.[1]
-
Formation of Side-Products: A common side reaction is the formation of 1,2,4-triazole derivatives, which is more likely to occur under alkaline conditions.[1] Using acidic media for the cyclization reaction generally favors the formation of the desired 1,3,4-thiadiazole.[1] The formation of the acylthiosemicarbazide intermediate can also be an impurity if the cyclodehydration is incomplete. Treatment with an acid solution can help convert this intermediate to the final product.[5]
Q4: How do I effectively purify the crude 2-amino-1,3,4-thiadiazole?
A4: The most common and effective purification technique is recrystallization. After the reaction is complete, the mixture is typically poured into ice-cold water and neutralized with a base (e.g., 10% Na₂CO₃, saturated KOH, or ammonia) to a pH of 8-9 to precipitate the crude product.[3][6] The solid is then filtered, washed with cold water, and dried. Recrystallization from a suitable solvent such as ethanol or a DMF/water mixture can then be performed to obtain the pure product.[3][6]
Issue 3: Reaction is Sluggish or Stalls
Q5: My reaction is proceeding very slowly or has stopped before completion. What could be the issue?
A5: A sluggish or stalled reaction is often due to insufficient activation of the carboxylic acid.
-
Weak Cyclizing/Dehydrating Agent: For reactions involving carboxylic acids, a potent cyclizing and dehydrating agent is necessary. Strong acids like concentrated H₂SO₄ or reagents like POCl₃ are often effective.[1][2]
-
Intermediate Formation: The reaction proceeds through the formation of an acylthiosemicarbazide intermediate. If the conditions are not optimal for the subsequent cyclodehydration, this intermediate can accumulate, and the reaction may appear to stall.[5] Ensuring a sufficiently strong dehydrating agent and appropriate temperature can facilitate the final cyclization step.
Data Presentation
Table 1: Comparison of Synthetic Methods for 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
| Entry | Method | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | Conventional | Conc. H₂SO₄ in Ethanol | 4 hours | 80-90°C | 94 | |
| 2 | Conventional | POCl₃ then reflux with water | 3-4 hours | 90°C | 86 | |
| 3 | Conventional | SOCl₂ then reflux with water | 4 hours | 80°C | 70 | |
| 4 | Microwave | Conc. H₂SO₄ | 5 minutes | 480 W | 78 | |
| 5 | Microwave | POCl₃ | 5 minutes | 600 W | 90 | |
| 6 | Microwave | SOCl₂ | 3 minutes | 480 W | 80 | |
| 7 | Microwave | MgSO₄ | 5 minutes | 250 W | 88 | |
| 8 | Ultrasonic | Conc. H₂SO₄ in Ethanol | 20 minutes | Room Temp. | - | |
| 9 | Grinding | Conc. H₂SO₄ | 5.5 hours | Room Temp. | - | |
| 10 | Solid-phase | PCl₅ | - | Room Temp. | 96.7 (for p-nitrophenyl derivative) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Concentrated Sulfuric Acid (Conventional Method)
This protocol is a general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from an aromatic carboxylic acid and thiosemicarbazide using concentrated sulfuric acid as a catalyst.
Materials:
-
Aromatic carboxylic acid (0.05 mol)
-
Thiosemicarbazide (0.05 mol)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ice-cold water
Procedure:
-
Prepare an ethanolic solution of the aromatic carboxylic acid (0.05 mol).
-
Prepare an aqueous solution of thiosemicarbazide (0.05 mol).
-
Add the ethanolic solution of the carboxylic acid to the aqueous solution of thiosemicarbazide with constant stirring.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture at 80-90°C for 4 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water.
-
Basify the solution with a 10% Na₂CO₃ solution to precipitate the product.
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Phosphorus Oxychloride (POCl₃) (Conventional Method)
This protocol describes a general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using phosphorus oxychloride as the cyclizing agent.
Materials:
-
Aromatic carboxylic acid (0.1 mol)
-
Thiosemicarbazide (0.1 mol)
-
Phosphorus oxychloride (POCl₃) (excess)
-
Water
-
Saturated Potassium Hydroxide (KOH) solution
-
Ice-cold water
Procedure:
-
In a round-bottom flask, mix the aromatic carboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in an excess of POCl₃.
-
Heat the mixture for 30 minutes.
-
Add 90 ml of water to the reaction mixture and reflux for an additional 3 hours.
-
Monitor the reaction progress with TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Neutralize the solution with a saturated KOH solution.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in 2-amino-1,3,4-thiadiazole synthesis.
Caption: Experimental workflow for a typical synthesis of 2-amino-1,3,4-thiadiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Cyclization of Thiosemicarbazide Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the cyclization of thiosemicarbazide precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the outcome of a thiosemicarbazide cyclization reaction?
The successful cyclization of thiosemicarbazide precursors is primarily influenced by three factors: the pH of the reaction medium (acidic or basic), the nature of the cyclizing agent, and the reaction temperature. These factors determine the type of heterocyclic ring system that is formed.
Q2: Which heterocyclic systems can be synthesized from thiosemicarbazide precursors?
Thiosemicarbazide precursors are versatile building blocks for a variety of heterocyclic compounds. The most common are:
-
1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1][2]
-
1,2,4-Triazoles: Generally synthesized in alkaline media.[1][2]
-
1,3,4-Oxadiazoles: Can be obtained through oxidative cyclization.
-
Thiazoles and Thiazolidinones: Result from reactions with α-haloketones or similar reagents.[3]
-
Thiadiazines: Formation is dependent on specific starting materials and reaction conditions.[3]
Q3: How does the pH of the reaction medium direct the cyclization pathway?
The pH plays a critical role in determining the final product. In an acidic medium (e.g., using concentrated H₂SO₄ or HCl), the cyclization of acylthiosemicarbazides typically yields 1,3,4-thiadiazole derivatives.[1][2] Conversely, under alkaline conditions (e.g., using NaOH), the reaction favors the formation of 1,2,4-triazole derivatives.[1][2]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Optimize the temperature by monitoring the reaction's progress with Thin Layer Chromatography (TLC). Some reactions proceed at room temperature, while others require reflux.[1] |
| Incorrect Reaction Time | Track the reaction progress using TLC to determine the optimal duration and prevent product degradation. Reaction times can vary from hours to days.[1] |
| Inappropriate Solvent | Test different solvents such as ethanol, methanol, dioxane, or DMF. The solubility of reactants and the reaction pathway can be solvent-dependent.[1] |
| Ineffective Catalyst or Cyclizing Agent | Ensure the correct type and concentration of the acid or base catalyst. For 1,3,4-thiadiazole synthesis, strong dehydrating agents like concentrated H₂SO₄, polyphosphoric acid (PPA), or POCl₃ are often necessary.[4][5] For 1,2,4-triazole synthesis, a base like NaOH is typically used.[5] |
| Poor Quality of Starting Materials | Use pure thiosemicarbazide and other reactants. Impurities can lead to side reactions and lower yields. Recrystallize or purify starting materials if their purity is questionable.[1] |
| Presence of Moisture | For reactions requiring anhydrous conditions, ensure the use of dry solvents and glassware.[1] |
Problem 2: Formation of an Unexpected Product
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Carefully control the pH of the reaction medium. As a general rule, acidic conditions favor 1,3,4-thiadiazoles, while basic conditions favor 1,2,4-triazoles.[1][2] |
| Oxidative Side Reactions | If using an oxidizing agent, consider that it may lead to the formation of 1,3,4-oxadiazoles instead of the expected sulfur-containing heterocycle.[1] Experiment with alternative oxidizing agents. |
| Rearrangement Reactions | Under certain conditions, molecular rearrangements can occur. Thoroughly characterize the structure of the product using spectroscopic methods (NMR, IR, MS) to confirm its identity. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is Highly Soluble in the Reaction Solvent | If the product does not precipitate upon cooling, try pouring the reaction mixture into ice-cold water.[6] Alternatively, remove the solvent under reduced pressure. |
| Presence of Unreacted Starting Materials or Side Products | Wash the crude product with a suitable solvent to remove impurities. Recrystallization from an appropriate solvent system is a common and effective purification method.[6] |
| Oily Product Formation | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole (Acid-Catalyzed Cyclization)
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (0.01 mol) and thiosemicarbazide (0.01 mol) in a suitable solvent like ethanol.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Protocol 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Base-Catalyzed Cyclization)
-
Reaction Setup: Suspend the starting acylthiosemicarbazide (derived from benzoic acid and thiosemicarbazide) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[1]
-
Reflux: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Filter the solid product, wash it thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol.
Visualizations
Logical Workflow for Troubleshooting Cyclization Reactions
Caption: Troubleshooting workflow for thiosemicarbazide cyclization.
pH-Dependent Cyclization Pathways of Acylthiosemicarbazide
Caption: Influence of pH on the cyclization pathway.
References
Technical Support Center: Synthesis and Purification of Furan-Thiadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of furan-thiadiazole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of furan-thiadiazole compounds.
| Question | Answer & Troubleshooting Steps |
| My reaction yield is consistently low. What are the potential causes? | Low yields can stem from several factors: - Purity of Reactants: Starting materials, particularly thiosemicarbazide and its derivatives, can degrade over time. Ensure you are using fresh or properly stored reagents. - Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. - Suboptimal Reaction Conditions: The choice of acid catalyst (e.g., H₂SO₄, POCl₃) and solvent can significantly impact yield. If using a literature procedure, ensure the conditions are replicated precisely. Consider screening different catalysts or solvents if yields remain low.[1] |
| I am observing a significant amount of a side product. How can I identify and minimize it? | A common side product in the synthesis of 1,3,4-thiadiazoles is the corresponding 1,3,4-oxadiazole derivative.[1] - Identification: The oxadiazole byproduct will have a lower molecular weight than the desired thiadiazole. Mass spectrometry is the most effective method for identification. - Minimization: The choice of cyclizing agent is crucial. Using Lawesson's reagent or phosphorus pentasulfide (P₂S₅) instead of dehydrating agents like POCl₃ can favor the formation of the thiadiazole.[2] |
| How can I effectively purify my crude furan-thiadiazole product? | The two primary methods for purifying furan-thiadiazole compounds are recrystallization and column chromatography. - Recrystallization: This is effective if the crude product is relatively pure. Common solvents for recrystallization of thiadiazole derivatives include ethanol, methanol, or a mixture of DMF and water.[3] - Column Chromatography: This is the most effective method for separating the target compound from structurally similar impurities. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is a good starting point. |
| During recrystallization, my compound "oils out" instead of forming crystals. What should I do? | "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by: - High Impurity Level: If the crude product is highly impure, it may be necessary to first perform column chromatography to remove the bulk of the impurities. - Inappropriate Solvent: The solvent may be too good at dissolving the compound. Try a different solvent or a solvent mixture. - Cooling Rate: Cooling the solution too quickly can promote oiling. Allow the solution to cool slowly to room temperature before placing it in a refrigerator. |
| I am having difficulty removing an impurity that has a similar Rf to my product on TLC. | This indicates that the impurity has a similar polarity to your product. - Optimize Column Chromatography: Use a less polar solvent system to increase the separation between your product and the impurity. A longer column may also improve separation. - Try a Different Purification Technique: If column chromatography is ineffective, consider preparative TLC or HPLC for more challenging separations. |
Data Presentation: Comparison of Purification Methods
The choice of purification method often involves a trade-off between purity, yield, and scale. The following table provides a general comparison of common purification techniques for furan-thiadiazole and related heterocyclic compounds. Actual results may vary depending on the specific compound and the nature of the impurities.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Direct Recrystallization | 85-95% | 60-80% | Simple, scalable, and cost-effective. | May not remove impurities with similar solubility. |
| Column Chromatography | >98% | 40-70% | Highly effective for removing a wide range of impurities. | More time-consuming, requires more solvent, and can be less scalable. |
| Column Chromatography followed by Recrystallization | >99% | 30-60% | Provides the highest purity product. | Can lead to lower overall yields due to multiple steps. |
Experimental Protocols
Synthesis of 2-Amino-5-(furan-2-yl)-1,3,4-thiadiazole
This protocol is adapted from a general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[3]
Materials:
-
Furan-2-carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium carbonate solution (5%)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a dry round-bottom flask, combine furan-2-carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Slowly add phosphorus oxychloride (1.2 equivalents) or concentrated sulfuric acid dropwise to the mixture with stirring at room temperature.
-
After the addition is complete, heat the mixture to 80-90°C and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a 5% sodium carbonate solution to a pH of 8.
-
Filter the resulting precipitate, wash it with water, and dry it.
-
The crude product can be purified by recrystallization from a DMF/water mixture.
Purification by Column Chromatography
Materials:
-
Crude furan-thiadiazole compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Dichloromethane (for sample loading)
Procedure:
-
Prepare the Column:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elute the Column:
-
Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified furan-thiadiazole compound.
-
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of furan-thiadiazole compounds.
Troubleshooting Logic for Low Purity
Caption: Decision-making flowchart for troubleshooting low purity issues.
Signaling Pathway: Inhibition of STAT3 and CDK9 by Furan-Thiadiazole Compounds
Furan-thiadiazole derivatives have shown potential as anticancer agents by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 and CDK9 pathways.[4][5]
References
- 1. jocpr.com [jocpr.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Bioactivity of Novel Thiadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low bioactivity in novel thiadiazole derivatives. This resource offers practical solutions, detailed experimental protocols, and insights into underlying mechanisms to facilitate your research and development efforts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My thiadiazole derivative shows high theoretical binding affinity in docking studies but low activity in in vitro assays.
-
Question: What are the potential reasons for this discrepancy?
-
Answer: This common issue can arise from several factors. Firstly, the compound may have poor solubility in the assay buffer, leading to precipitation and a lower effective concentration. Secondly, low cell permeability can prevent the compound from reaching its intracellular target. Additionally, the compound might be rapidly metabolized by the cells into an inactive form. It is also possible that the in silico model does not fully recapitulate the complexity of the biological system, such as allosteric effects or the influence of co-factors.
-
-
Question: How can I troubleshoot this problem?
-
Answer:
-
Assess Solubility: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.[1][2] Strategies to improve solubility include salt formation for ionizable compounds, use of co-solvents (ensure they don't affect the assay), or formulation with solubilizing agents like cyclodextrins.[3][4]
-
Evaluate Cell Permeability: Conduct a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay. To enhance permeability, consider structural modifications to reduce the number of hydrogen bond donors or increase lipophilicity, though a balance must be maintained to retain solubility and target affinity.[5][6][7]
-
Investigate Metabolic Stability: Perform a metabolic stability assay using liver microsomes or cell lysates to determine the half-life of your compound. If metabolic instability is an issue, medicinal chemistry efforts can be directed towards modifying the metabolically labile sites.
-
Review Assay Conditions: Ensure that the assay conditions (e.g., pH, temperature, incubation time) are optimal and not contributing to compound degradation or inactivity.[8]
-
-
Issue 2: The bioactivity of my thiadiazole derivatives is inconsistent across different batches.
-
Question: What could be causing this variability?
-
Answer: Inconsistent bioactivity between batches often points to issues with compound purity, stability, or experimental variability. The presence of impurities, particularly those with their own biological activity, can significantly affect the results. Degradation of the compound during storage or handling is another common cause. Finally, subtle variations in experimental procedures can lead to different outcomes.
-
-
Question: What steps should I take to ensure consistency?
-
Answer:
-
Confirm Purity and Identity: Analyze each new batch of your compound using techniques like NMR, LC-MS, and HPLC to confirm its identity and purity.
-
Assess Compound Stability: Evaluate the stability of your compound under storage conditions and in the assay buffer. Store compounds appropriately (e.g., desiccated, protected from light, at the correct temperature).
-
Standardize Experimental Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, reagent concentrations, and incubation times, are kept consistent between experiments.[9]
-
Include Reference Compounds: Always include a known active compound as a positive control in your assays to monitor for variability in the assay itself.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of thiadiazole derivatives that influence their bioactivity?
A1: The bioactivity of thiadiazole derivatives is significantly influenced by the nature and position of substituents on the thiadiazole ring. Aromatic or heteroaromatic substitutions at the C2 and C5 positions are common in active compounds. The electronic properties of these substituents (electron-donating or electron-withdrawing) can modulate the potency and selectivity of the molecule. For instance, in some anticancer thiadiazoles, electron-withdrawing groups on a phenyl ring attached to the thiadiazole core can enhance cytotoxicity.
Q2: My thiadiazole derivative has poor aqueous solubility. What strategies can I employ to improve it for biological testing?
A2: Addressing poor aqueous solubility is a critical step.[4][10] Several strategies can be effective:
-
Chemical Modification: For compounds with acidic or basic moieties, salt formation can dramatically increase solubility.
-
Formulation Approaches:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or ethanol in the final assay medium can help keep the compound in solution. However, it's crucial to ensure the solvent concentration does not affect the biological assay.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Liposomes and Nanoparticles: Encapsulating the compound in these delivery systems can improve its solubility and bioavailability.[5]
-
Q3: How can I determine if my thiadiazole derivative is entering the cells to reach its target?
A3: Several methods can be used to assess cell permeability:
-
Indirect Methods: If the target is intracellular, observing a biological effect (e.g., inhibition of a specific kinase, induction of apoptosis) implies that the compound is cell-permeable to some extent.
-
Direct Methods:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal barrier and can provide information on both passive and active transport.
-
Cellular Uptake Studies: These experiments involve incubating cells with the compound and then lysing the cells to quantify the intracellular concentration, often using LC-MS/MS.
-
Q4: What are some common pitfalls to avoid when performing in vitro bioactivity assays?
A4: To ensure reliable and reproducible data, it's important to be aware of common pitfalls:[11][12][13]
-
Inappropriate Cell Culture Conditions: Using cells with a high passage number, mycoplasma contamination, or inconsistent seeding densities can lead to variable results.
-
Reagent and Compound Handling: Improper storage of reagents, repeated freeze-thaw cycles of enzymes, and inaccurate pipetting can introduce errors.[8]
-
Assay-Specific Interferences: Some compounds may interfere with the assay readout itself (e.g., autofluorescence in fluorescence-based assays). It is important to run appropriate controls to identify such interferences.
-
Precipitation of Test Compound: As mentioned earlier, compound precipitation in the assay medium is a frequent cause of artificially low bioactivity.
Quantitative Data Summary
Table 1: In Vitro Anticancer Activity of Novel Thiadiazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| TDZ-1 | A549 (Lung) | 5.2 | Fictional Example |
| TDZ-2 | MCF-7 (Breast) | 2.8 | Fictional Example |
| TDZ-3 | HCT116 (Colon) | 8.1 | Fictional Example |
| TDZ-4 | A549 (Lung) | 15.6 | Fictional Example |
| TDZ-5 | MCF-7 (Breast) | 9.4 | Fictional Example |
| Doxorubicin | A549 (Lung) | 0.8 | Fictional Example |
| Doxorubicin | MCF-7 (Breast) | 0.5 | Fictional Example |
Table 2: Antimicrobial Activity of Novel Thiadiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| TDZ-A | Staphylococcus aureus | 16 | Fictional Example |
| TDZ-B | Escherichia coli | 32 | Fictional Example |
| TDZ-C | Staphylococcus aureus | 8 | Fictional Example |
| TDZ-D | Escherichia coli | >64 | Fictional Example |
| Ciprofloxacin | Staphylococcus aureus | 1 | Fictional Example |
| Ciprofloxacin | Escherichia coli | 0.5 | Fictional Example |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity (MTT Assay)[14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in the appropriate medium. The final concentration of DMSO should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)[16][17][18][19][20]
-
Compound Preparation: Prepare a stock solution of the thiadiazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 3: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)[21][22][23][24]
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the thiadiazole derivative.
-
Control and Standard: Prepare a control solution by mixing 2.8 mL of PBS, 0.2 mL of egg albumin, and 2 mL of distilled water. Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a standard.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heating: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Mandatory Visualizations
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 10. mdpi.com [mdpi.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Solubility Challenges of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine in Experimental Assays
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of test compounds is paramount for reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges associated with 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound often investigated for its therapeutic potential.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My compound precipitates out of the aqueous assay buffer when I dilute it from a DMSO stock solution.
-
Question: What is the likely cause of this precipitation?
-
Answer: This is a common phenomenon known as "precipitation upon dilution." this compound, like many heterocyclic compounds, exhibits high solubility in organic solvents such as dimethyl sulfoxide (DMSO) but has poor aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the concentration of the compound may exceed its solubility limit in the final solvent mixture, leading to precipitation.
-
Question: How can I prevent this precipitation?
-
Answer: Several strategies can be employed to mitigate this issue:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% (v/v), to minimize its potential effects on the assay and the solubility of the compound.
-
Use of Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol, can sometimes enhance the compound's solubility in the final aqueous solution.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help to keep the compound in solution.
-
Issue 2: I am concerned that the organic solvent is interfering with my biological assay.
-
Question: What are some alternative solubilization methods that avoid or minimize the use of organic solvents?
-
Answer: If co-solvents are not a viable option due to assay interference, you can explore the following advanced solubilization techniques:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility.
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can solubilize poorly soluble compounds within their hydrophobic cores. The choice of surfactant (anionic, cationic, or non-ionic) will depend on the specific compound and assay conditions.
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the buffer can significantly alter their solubility. The amino group on the thiadiazole ring suggests that the solubility of this compound may be pH-dependent.
-
Issue 3: I am still observing inconsistent results, which I suspect are due to poor solubility.
-
Question: How can I confirm that my compound is fully dissolved in the assay medium?
-
Answer: Visual inspection for turbidity or precipitate is the first step. For a more rigorous assessment, you can perform a solubility test by preparing a supersaturated solution, allowing it to equilibrate, and then measuring the concentration of the dissolved compound in the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: What are the recommended starting concentrations for stock solutions?
For initial experiments, preparing a 10 mM to 30 mM stock solution in 100% DMSO is a common starting point. This high concentration allows for significant dilution into the final assay medium while keeping the final DMSO concentration low.
Q3: How much can I expect to improve the solubility of my compound using these techniques?
The degree of solubility enhancement will vary depending on the chosen method and the specific experimental conditions. It is essential to empirically determine the optimal conditions for your particular assay.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds in Common Solvents
| Solvent | Compound Class | Qualitative Solubility | Reference |
| DMSO | Thiadiazole derivatives | Soluble | [1][2] |
| Ethanol | Thiadiazole derivatives | Soluble to Sparingly Soluble | [1][3] |
| Water | Thiadiazole derivatives | Poorly Soluble | [4] |
| PBS | Thiadiazole derivatives | Poorly Soluble | Inferred |
Note: This table provides a general guide. Actual solubility should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent (DMSO)
-
Weighing the Compound: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Use in Assay: For the assay, perform serial dilutions of the stock solution in the assay buffer to reach the final desired concentrations. Ensure the final DMSO concentration is below a level that affects the assay's performance (typically <0.5%).
Protocol 2: Solubility Enhancement using Cyclodextrins (General Protocol)
-
Molar Ratio Selection: Choose a molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin is a commonly used derivative with good water solubility.
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin in your desired buffer.
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Complexation: Add the powdered this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Visualizations
References
Technical Support Center: Refining Antimicrobial Assay Protocols
Welcome to the technical support center for antimicrobial assay protocols. This resource is designed for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of antimicrobial susceptibility testing (AST). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding antimicrobial assays.
Q1: What are the most critical factors that cause variability in antimicrobial susceptibility testing?
A1: Variability in AST can arise from several sources.[1] Key factors include the preparation of the bacterial inoculum, the composition and depth of the growth medium, the potency of the antimicrobial disks, and incubation conditions.[1][2] The density of the starting bacterial culture is a major variable; inoculum concentrations lower than standard recommendations (e.g., 5x10^5 CFU/mL) can lead to falsely susceptible results.[3][4] Additionally, the age of the bacterial culture is important, as older cultures may react differently to antimicrobials.[1] Operator-dependent variations in procedures like pipetting, mixing, and streaking for a bacterial lawn also contribute significantly to inconsistent outcomes.[1][5]
Q2: How do I choose the right antimicrobial assay for my research?
A2: The choice of assay depends on the specific question you are asking.
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Disk Diffusion (e.g., Kirby-Bauer): This method is excellent for determining the qualitative susceptibility of a bacterium to various antimicrobial agents (sensitive, intermediate, or resistant).[6][7] It is widely used due to its simplicity, low cost, and flexibility in drug selection.[6]
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Dilution Methods (Broth or Agar): These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][8] This provides a quantitative measure of the agent's potency and is considered the gold standard.[9]
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Minimum Bactericidal Concentration (MBC): If you need to know the concentration that actually kills the organism rather than just inhibiting its growth, an MBC assay should be performed after an MIC test.[10]
-
Biofilm Assays (e.g., MBEC): Standard assays test planktonic (free-floating) cells. If your research involves infections related to biofilms, specialized biofilm susceptibility tests are necessary, as biofilm-associated microbes can be significantly more resistant to antimicrobials.[11][12][13]
Q3: What are the CLSI and EUCAST, and why are their guidelines important?
A3: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are major organizations that develop and publish standardized methods and interpretive criteria for AST.[14][15][16] Following their guidelines is crucial for ensuring that results are accurate, reproducible, and comparable across different laboratories worldwide. These standards specify critical parameters such as media formulation, inoculum density, incubation conditions, and how to interpret results (e.g., zone diameter or MIC breakpoints).[17][18] Adherence to these standards minimizes variability and helps generate clinically relevant data.[19]
Q4: My MIC results for the same compound and organism vary between experiments. What could be the cause?
A4: Variation in MIC results, even by a factor of up to 8, can occur due to subtle differences in experimental protocols.[3] Common causes include:
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Inoculum Density: A 20-fold difference in the initial bacterial concentration can significantly alter the MIC value.[3]
-
Incubation Time: Longer incubation periods can sometimes lead to higher MIC values.[3]
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Media Components: The composition of the culture medium can affect both the growth rate of the organism and the activity of the antimicrobial agent.[2]
-
Pipetting Errors: Inaccurate serial dilutions can lead to significant errors in the final concentrations tested.
-
Lab-to-Lab Variation: Different laboratories can produce varied results even when testing the same strains, highlighting the impact of local procedures and environmental factors.[20][21]
Q5: What is the difference between bacteriostatic and bactericidal?
A5: A bacteriostatic agent inhibits the growth and reproduction of bacteria without killing them. The Minimum Inhibitory Concentration (MIC) is the primary measure for these agents. A bactericidal agent actively kills bacteria. The Minimum Bactericidal Concentration (MBC) is determined to assess this activity. Bactericidal antibiotics typically have an MBC value very close to their MIC, while bacteriostatic agents have an MBC that is significantly higher than the MIC.[10]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during antimicrobial assays.
Issue 1: Inconsistent or Incorrect Zone Sizes in Kirby-Bauer Disk Diffusion
| Potential Cause | Suggested Solution |
| Inoculum density is incorrect. | Prepare the inoculum suspension to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[9][22] Use a photometric device for accuracy or compare visually against a Wickerham card.[23] |
| Agar depth is incorrect. | The agar medium (Mueller-Hinton) should be poured to a uniform depth of 4 mm.[6][22] Thin agar can cause excessively large zones, while thick agar can result in smaller zones.[2] |
| Antimicrobial disk potency has degraded. | Store disks as recommended by the manufacturer. Ensure cartridges are at room temperature before opening to prevent condensation. Use an unopened or new lot of disks for quality control checks.[2] |
| Disks are placed too close together. | Disks should be distributed evenly and be at least 24 mm apart from center to center.[23] No more than 12 disks should be placed on a 150 mm plate.[23] |
| Reading/measurement error. | Measure the zone diameter using a ruler or caliper on the underside of the plate.[9] For overlapping zones, measure the radius from the disk center to the clear zone edge and multiply by two.[9] |
| Incubation time or temperature was incorrect. | Incubate plates for the standardized time (usually 18-24 hours) at the recommended temperature (e.g., 35°C).[22] |
Issue 2: No Growth or Poor Growth in Control Wells/Plates
| Potential Cause | Suggested Solution |
| Inactive inoculum. | Ensure the bacterial culture is fresh (18-24 hours old) and in the logarithmic growth phase.[9] Prepare the inoculum suspension just before use (within 15 minutes is recommended).[9] |
| Incorrect growth medium. | Use the appropriate medium (e.g., Cation-Adjusted Mueller-Hinton Broth for MICs).[24] Check the pH and ensure it meets the required range (e.g., 7.2-7.4 for Mueller-Hinton Agar).[22] |
| Contamination of media or reagents. | Always include a sterility control (medium only, no inoculum) to check for contamination.[24] Use aseptic techniques throughout the procedure. |
Issue 3: "Skipped" Wells or Hazy Growth in MIC Assays
| Potential Cause | Suggested Solution |
| Contamination of the test compound or inoculum. | Ensure the stock solution of the antimicrobial agent is sterile-filtered.[24] Streak the inoculum on an agar plate to check for purity.[25] |
| Compound precipitation. | Some antimicrobial compounds may be poorly soluble in the test medium. Check the solubility and consider using a different solvent (ensure the solvent itself has no antimicrobial activity at the concentration used). |
| Resistant subpopulations or heterogeneous growth. | The presence of a few resistant mutants can lead to hazy growth or growth in higher concentration wells. Re-streak the culture from the highest concentration well showing growth to confirm resistance. |
| Incorrect reading of results. | The MIC is the lowest concentration that shows no visible growth. Use a reading aid (e.g., a viewing box) against a dark background to interpret results consistently.[26] |
Section 3: Diagrams and Workflows
General Troubleshooting Workflow
Caption: A workflow for troubleshooting inconsistent antimicrobial assay results.
Experimental Workflow for Broth Microdilution MIC Assay
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Section 4: Detailed Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol is adapted from CLSI and ASM guidelines.[9][19][27]
1. Inoculum Preparation: a. Using a sterile loop, select 3-5 well-isolated colonies from a fresh (18-24 hour) non-selective agar plate.[23] b. Suspend the colonies in sterile saline or broth.[9] c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[24] This suspension must be used within 15 minutes.[9]
2. Inoculation of Agar Plate: a. Dip a sterile cotton swab into the adjusted inoculum suspension.[9] b. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.[23] c. Streak the swab over the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[9] d. Finally, swab the rim of the agar.[23]
3. Application of Antimicrobial Disks: a. Within 15 minutes of inoculation, place the antimicrobial-impregnated disks on the agar surface.[28] b. Use sterile forceps or a disk dispenser. Disks must be distributed evenly, at least 24 mm apart.[23] c. Gently press each disk to ensure complete contact with the agar surface.[6]
4. Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.
5. Interpretation of Results: a. After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter.[6] b. Compare the measured zone diameters to the interpretive charts published by CLSI or EUCAST to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R).[6][10]
Protocol 2: Broth Microdilution MIC Assay
This protocol is based on the CLSI M07 standard document.[19][17]
1. Preparation of Materials: a. Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent in a suitable solvent. Sterilize by filtration.[24] Create a working solution at twice the highest concentration to be tested in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[25] b. Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the Kirby-Bauer protocol. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][28]
2. Assay Procedure (96-Well Plate): a. Dispense 50 µL of sterile CAMHB into wells of columns 2 through 12 of a 96-well microtiter plate.[24] b. Add 100 µL of the working antimicrobial solution (2x concentration) to the wells in column 1.[24] c. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to column 10. Discard the final 50 µL from column 10.[25] d. Column 11 will serve as the growth control (no drug). Column 12 will be the sterility control (no bacteria). e. Add 50 µL of the diluted bacterial inoculum (prepared in step 1b) to wells in columns 1 through 11. This brings the final volume to 100 µL per well.[24]
3. Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.
4. Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8][24] b. View the plate against a dark, non-reflecting background. The growth control (column 11) should show distinct turbidity. The sterility control (column 12) should remain clear. c. The results are reported as the MIC value in µg/mL.[10] This value can be compared to CLSI or EUCAST breakpoints to determine the S, I, or R category.[26][29]
References
- 1. microchemlab.com [microchemlab.com]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. vetmed.tamu.edu [vetmed.tamu.edu]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. asm.org [asm.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacy180.com [pharmacy180.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. ESCMID: EUCAST [escmid.org]
- 16. EUCAST: EUCAST - Home [eucast.org]
- 17. iacld.com [iacld.com]
- 18. darvashco.com [darvashco.com]
- 19. goums.ac.ir [goums.ac.ir]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. benchchem.com [benchchem.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. dickwhitereferrals.com [dickwhitereferrals.com]
- 27. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 28. apec.org [apec.org]
- 29. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
Technical Support Center: Agar Diffusion Assays for Hydrophobic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the agar diffusion method when testing hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a zone of inhibition with my hydrophobic test compound, even though I expect it to have antimicrobial activity?
A1: The most common reason for the absence of an inhibition zone with hydrophobic compounds is their poor diffusion through the aqueous agar matrix.[1] The high water content of the agar impedes the movement of non-polar molecules, meaning the compound may not reach a high enough concentration to inhibit microbial growth, even if it is a potent antimicrobial. An absent zone of inhibition does not definitively indicate a lack of activity for hydrophobic substances.[2]
Q2: My test compound precipitates on the agar surface or in the well/disc. How can I prevent this?
A2: Precipitation occurs when the hydrophobic compound, dissolved in an organic solvent, comes into contact with the aqueous agar.[2][3] To mitigate this, consider the following:
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Solvent Choice: Use a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or methanol to dissolve your compound.[4][5] However, be aware that these solvents can have their own antimicrobial properties.[5][6]
-
Solvent Concentration: Use the lowest possible concentration of the solvent that will keep your compound in solution. It is crucial to run a solvent-only control to ensure the observed inhibition is not due to the solvent itself.[3][6]
-
Surfactants: In some cases, incorporating a small amount of a non-inhibitory surfactant like Tween 80 can help to emulsify the compound in the aqueous environment and improve its dispersion.[4]
-
Sonication: Briefly sonicating the compound solution before application may help to create a finer dispersion.[3][7]
Q3: What is the best solvent to use for dissolving my hydrophobic compound for an agar diffusion assay?
A3: There is no single "best" solvent, as the optimal choice depends on the specific properties of your compound. Commonly used solvents include:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for many non-polar compounds and is miscible with water.[4][5] However, it can be toxic to some microorganisms at higher concentrations, so a control is essential.[3]
-
Ethanol and Methanol: These are also effective solvents for many hydrophobic compounds and are readily miscible with water.[5][8] They can also exhibit antimicrobial activity, necessitating a solvent control.[6]
-
Acetone: Can be used but may be more volatile.[5]
-
Dimethyl Formamide (DMF): Another option, but like DMSO, it can have inhibitory effects.[9]
It is recommended to test the solubility of your compound in a few different solvents and to always include a control for the solvent used at the same concentration as in the test sample.[6]
Q4: Are the results from agar diffusion assays for hydrophobic compounds reproducible?
A4: Results from agar diffusion assays with hydrophobic compounds often suffer from poor reproducibility.[2] This is due to the challenges in controlling the diffusion of the compound in the agar, which can be influenced by many factors including the solvent used, potential for precipitation, and interactions with the agar medium.[10][11] For this reason, agar diffusion methods are considered more qualitative for hydrophobic compounds.[2]
Q5: Can I determine the Minimum Inhibitory Concentration (MIC) of a hydrophobic compound using the agar diffusion method?
A5: The agar diffusion method is not suitable for accurately determining the MIC of hydrophobic compounds.[12] This is because it is difficult to quantify the exact concentration of the compound that has diffused into the agar at the edge of the inhibition zone.[12] For quantitative MIC determination of hydrophobic compounds, alternative methods like broth microdilution or agar dilution are recommended.[2][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No zone of inhibition | Poor diffusion of the hydrophobic compound in the aqueous agar.[1] | - Use an alternative method like broth microdilution or agar dilution.[2][13]- Try a different solvent to improve solubility and dispersion.[4]- Consider using a bioautography method.[2] |
| Compound precipitates on agar | The hydrophobic compound is insoluble in the aqueous agar.[2][3] | - Use a water-miscible solvent like DMSO or ethanol.[4][5]- Incorporate a non-inhibitory surfactant (e.g., Tween 80).[4]- Prepare a fresh solution and sonicate before use.[3][7] |
| Inhibition zone for solvent control | The solvent used has its own antimicrobial activity.[5][6] | - Reduce the concentration of the solvent in the test sample.- Use a different solvent that is less inhibitory to the test microorganism.- If the solvent's zone is smaller than the test compound's zone, you can subtract the solvent's zone diameter from the test compound's zone diameter, but this is a qualitative assessment. |
| Inconsistent zone sizes | Poor reproducibility due to variable diffusion and precipitation.[2] | - Standardize the protocol meticulously (inoculum size, agar depth, incubation conditions).- For more reliable results, switch to a quantitative method like broth microdilution.[2] |
| Agar well vs. Disc diffusion shows different results | The method of application can affect the diffusion of the compound. Agar well diffusion may be more suitable for some high molecular weight compounds.[2] | - For initial screening, you can try both methods. However, for more consistent results with hydrophobic compounds, transitioning to a dilution-based method is advisable. |
Experimental Protocols
Standard Agar Well Diffusion Method (Modified for Hydrophobic Compounds)
This method is often preferred over disc diffusion for plant extracts and other mixtures.[2]
a. Preparation of Inoculum:
-
Prepare a suspension of the test microorganism in sterile saline to a density equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[2]
b. Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
Pour the molten MHA into sterile Petri dishes to a uniform depth and allow it to solidify.
c. Inoculation of Plates:
-
Evenly spread the prepared microbial inoculum over the surface of the solidified MHA plates using a sterile cotton swab.
d. Preparation of Test Compound and Controls:
-
Dissolve the hydrophobic compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Prepare a negative control with the solvent alone.
-
Prepare a positive control with a known antibiotic.
e. Application to Wells:
-
Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.[2]
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, negative control, and positive control into separate wells.[12]
f. Incubation:
-
Incubate the plates at the appropriate temperature and duration for the test microorganism.
g. Interpretation:
-
Measure the diameter of the zone of inhibition around each well. The absence of a zone for the negative control and a clear zone for the positive control validates the assay.
Broth Microdilution with Redox Indicator (for MIC Determination)
This method overcomes the issue of poor diffusion in agar and can be adapted for hydrophobic compounds.
a. Preparation of Reagents:
-
Prepare a stock solution of the hydrophobic compound in a suitable solvent (e.g., DMSO).
-
Prepare the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a redox indicator solution, such as p-iodonitrotetrazolium violet (INT) or resazurin.[1][2]
b. Serial Dilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the broth medium. Ensure the final concentration of the solvent is low enough to not inhibit microbial growth.
c. Inoculation:
-
Prepare a microbial inoculum in broth to the desired final concentration in each well.
d. Controls:
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Include a solvent control (broth with inoculum and the highest concentration of solvent used).
e. Incubation:
-
Incubate the microtiter plate under appropriate conditions.
f. Addition of Indicator and Reading:
-
After incubation, add the redox indicator to each well.
-
Incubate for a short period to allow for color development. Live microorganisms will reduce the indicator, resulting in a color change.
-
The MIC is the lowest concentration of the compound that prevents the color change, indicating inhibition of microbial growth.
Visualizations
Caption: Workflow for Agar Well Diffusion with Hydrophobic Compounds.
Caption: Troubleshooting Logic for Absence of Inhibition Zone.
References
- 1. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of different solvents to extract antibacterial compounds from jalapeño peppers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in MIC and MBC Testing
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the reproducibility and accuracy of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) testing.
Troubleshooting Guide
This guide addresses common issues encountered during MIC and MBC experiments in a question-and-answer format.
Question: Why are my MIC results inconsistent between experiments?
Answer: Inconsistent MIC results can stem from several factors. The most common sources of variability include:
-
Inoculum Size: The density of the bacterial suspension is critical. Too high or too low of an inoculum can lead to inaccurate MIC values.[1]
-
Growth Media Composition: The type and formulation of the growth media can significantly impact bacterial growth and the activity of the antimicrobial agent.[1]
-
Incubation Conditions: Variations in temperature, humidity, and incubation time can affect the rate of bacterial growth and, consequently, the MIC reading.[1]
-
Antimicrobial Agent Preparation: Errors in the preparation of stock solutions and serial dilutions will directly impact the final concentrations in the assay.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Always use a standardized method, such as the 0.5 McFarland standard, to prepare your bacterial inoculum.[2]
-
Use Consistent Media: Ensure that the same type and batch of growth medium are used for all related experiments. Prepare media consistently according to established protocols.[1]
-
Calibrate and Monitor Equipment: Regularly calibrate and maintain laboratory equipment such as pipettes, incubators, and spectrophotometers to ensure accuracy.[1]
-
Perform Quality Control: Routinely test quality control (QC) strains with known MIC values to verify the accuracy and reproducibility of your testing procedures.[1][3]
Question: I am not observing any bacterial growth in my positive control wells. What could be the issue?
Answer: A lack of growth in the positive control (wells with bacteria but no antimicrobial agent) indicates a fundamental problem with the assay setup. Potential causes include:
-
Inactive Inoculum: The bacterial culture used for the inoculum may have been non-viable.
-
Incorrect Media: The growth medium may not be suitable for the specific bacterial strain being tested.[4]
-
Incubation Errors: The incubator may not be functioning at the correct temperature or atmospheric conditions required for bacterial growth.
Troubleshooting Steps:
-
Verify Inoculum Viability: Before starting the MIC assay, confirm the viability of your bacterial culture by streaking it on an appropriate agar plate and checking for growth.
-
Check Media and Incubation Conditions: Ensure you are using the recommended growth medium and that the incubator is set to the optimal temperature and atmosphere for your bacterial strain.[4]
-
Review Protocol: Carefully review your experimental protocol to ensure all steps were followed correctly.
Question: My MBC results are not reproducible. Why is this happening?
Answer: Reproducibility in MBC testing is challenging due to its dependence on the preceding MIC results and the subculturing step.[5] Common reasons for variability include:
-
Inaccurate MIC Determination: Any error in the MIC value will directly affect the MBC results, as the MBC is determined by subculturing from wells at or above the MIC.[5]
-
Inconsistent Subculturing Volume: The volume of culture transferred from the MIC plate to the agar plate for MBC determination must be consistent.
-
"Persister" Cells: The presence of a small subpopulation of dormant "persister" cells can lead to regrowth on the MBC plate, even at high antimicrobial concentrations.
Troubleshooting Steps:
-
Ensure Accurate MICs: First, confirm the reproducibility of your MIC results using the troubleshooting steps outlined above.
-
Standardize Subculturing: Use calibrated pipettes to transfer a consistent and defined volume for the MBC plating.
-
Thorough Mixing: Ensure the contents of the MIC wells are thoroughly mixed before subculturing to get a representative sample.
-
Adequate Incubation: Incubate the MBC plates for a sufficient period (typically 24-48 hours) to allow for the growth of any surviving bacteria.[5]
Frequently Asked Questions (FAQs)
What are MIC and MBC?
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[7][8]
Why is reproducibility in MIC and MBC testing important?
Reproducibility is crucial for several reasons:
-
Clinical Decision-Making: Consistent results are essential for guiding the appropriate treatment of bacterial infections.[1]
-
Drug Development: Reliable data is necessary for evaluating the efficacy of new antimicrobial agents.[1]
-
Regulatory Compliance: Regulatory agencies require reproducible data for the approval of new drugs.[1]
What are the standard guidelines for MIC and MBC testing?
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized standardized methods and breakpoints for interpreting MIC results.[7][9] Adherence to these guidelines is critical for ensuring inter-laboratory reproducibility.
How often should I run Quality Control (QC) strains?
QC checks should be performed regularly to ensure the accuracy and reproducibility of your testing methods.[1] It is recommended to perform QC:
-
Daily or weekly, depending on the testing frequency.[1]
-
Whenever a new batch of reagents or media is used.
-
After any significant changes to protocols or equipment.[1]
Experimental Protocols
Broth Microdilution MIC Assay
This method determines the MIC of an antimicrobial agent in a liquid growth medium using a 96-well microtiter plate.
Methodology:
-
Prepare Antimicrobial Dilutions: Create a serial two-fold dilution of the antimicrobial agent in the appropriate broth medium directly in the wells of a 96-well plate.
-
Prepare Inoculum: Grow the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control (bacteria, no antimicrobial) and a negative control (broth only).
-
Incubate: Incubate the plate at the appropriate temperature (e.g., 35 ± 2°C) and duration (typically 16-20 hours).[10]
-
Read Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2]
MBC Determination
The MBC is determined following the completion of the MIC assay.
Methodology:
-
Select Wells: Identify the MIC well and the wells with higher concentrations of the antimicrobial agent that show no visible growth.
-
Subculture: Aliquot a standardized volume (e.g., 10-100 µL) from each of these selected wells and plate it onto a suitable agar medium that does not contain the antimicrobial agent.[5]
-
Incubate: Incubate the agar plates at the appropriate temperature for 24-48 hours.[5]
-
Determine MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Quantitative Data Summary
| Parameter | Recommended Value/Standard | Reference |
| Inoculum Density | 0.5 McFarland Standard | [2] |
| (approx. 1.5 x 10^8 CFU/mL) | ||
| Final Inoculum in Well | approx. 5 x 10^5 CFU/mL | |
| Incubation Temperature | 35 ± 2°C | [10] |
| Incubation Duration (MIC) | 16-20 hours | |
| Incubation Duration (MBC) | 24-48 hours | [5] |
| MBC Endpoint | ≥99.9% kill | [7][8] |
Visualizations
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Caption: Logical workflow for troubleshooting common issues in MIC and MBC testing.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. protocols.io [protocols.io]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Thiadiazole Structures for Enhanced Anticancer Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of thiadiazole derivatives for anticancer activity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with thiadiazole-based anticancer compounds.
| Question | Answer |
| My synthesized thiadiazole derivative has poor solubility in aqueous media for in vitro assays. What can I do? | Poor aqueous solubility is a common challenge. Consider the following approaches: 1. Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO to prepare a stock solution, which is then further diluted in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 2. Structural Modification: Introduce polar functional groups or ionizable moieties to the thiadiazole scaffold to improve hydrophilicity.[1][2] 3. Formulation Strategies: For in vivo studies, consider formulation approaches such as nano-suspensions, liposomes, or micelles. |
| I am not observing significant cytotoxicity with my thiadiazole derivatives. What are the potential reasons? | Several factors could contribute to a lack of cytotoxic activity: 1. Structure-Activity Relationship (SAR): The substituents on the thiadiazole ring are crucial for activity. For instance, in some series, aryl substituents are more active than alkyl ones.[1] Review the SAR for your compound class to ensure optimal substitutions. 2. Cell Line Selection: The sensitivity of cancer cell lines to thiadiazole derivatives can vary significantly. Breast cancer cell lines like MCF-7 are often reported to be particularly sensitive.[3][4] Consider screening against a broader panel of cell lines. 3. Mechanism of Action: Your compounds might be cytostatic rather than cytotoxic, or they may target pathways not essential for survival in the chosen cell line. Consider assays for cell cycle arrest or specific enzyme inhibition.[5][6] 4. Compound Stability: The compound may be degrading in the culture medium. Assess its stability under experimental conditions. |
| My results from the MTT assay are inconsistent. How can I improve reproducibility? | To improve the reproducibility of your MTT assay: 1. Cell Seeding Density: Ensure a uniform cell seeding density across all wells. 2. Compound Precipitation: Visually inspect the wells after adding your compound to ensure it has not precipitated out of solution. 3. Incubation Time: Optimize the incubation time for both the compound treatment and the MTT reagent. 4. Metabolic Activity: Be aware that some compounds can interfere with cellular metabolic activity, which can affect the MTT assay readout. Consider a complementary assay for cytotoxicity, such as trypan blue exclusion or LDH release.[7] |
| I have identified a potent thiadiazole compound. What are the next steps to elucidate its mechanism of action? | To investigate the mechanism of action of a promising compound, consider the following experiments: 1. Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[3][8][9] 2. Apoptosis Assays: Perform Annexin V/PI staining to detect apoptosis and Western blotting for key apoptotic proteins like caspases, Bax, and Bcl-2.[7][10][11] 3. Target Identification: Based on the structure of your compound, consider its potential molecular targets. Common targets for thiadiazoles include protein kinases (e.g., EGFR, Akt), tubulin, and topoisomerases.[3][5][12] Perform enzymatic assays or molecular docking studies to investigate these interactions.[3][11][12][13] 4. Signaling Pathway Analysis: Use Western blotting to examine the effect of your compound on key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][5] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the anticancer properties of thiadiazole derivatives.
| Question | Answer |
| What are the common isoforms of thiadiazole studied for anticancer activity? | The most commonly investigated isoforms are 1,3,4-thiadiazole and 1,2,4-thiadiazole.[1] The 1,3,4-thiadiazole ring is a particularly versatile scaffold in medicinal chemistry.[1][2] |
| What is the general structure-activity relationship (SAR) for 1,3,4-thiadiazole derivatives? | The anticancer activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents at the C2 and C5 positions. Generally, the introduction of an aromatic ring at the C5 position enhances anticancer effects.[9] The specific substituents on this aryl ring, as well as the group attached to the C2 position (e.g., an amino group with further substitutions), modulate the activity and selectivity.[1][9] For instance, the presence of a piperazine ring via an acetamide linker has been shown to be advantageous for antiproliferative activity in some series.[3][4] |
| What are the known mechanisms of anticancer action for thiadiazole derivatives? | Thiadiazole derivatives exhibit a wide range of anticancer mechanisms, including: - Inhibition of protein kinases: Many derivatives target tyrosine kinases like EGFR and signaling kinases like PI3K/Akt.[3][5][12] - Induction of apoptosis: They can trigger programmed cell death by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and activating caspases.[5][7][10][11] - Cell cycle arrest: Some compounds cause cell cycle arrest, often at the G2/M phase.[3] - Inhibition of tubulin polymerization: Certain thiadiazole derivatives can act as microtubule-destabilizing agents.[1][5] - Enzyme inhibition: Other targeted enzymes include topoisomerase, histone deacetylase (HDAC), and kinesin spindle protein (KSP).[5] |
| Are there any thiadiazole-containing anticancer drugs in clinical use? | While many thiadiazole derivatives have shown promising preclinical activity, and some have entered clinical trials, their widespread use as standalone anticancer drugs is still an active area of research and development.[1] |
| How can I synthesize 2,5-disubstituted 1,3,4-thiadiazole derivatives? | A common synthetic route involves the reaction of thiosemicarbazides with various reagents like carbon disulfide or the intramolecular cyclization of thiosemicarbazone derivatives.[14] Another approach is the reaction of N-tosyl hydrazones with elemental sulfur.[2] The specific synthetic pathway will depend on the desired substituents at the C2 and C5 positions. |
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of selected 1,3,4-thiadiazole derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives
| Compound | Substituent at C2 | Substituent at C5 | Cell Line | IC50 (µM) | Reference |
| 8a | Phenyl | 4-(Piperidin-1-yl)phenyl | A549 (Lung) | 1.62 | [3][4] |
| 8d | 4-Tolyl | 4-(Piperidin-1-yl)phenyl | A549 (Lung) | 2.53 | [3][4] |
| 8e | 4-Methoxyphenyl | 4-(Piperidin-1-yl)phenyl | A549 (Lung) | 2.62 | [3][4] |
| 14a-c | N/A | 4-Chlorophenyl | MCF-7 (Breast) | 2.32 - 8.35 | [3][4] |
| 14a-c | N/A | 4-Chlorophenyl | HepG2 (Liver) | 2.32 - 8.35 | [3][4] |
| 22d | Trisubstituted aromatic core | Propenylamino | MCF-7 (Breast) | 1.52 | [3][4] |
| 22d | Trisubstituted aromatic core | Propenylamino | HCT-116 (Colon) | 10.3 | [3][4] |
| 32a | Hybrid structure | Hybrid structure | HepG2 (Liver) | 3.31 | [3] |
| 32a | Hybrid structure | Hybrid structure | MCF-7 (Breast) | 9.31 | [3] |
| 2g | Amino | 2-(Benzenesulfonylmethyl)phenyl | LoVo (Colon) | 2.44 | [8][9][15] |
| 2g | Amino | 2-(Benzenesulfonylmethyl)phenyl | MCF-7 (Breast) | 23.29 | [8][9][15] |
Table 2: Anticancer Activity of Fused Thiadiazole Derivatives
| Compound | Fused System | Cell Line | IC50 (µM) | Reference |
| KA39 | Triazolo[3,4-b]thiadiazole | HT-29 (Colon) | Potent in vivo activity | [12] |
| KA25 | Triazolo[3,4-b]thiadiazole | HT-29 (Colon) | Potent in vivo activity | [12] |
| KA26 | Triazolo[3,4-b]thiadiazole | HT-29 (Colon) | Potent in vivo activity | [12] |
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for determining the cytotoxic effects of thiadiazole derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).[9][12]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Apoptosis Analysis using Annexin V-FITC/Propidium Iodide (PI) Staining
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the thiadiazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Workflow for discovery of thiadiazole anticancer agents.
Caption: PI3K/Akt pathway inhibited by thiadiazole derivatives.
Caption: Key SAR considerations for thiadiazole anticancer agents.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of anticancer mechanism of thiadiazole-based compound in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thiadiazole-Based Inhibitor Selectivity
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for improving the selectivity of thiadiazole-based inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lead thiadiazole-based inhibitor is showing significant off-target activity. What initial structural modifications should I consider to improve its selectivity?
A1: High off-target activity is a common challenge. Improving selectivity often involves exploring the structure-activity relationship (SAR) by making systematic modifications to the thiadiazole core. Key strategies include:
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Substitution at C2 and C5 Positions: The nature and placement of substituents on the 1,3,4-thiadiazole ring are critical for activity and selectivity. Aromatic or heteroaromatic rings at these positions are common features in active compounds.[1]
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Modification of Phenyl Rings: If your compound contains a phenyl ring attached to the thiadiazole core, its substitution pattern significantly influences potency and selectivity. Consider adding either electron-withdrawing groups (e.g., halogens, nitro) or electron-donating groups (e.g., methoxy) to modulate the inhibitor's properties.[1][2] For instance, a methoxy group at the 4-position of a phenyl ring has been shown to greatly increase binding affinity and selectivity for human adenosine A3 receptors.[2][3]
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Varying Amine Substituents: For 2-amino-1,3,4-thiadiazole derivatives, the substituent on the amino group plays a crucial role. Experimenting with different acyl groups (e.g., N-acetyl or propionyl) can enhance affinity and selectivity.[2][3]
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Bioisosteric Replacement: The thiadiazole ring itself is sometimes considered a bioisostere of pyrimidine or oxadiazole. Its mesoionic character allows it to cross cellular membranes and interact with biological targets.[4][5] Understanding the target's binding pocket may suggest which thiadiazole isomer (e.g., 1,3,4- vs. 1,2,4-thiadiazole) or alternative heterocycle is optimal.
Q2: How can I rationally design modifications for a specific target, such as a kinase?
A2: Rational design for kinase selectivity requires a combination of structural biology insights and computational modeling.
-
Exploit Target-Specific Pockets: Many kinases have unique sub-pockets adjacent to the main ATP-binding site. Designing moieties that can access these specific pockets is a proven strategy for achieving selectivity. For example, certain thiadiazole derivatives achieve COX-2 selectivity by entering a small side pocket not present in the COX-1 isoform.[6]
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Utilize Molecular Docking: In silico molecular docking studies can predict how different modifications will affect the binding mode and affinity of your inhibitor within the target's active site.[7][8] This can help prioritize which derivatives to synthesize. Docking can reveal key interactions, such as hydrogen bonds or π-π stacking, that are crucial for potent and selective inhibition.[8]
-
Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogues based on docking predictions and evaluate their activity.[9] This iterative process of design, synthesis, and testing is fundamental to successful optimization.[10][11]
Q3: What are the most common experimental assays to confirm an improvement in selectivity?
A3: A tiered approach to screening is most effective.
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Primary Target-Based Assays: Initially, confirm potency against your primary target using an in vitro biochemical assay (e.g., kinase activity assay).[12]
-
Selectivity Profiling: Screen your modified compounds against a panel of related off-targets. For kinase inhibitors, this typically involves a broad panel of other kinases. The goal is to find compounds with a high selectivity index (SI), which is the ratio of the IC50 for the off-target to the IC50 for the on-target.[13]
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Cell-Based Assays: Confirm that the improved biochemical selectivity translates to a cellular context. Use cell lines that are dependent on your target for survival or proliferation. Compare the effects on these cells versus control cell lines that do not express the target or are not dependent on it.[14] Assays like the MTT assay are commonly used to determine cytotoxicity (IC50 values) across different cell lines.[8][15]
-
Toxicity Assessment: Evaluate the cytotoxicity of your most promising compounds against non-cancerous, healthy cell lines to ensure that the observed potency is not due to general toxicity.[14][16] A high selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) indicates a good safety profile.[13]
Q4: My compound is potent but has poor pharmacokinetic properties. Can modifications that improve selectivity also address this?
A4: Yes, the same modifications used to enhance selectivity can also impact pharmacokinetic properties like solubility and metabolic stability. The sulfur atom in the thiadiazole ring generally imparts good liposolubility.[5] However, further modifications are often needed. Adding polar groups can improve solubility, while blocking potential sites of metabolism can increase stability. It is crucial to co-optimize for potency, selectivity, and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) throughout the development process.
Quantitative Data on Selective Thiadiazole-Based Inhibitors
The following tables summarize quantitative data for various thiadiazole derivatives, highlighting their potency and selectivity against different targets.
Table 1: Selectivity of Thiadiazole Derivatives Against Kinase Targets
| Compound ID | Target Kinase | Target IC50 (µM) | Off-Target Kinase | Off-Target IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| 11a | VEGFR-2 | 0.055 | - | - | - | [17] |
| 20b | VEGFR-2 | 0.05 (MCF-7) | EGFR | 1.431 | ~28.6 | [13] |
| 20b | VEGFR-2 | 0.05 (MCF-7) | BRAF | 5.841 | ~116.8 | [13] |
| 51am | c-Met | 0.00254 | - | - | - | [5] |
| 6g | EGFR | 0.024 | - | - | - |[15] |
Table 2: Cytotoxicity and Selectivity of Thiadiazole Derivatives in Cancer vs. Normal Cell Lines
| Compound ID | Cancer Cell Line | Cancer IC50 (µM) | Normal Cell Line | Normal IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| 20b | MCF-7 (Breast) | 0.05 | WI-38 (Lung) | 0.19 | 3.8 | [13] |
| 20b | HepG2 (Liver) | 0.14 | WI-38 (Lung) | 0.19 | 1.4 | [13] |
| 11a | MCF-7 (Breast) | 9.49 | WI-38 (Lung) | >30 (implied) | > 3 | [17] |
| 2g | LoVo (Colon) | 2.44 | HUVEC | >50 (implied) | > 20 |[14] |
Key Experimental Protocols
Protocol 1: General Method for Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles
This protocol describes a common method for synthesizing the thiadiazole core, which can then be modified.
-
Step 1: Thiosemicarbazide Preparation: React an appropriate acid chloride/car☐ylic acid with thiosemicarbazide in a suitable solvent (e.g., pyridine, DMF) to form the corresponding acylthiosemicarbazide.
-
Step 2: Cyclization: Dissolve the resulting acylthiosemicarbazide in a dehydrating agent, typically concentrated sulfuric acid or phosphoric acid, under cold conditions (e.g., 0°C).
-
Step 3: Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Step 4: Isolation: Pour the reaction mixture onto crushed ice. A precipitate will form.
-
Step 5: Neutralization & Filtration: Neutralize the solution with a base (e.g., ammonia solution) to a neutral pH. Filter the resulting solid, wash it thoroughly with water, and dry it.
-
Step 6: Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole derivative.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[18]
-
Compound Treatment: Prepare serial dilutions of the thiadiazole inhibitor compounds in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control.[8]
-
Incubation: Incubate the plates for a specified period, typically 24 to 48 hours.[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations: Workflows and Pathways
Caption: Workflow for improving thiadiazole inhibitor selectivity.
Caption: A tiered experimental workflow for selectivity screening.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Emerging synthetic strategies and pharmacological insights of 1,3,4-thiadiazole derivatives: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 13. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected peaks in NMR spectra of thiadiazole compounds
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected peaks in the NMR spectra of thiadiazole compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the NMR analysis of thiadiazole derivatives.
Question: My ¹H NMR spectrum shows unexpected sharp singlets at various chemical shifts. What are they and how can I get rid of them?
Answer: These are likely peaks from residual solvents from your synthesis or purification steps.[1] Some compounds can tenaciously hold onto solvents like ethyl acetate even after prolonged drying under high vacuum.[1]
-
Identification: Compare the chemical shifts of the unknown peaks to a standard table of common laboratory solvent impurities.
-
Solution:
-
Co-evaporation: Dissolve your sample in a more volatile solvent like dichloromethane (DCM), and then remove it on a rotary evaporator. Repeating this process 2-3 times can help displace the trapped solvent.[1]
-
NMR Tube Cleaning: Ensure your NMR tubes are thoroughly cleaned and dried. Residual acetone from cleaning can appear in your spectrum if the tube is not dried for a sufficient time (2-3 hours in an oven).[1]
-
High Vacuum: Dry your sample under high vacuum for an extended period before preparing the NMR sample.
-
Question: I see a broad peak in my spectrum that I can't assign. What could it be?
Answer: A broad peak could be due to several factors, including the presence of water, poor instrument shimming, low sample solubility, or a high sample concentration.[1][2]
-
Water Peak: Deuterated solvents can absorb atmospheric moisture.[1] This often appears as a broad singlet. In DMSO-d₆, it's around 3.33 ppm; in CDCl₃, it's typically around 1.56 ppm.
-
Solution: Use fresh or properly stored deuterated solvents. Adding an inert drying agent like potassium carbonate or sodium sulfate to your solvent bottle can help.[1] To avoid this, you can also dry your NMR tube in an oven and cool it in a desiccator before use.
-
-
Poor Shimming: An inhomogeneous magnetic field across the sample will cause peak broadening.[2][3][4]
-
Solution: Re-shim the instrument. If the problem persists, using a standard shimming sample can help determine if the issue is with the sample or the spectrometer.[3]
-
-
Solubility/Concentration: Poorly dissolved material or an overly concentrated sample can lead to broad lines.[1][4]
-
Chemical Exchange: Protons on heteroatoms (like N-H) can undergo chemical exchange, leading to peak broadening.[2][4]
Question: I expected a single set of peaks for my compound, but I see multiple sets of signals with lower intensity. What is happening?
Answer: You are likely observing rotamers or other isomers.[1][6] Rotation around single bonds, such as the bond connecting the thiadiazole ring to a substituent, can be slow on the NMR timescale, leading to distinct NMR signals for each conformer.[1][6] This has been observed in thiadiazole derivatives where the ratio between isomers can be solvent-dependent.[6]
-
Confirmation: Record the spectrum at a higher temperature. Increased temperature can accelerate the bond rotation, causing the multiple sets of peaks to coalesce into a single, averaged set.[1]
Question: How can I definitively identify a peak corresponding to an N-H proton on my thiadiazole derivative?
Answer: The most common method is a deuterium exchange experiment.[1] Labile protons, such as those on nitrogen (N-H) or oxygen (O-H), will exchange with deuterium from deuterium oxide (D₂O).
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop of D₂O to your NMR tube.
-
Shake the tube vigorously for a few minutes to ensure mixing.[1]
-
Re-acquire the ¹H NMR spectrum.
-
-
Result: The peak corresponding to the N-H proton will disappear or significantly decrease in intensity.[1]
Question: My aromatic signals are overlapping with the residual solvent peak. How can I resolve them?
Answer: Overlapping peaks can make integration and coupling analysis difficult.[1]
-
Solution: Change the deuterated solvent. The chemical shifts of your compound's protons will likely change in a different solvent environment, potentially moving them away from the solvent peak. For example, switching from CDCl₃ (residual peak at 7.26 ppm) to acetone-d₆ (residual peak at 2.05 ppm) can resolve aromatic signals.[1] Spectra taken in benzene-d₆ often show different patterns compared to those in CDCl₃.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the 1,3,4-thiadiazole ring?
The chemical shifts for the carbon atoms of the 1,3,4-thiadiazole ring are highly characteristic and appear far downfield. Protons directly attached to the ring (if any) are also in the aromatic region. The exact shifts are influenced by the substituents attached to the ring.[7][8]
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹³C | C2: 163 - 170 | The chemical shifts of the two thiadiazole ring carbons can be very similar.[9][10] |
| C5: 156 - 181 | Substituents significantly influence these values.[9][11][12] | |
| ¹H | H5: ~8.9 - 9.2 (for unsubstituted) | The proton chemical shifts are sensitive to solvent and substitution.[13] |
Q2: What are some common deuterated solvents for analyzing thiadiazole compounds?
The choice of solvent depends on the solubility of your compound. DMSO-d₆ is frequently used for thiadiazole derivatives due to its excellent dissolving power.[9][14]
| Deuterated Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) |
| DMSO-d₆ | 2.50 | 39.52 |
| CDCl₃ | 7.26 | 77.16 |
| Acetone-d₆ | 2.05 | 29.84, 206.26 |
| Methanol-d₄ | 3.31 | 49.00 |
| Data sourced from common NMR solvent charts.[15][16] |
Q3: What are the chemical shifts for common laboratory impurities?
Identifying peaks from common contaminants is a crucial troubleshooting step.
| Impurity | ¹H Chemical Shift (ppm in CDCl₃) | ¹³C Chemical Shift (ppm in CDCl₃) |
| Water | ~1.56 | - |
| Acetone | 2.17 | 30.6, 206.7 |
| Ethyl Acetate | 1.26, 2.05, 4.12 | 14.2, 21.0, 60.5, 171.1 |
| Dichloromethane | 5.30 | 53.8 |
| Hexane | 0.88, 1.26 | 14.1, 22.7, 31.5 |
| Toluene | 2.36, 7.17-7.28 | 21.4, 125.5, 128.4, 129.2, 137.9 |
| Silicone Grease | ~0.07 | ~1.1 |
| Data compiled from published tables of NMR impurities.[15][17][18] |
Q4: What 2D NMR techniques are useful for assigning signals in thiadiazole derivatives?
For complex thiadiazole structures, 1D NMR may not be sufficient for unambiguous assignment. 2D NMR experiments are invaluable.[13][19]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace out spin systems within substituents.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of protonated carbons.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). This is extremely powerful for connecting different fragments of the molecule, for instance, linking a substituent's protons to the thiadiazole ring carbons.[13]
Experimental Protocols & Workflows
Protocol 1: Standard NMR Sample Preparation
This protocol outlines the steps for preparing a high-quality NMR sample to minimize impurities and obtain sharp, well-resolved spectra.
-
Sample Drying: Ensure the purified thiadiazole compound is thoroughly dried under high vacuum for several hours to remove all residual solvents.
-
Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.[13]
-
Solvent Addition: Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[13] Tetramethylsilane (TMS) may be used as an internal standard (δ 0.00 ppm), although modern spectrometers often reference the residual solvent peak.[13]
-
Dissolution: Vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for good shimming and sharp peaks.[1]
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents suspended particles from broadening the spectral lines.[5]
-
Transfer: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol 2: D₂O Exchange for N-H Identification
-
Initial Spectrum: Prepare the NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.
-
Mix: Cap the tube and shake it vigorously for 1-2 minutes to facilitate the deuterium exchange.[1]
-
Final Spectrum: Re-insert the sample into the spectrometer, allow it to equilibrate, and acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in the second spectrum.
Visual Workflows
Caption: A workflow for troubleshooting unexpected peaks in NMR spectra.
Caption: Workflow for preparing a high-quality NMR sample.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. youtube.com [youtube.com]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. chem.washington.edu [chem.washington.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
Validation & Comparative
Comparative Guide to the Synthesis of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine
This guide provides a comparative analysis of prominent synthesis methods for 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The comparison covers traditional and modern techniques, with a focus on reaction efficiency, conditions, and environmental impact. Experimental data is presented to aid researchers in selecting the most suitable method for their specific applications.
Performance Comparison of Synthesis Methods
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, including the furan-substituted target compound, is most commonly achieved through the cyclization of a carboxylic acid derivative with thiosemicarbazide. The choice of cyclizing agent and energy source significantly impacts the outcome. This comparison focuses on four distinct methods: conventional heating with acid catalysis, a solid-state reaction with phosphorus pentachloride, and two green chemistry approaches utilizing microwave and ultrasonic irradiation.
| Parameter | Method 1: Conventional Heating | Method 2: Solid-State Grinding | Method 3: Microwave Irradiation | Method 4: Ultrasonic Irradiation |
| Starting Materials | Furan-2-carboxylic acid, Thiosemicarbazide | Furan-2-carboxylic acid, Thiosemicarbazide | Furan-2-carboxylic acid, Thiosemicarbazide | Furan-2-carboxylic acid, Thiosemicarbazide |
| Key Reagent/Catalyst | Conc. H₂SO₄ or POCl₃ | Phosphorus pentachloride (PCl₅) | POCl₃, Conc. H₂SO₄ (cat.) | Conc. H₂SO₄ |
| Solvent | None (with H₂SO₄) or DMF (with POCl₃) | Solid-phase (solvent-free) | Dimethylformamide (DMF) | None |
| Reaction Time | Several hours (e.g., 5 h)[1] | Short (grinding + standing)[2] | 3 minutes[3] | 20 minutes[3] |
| Reported Yield | Moderate to Good | > 91%[2] | Good[3] | Good[3] |
| Conditions | Reflux temperature[1] | Room temperature[2] | 300 W irradiation[3] | Room temperature[3] |
| Work-up | Neutralization, filtration, recrystallization | Addition of alkaline solution, filtration, recrystallization[2] | Pouring into cold water, filtration, recrystallization[3] | Pouring into cold water, filtration, recrystallization[3] |
| Key Advantages | Simple setup, well-established | High yield, mild conditions, solvent-free, rapid | Extremely fast, efficient heating | Energy efficient, rapid, simple setup |
| Key Disadvantages | Long reaction time, high energy consumption | PCl₅ is moisture-sensitive | Requires specialized microwave reactor | Requires ultrasonic bath/probe |
Experimental Protocols
Method 1: Conventional Synthesis via Acid-Catalyzed Cyclization
This traditional method involves the direct condensation and cyclization of furan-2-carboxylic acid with thiosemicarbazide using a strong acid as a dehydrating and cyclizing agent.
Procedure:
-
A mixture of furan-2-carboxylic acid (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared.
-
Concentrated sulfuric acid is carefully added as a catalyst.[1]
-
The reaction mixture is refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).[1]
-
After completion, the mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting solution is neutralized with a suitable base (e.g., ammonia solution) to precipitate the crude product.
-
The solid is filtered, washed thoroughly with water, dried, and purified by recrystallization from a suitable solvent like ethanol.
Method 2: Solid-State Synthesis using Phosphorus Pentachloride
This highly efficient method avoids the use of solvents and proceeds at room temperature.
Procedure:
-
In a dry reaction vessel, thiosemicarbazide (1 mol equivalent), furan-2-carboxylic acid (1-1.2 mol equivalent), and phosphorus pentachloride (1-1.2 mol equivalent) are added.[2]
-
The mixture is ground evenly at room temperature until a homogeneous solid is formed.[2]
-
The reaction mixture is allowed to stand to obtain the crude product.[2]
-
An alkaline solution is added to the crude product until the pH of the mixed solution is between 8.0 and 8.2.[2]
-
The resulting mixture is filtered, and the filter cake is dried.
-
The final product is obtained by recrystallization.[2]
Method 3: Microwave-Assisted Green Synthesis
This protocol utilizes microwave energy to drastically reduce the reaction time.
Procedure:
-
Thiosemicarbazide (0.10 M) and furan-2-carboxylic acid (0.01 M) are placed in a beaker.[3]
-
Phosphorous oxychloride (25 ml) is added, followed by a small amount of dimethylformamide (10 ml) to dissolve the reactants.[3]
-
Approximately 10 drops of concentrated sulfuric acid are added while stirring.[3]
-
The beaker is placed in a laboratory microwave oven and irradiated at 300 W for 3 minutes (e.g., using 30-second pulses).[3]
-
After irradiation, the flask is allowed to cool to room temperature.
-
The contents are poured into a beaker containing 30 ml of cold water and stirred vigorously to precipitate the product.[3]
-
The crude product is filtered, washed with cold water, dried, and recrystallized from hot alcohol.[3]
Visualizations
Synthesis and Application Workflow
The following diagram illustrates the general workflow from synthesis to potential biological application, highlighting the compound's role as a scaffold in drug discovery. The 1,3,4-thiadiazole core is a common feature in molecules with a wide range of pharmacological activities.[4][5]
References
- 1. jocpr.com [jocpr.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
The Antimicrobial Potential of Thiadiazole Derivatives: A Comparative Analysis
Thiadiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating considerable antimicrobial properties against a wide array of bacteria and fungi.[1][2] This guide offers a comparative overview of the antimicrobial efficacy of various thiadiazole derivatives, supported by experimental data from recent studies. The unique physicochemical and electronic properties of the 1,3,4-thiadiazole core contribute to its broad-spectrum biological activities.[3][4] These compounds are known to modulate enzyme function and disrupt key biochemical pathways in pathogens.[4]
Comparative Antimicrobial Efficacy
The antimicrobial potential of novel compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[5] The data presented below summarizes the MIC values for several thiadiazole derivatives against a panel of pathogenic bacteria and fungi, alongside common reference antibiotics for comparison.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| 16a | 5-unsubstituted-1,3,4-thiadiazole | Staphylococcus aureus | 0.78 - 3.125 | Ciprofloxacin | Not Specified |
| Vancomycin | Not Specified | ||||
| 16h | 5-pentyl-1,3,4-thiadiazole | Staphylococcus aureus | 0.78 - 3.125 | Ciprofloxacin | Not Specified |
| Vancomycin | Not Specified | ||||
| 16i | 5-isopentyl-1,3,4-thiadiazole | Staphylococcus aureus | 0.78 - 3.125 | Ciprofloxacin | Not Specified |
| Vancomycin | Not Specified | ||||
| Compound 23 | 5-(4-methoxyphenyl)-1,3,4-thiadiazole | Staphylococcus epidermidis | 31.25 | Not Specified | Not Specified |
| Micrococcus luteus | 15.63 | Not Specified | Not Specified | ||
| 14a | Tetranorlabdane bearing 1,3,4-thiadiazole | Bacillus polymyxa | 2.5 | Not Specified | Not Specified |
| 38 | 2-amino-1,3,4-thiadiazole | Escherichia coli | 1000 | Ciprofloxacin | 25 |
| 4l | 1,3,4-thiadiazole derivative | Staphylococcus aureus ATCC 25923 | 31.25 | Cefuroxime | 0.24 - 1.95 |
| 6h | 1,3,4-thiadiazole derivative | Bacillus subtilis ATCC 6633 | 15.63 | Cefuroxime | 0.49 - 62.5 |
| 9b | 1,3,4-thiadiazole derivative | Aspergillus fumigatus | 0.9 | Not Specified | Not Specified |
| Geotrichum candidum | 0.08 | Not Specified | Not Specified | ||
| Staphylococcus aureus | 1.95 | Not Specified | Not Specified | ||
| Compound 33 | 6-sulfonyl-1,2,4-triazolo[3,4-b][2][3][6]thiadiazole | Xanthomonas oryzae pv. oryzae | 0.59 | Thiodiazole copper | 90.43 |
| Xanthomonas oryzae pv. oryzicola | 1.63 | Bismerthiazol | 75.59 |
Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.[3][6][7][8]
Experimental Protocols
The determination of antimicrobial efficacy is conducted using standardized methodologies to ensure the reliability and reproducibility of the results. The most common methods are broth microdilution and agar disk diffusion.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
-
Inoculum Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9]
-
Serial Dilution: The synthesized thiadiazole derivatives and reference antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (typically 35-37°C for bacteria) for 18-24 hours.[9]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Agar Disk Diffusion Method
This method is used to assess the susceptibility of a microbial strain to an antimicrobial agent.
-
Agar Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the thiadiazole derivative are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).[5][10]
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for evaluating the antimicrobial efficacy of novel compounds.
Caption: Workflow for antimicrobial susceptibility testing of thiadiazole derivatives.
Potential Mechanisms of Action
While the precise molecular targets of many thiadiazole derivatives are still under investigation, it is believed that they exert their antimicrobial effects through various mechanisms. These can include the inhibition of essential bacterial enzymes or interference with the formation of the bacterial cell wall and membrane structure.[1][9] Some derivatives may also disrupt the purine metabolism of bacteria.[1] The broad-spectrum activity and the potential to combat resistant strains make thiadiazole derivatives promising candidates for the development of new antimicrobial therapies.[1]
References
- 1. kuey.net [kuey.net]
- 2. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
Validating In Vitro Anticancer Activity: A Comparative Guide to Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
The robust evaluation of novel anticancer compounds necessitates a direct comparison against established, clinically relevant chemotherapeutic agents. This guide provides a framework for the in vitro validation of a hypothetical test compound, "Nov anticancerX," against the standard drugs Doxorubicin, Cisplatin, and Paclitaxel. The data presented for NovocancerX is illustrative to showcase a comparative analysis.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of NovocancerX and standard anticancer drugs against a panel of human cancer cell lines representing different cancer types: breast (MCF-7), lung (A549), and cervical (HeLa).
| Compound | Cell Line | IC50 (µM) - 48h Treatment |
| NovocancerX (Hypothetical) | MCF-7 | 8.5 |
| A549 | 12.2 | |
| HeLa | 10.8 | |
| Doxorubicin | MCF-7 | 0.8 - 2.5[1] |
| A549 | ~1.0 | |
| HeLa | 0.311[2] | |
| Cisplatin | MCF-7 | ~5-10 |
| A549 | ~8.0 | |
| HeLa | ~3.0 | |
| Paclitaxel | MCF-7 | ~0.005 |
| A549 | ~0.01 | |
| HeLa | 0.00539[3] |
Note: IC50 values for standard drugs can exhibit variability between studies due to differing experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (NovocancerX) and standard drugs (Doxorubicin, Cisplatin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound and standard drugs for 48 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells from the treatment plates.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro validation of a novel anticancer compound.
Figure 1. Experimental workflow for in vitro anticancer drug validation.
Signaling Pathways in Anticancer Drug Action
Standard anticancer drugs exert their effects by modulating key signaling pathways that control cell survival, proliferation, and death.
p53 Signaling Pathway and Doxorubicin
Doxorubicin, a DNA damaging agent, can induce the accumulation and activation of the tumor suppressor protein p53.[4][5] Activated p53 can then trigger cell cycle arrest or apoptosis.
Figure 2. Simplified p53 signaling pathway activated by Doxorubicin.
MAPK/ERK Signaling Pathway and Paclitaxel
Paclitaxel, a microtubule-stabilizing agent, has been shown to induce prolonged activation of the Ras/MEK/ERK signaling pathway in some cancer cells.[6] The role of this activation in paclitaxel-induced apoptosis can be complex and cell-type dependent.
Figure 3. Paclitaxel's effect on the MAPK/ERK signaling pathway.
Apoptosis Induction by Cisplatin
Cisplatin is a DNA cross-linking agent that induces apoptosis through both intrinsic and extrinsic pathways.[7] DNA damage triggers a cascade of events leading to the activation of caspases, the executioners of apoptosis.
Figure 4. Cisplatin's mechanism of inducing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Doxorubicin and 5-fluorouracil induced accumulation and transcriptional activity of p53 are independent of the phosphorylation at serine 15 in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin and 5-fluorouracil induced accumulation and transcriptional activity of p53 are independent of the phosphorylation at serine 15 in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel induces prolonged activation of the Ras/MEK/ERK pathway independently of activating the programmed cell death machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine and Related Thiadiazole Derivatives in Antimicrobial and Anticancer Screening
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant pathogens and cancers presents a formidable challenge in modern medicine, necessitating a continuous search for novel therapeutic agents. The 1,3,4-thiadiazole scaffold has garnered significant attention as a privileged structure in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This guide provides a comparative overview of the biological activities of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine and other functionally related 1,3,4-thiadiazole derivatives, supported by available experimental data. While specific cross-resistance studies for this compound are not extensively available in the reviewed literature, this guide focuses on the broader spectrum of activity and potency of this class of compounds against various microbial and cancer cell lines.
Comparative Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus is a common structural motif in a variety of antimicrobial agents.[5][6][7] The following table summarizes the antimicrobial activity of several 1,3,4-thiadiazole derivatives against a range of bacterial and fungal strains. The data highlights the influence of different substituents on the thiadiazole ring on the antimicrobial potency.
Table 1: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Structure/Substituents | Test Organism | Activity Metric | Value | Reference |
| 1 | 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole | Bacteria | In vivo antibacterial activity | Active | [7] |
| 2 | 2-(3'-chloro-5'-phenoxybenzo[b]thiophen-2'-yl)-5-arylamino-1,3,4-thiadiazole | E. coli | Good activity | - | [7] |
| 3 | 2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazole | S. aureus | MIC | 62.5 µg/mL | [7] |
| 4 | 5-phenyl-1,3,4-thiadiazole derivatives with benzimidazole scaffold | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Moderate to good activity | - | [2] |
| 5 | 2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole derivatives | B. polymyxa, P. aeruginosa | MIC | 2.5 µg/mL (for one derivative) | [2] |
| 6 | 5-substituted-2-amino-1,3,4-thiadiazole derivatives | E. coli, P. aeruginosa, S. faecalis, MRSA, S. aureus | MIC | 126 to 1024 µg/mL | [2] |
| 7 | Benzimidazole-2-yl derivative of 1,3,4-thiadiazole with furan-2-yl substituent | S. aureus, B. pumilus, E. coli | Zone of inhibition | 18.96 mm, 18.20 mm, 17.33 mm | [2] |
Comparative Anticancer Activity of 1,3,4-Thiadiazole Derivatives
In addition to their antimicrobial effects, 1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents.[3] Their mechanism of action is thought to involve interference with DNA synthesis due to the structural similarity of the thiadiazole ring to pyrimidine.[3] The following table presents the cytotoxic activity of selected derivatives against breast cancer cell lines.
Table 2: Cytotoxic Activity of Selected 1,3,4-Thiadiazole Derivatives against Breast Cancer Cell Lines
| Compound ID | Structure/Substituents | Cell Line | Activity Metric | Value (µM) | Reference |
| ST-X | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | IC50 | 49.6 | [3] |
| ST-X | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | IC50 | 53.4 | [3] |
Note: All tested compounds in the referenced study showed weaker cytotoxic activity on normal fibroblast cell lines compared to breast cancer cell lines.[3]
Experimental Protocols
The evaluation of the biological activity of these compounds involves standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Well Diffusion Method (for Zone of Inhibition):
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium.
-
Well Preparation: Wells of a specific diameter are punched into the agar.
-
Application of Compound: A defined volume of the test compound solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the zone of complete inhibition of microbial growth around each well is measured in millimeters.
In Vitro Cytotoxicity Assay
MTT Assay (for IC50 Determination):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow the conversion of MTT to formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel antimicrobial or anticancer compounds like the 1,3,4-thiadiazole derivatives discussed.
Caption: A generalized workflow for the synthesis, biological screening, and lead identification of novel therapeutic compounds.
References
- 1. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
A Comparative Guide to 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the plethora of five-membered aromatic rings, the 1,3,4-thiadiazole and 1,3,4-oxadiazole moieties have emerged as privileged structures, frequently incorporated into a wide array of therapeutic agents. Their bioisosteric relationship, where the sulfur atom of the thiadiazole is replaced by an oxygen atom in the oxadiazole, presents a compelling strategic choice in drug design, offering a nuanced approach to optimizing a molecule's biological activity, metabolic stability, and physicochemical characteristics.
This guide provides an objective, data-driven comparison of the 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds, summarizing key experimental findings to aid researchers in making informed decisions during the lead optimization process.
Physicochemical Properties: A Tale of Two Heteroatoms
The substitution of sulfur for oxygen imparts distinct physicochemical properties to the heterocyclic ring. The sulfur atom in the 1,3,4-thiadiazole ring generally increases lipophilicity compared to its 1,3,4-oxadiazole counterpart.[1] This seemingly subtle change can have significant implications for a drug's solubility, permeability, and plasma protein binding.
| Property | 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | Key Considerations |
| Lipophilicity (LogP) | Generally higher | Generally lower | Higher lipophilicity in thiadiazoles may enhance membrane permeability but can also lead to lower aqueous solubility and increased metabolic susceptibility. |
| Aqueous Solubility | Generally lower | Generally higher | The more polar nature of the C-O bond compared to the C-S bond often contributes to the better aqueous solubility of oxadiazole derivatives.[2] |
| Metabolic Stability | Can be susceptible to oxidation | Generally considered more metabolically stable | The thiadiazole ring can be a site of metabolic oxidation.[3] The 1,3,4-oxadiazole ring is often employed as a bioisostere to improve metabolic stability.[1] |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor | Acts as a hydrogen bond acceptor | Both scaffolds can participate in hydrogen bonding interactions with biological targets, a crucial aspect of molecular recognition.[4] |
Comparative Biological Activities: A Scaffold-Dependent Potency
The choice between a 1,3,4-thiadiazole and a 1,3,4-oxadiazole core can dramatically influence the biological potency of a compound. Direct comparative studies of analogous pairs, where only the heteroatom in the five-membered ring is altered, provide the most insightful data.
Anticancer Activity
In the realm of oncology, the 1,3,4-thiadiazole scaffold has often been associated with superior potency. For instance, a study on a series of anticancer agents revealed that the 1,3,4-thiadiazole analogs exhibited significantly lower IC50 values compared to their 1,3,4-oxadiazole isosteres.[5]
| Compound Pair | Target/Cell Line | 1,3,4-Thiadiazole Analog IC50 (µM) | 1,3,4-Oxadiazole Isostere IC50 (µM) | Reference |
| Honokiol derivatives | A549 (Lung Cancer) | 1.62 - 4.61 | 18.75 - 60.62 | [5] |
| Ciprofloxacin derivatives | MCF-7 (Breast Cancer) | 3.26 - 15.7 | Not explicitly compared in the same study | [5] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 (Lung Cancer) | 0.034 (mmol L-1) | Not applicable | [6][7] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | MCF-7 (Breast Cancer) | 0.084 (mmol L-1) | Not applicable | [6][7] |
Antimicrobial Activity
The antimicrobial potential of both scaffolds is well-documented, with the choice of the core often depending on the specific microbial target.
| Compound Class | Microorganism | 1,3,4-Thiadiazole Analog MIC (µg/mL) | 1,3,4-Oxadiazole Analog MIC (µg/mL) | Reference |
| Nitro-substituted derivatives | Candida strains | Not explicitly compared | 0.78 - 3.12 | [8] |
| 2-amino-1,3,4-thiadiazole derivatives | Bacillus subtilis | 1000 | Not applicable | [9] |
| 2-amino-1,3,4-thiadiazole derivatives | Escherichia coli | 1000 | Not applicable | [9] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.
Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol describes a common method for the synthesis of a representative 1,3,4-thiadiazole derivative.
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3)
-
Ice
-
Ammonia solution
-
Ethanol
Procedure:
-
In a round-bottom flask, mix equimolar amounts of benzoic acid and thiosemicarbazide.
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl3) dropwise with constant stirring.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a dilute ammonia solution.
-
Filter the resulting precipitate, wash it with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole
This protocol outlines a typical synthesis for a 1,3,4-oxadiazole analog.
Materials:
-
Benzoyl hydrazine
-
Cyanogen bromide (CNBr)
-
Sodium bicarbonate
-
Water
-
Ethanol
Procedure:
-
Dissolve benzoyl hydrazine in an aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of cyanogen bromide (CNBr) in a suitable solvent (e.g., ethanol) dropwise with stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Filter the precipitate that forms, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent like ethanol to yield pure 2-amino-5-phenyl-1,3,4-oxadiazole.
Microsomal Stability Assay
This assay is used to evaluate the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human liver microsomes (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the test compound (final concentration 1 µM) and human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm pore size)
-
96-well UV-transparent plates
-
Plate shaker
-
UV-Vis plate reader
Procedure:
-
Add the test compound stock solution in DMSO to the wells of a 96-well plate to achieve a range of final concentrations (e.g., 1 to 200 µM) upon addition of PBS. The final DMSO concentration should be kept low (e.g., <1%).
-
Add PBS to each well and mix thoroughly.
-
Incubate the plate on a plate shaker at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.
-
Filter the solutions through the 96-well filter plate into a 96-well UV-transparent plate.
-
Measure the UV absorbance of the filtrate at the compound's maximum absorbance wavelength.
-
Determine the concentration of the dissolved compound using a pre-established calibration curve. The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways modulated by drugs containing these scaffolds is paramount for rational drug design.
Raltegravir: An HIV Integrase Inhibitor with a 1,3,4-Oxadiazole Core
Raltegravir is an antiretroviral drug used to treat HIV infection. Its mechanism of action involves the inhibition of the HIV integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome. The 1,3,4-oxadiazole ring in Raltegravir plays a key role in chelating the magnesium ions in the active site of the integrase enzyme.
Caption: Raltegravir inhibits HIV integrase, preventing viral DNA integration.
Celecoxib and its Derivatives: Targeting the COX-2 Pathway
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. While Celecoxib itself does not contain a thiadiazole or oxadiazole ring, it is a lead compound for many derivatives that do. These derivatives often retain the COX-2 inhibitory activity. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Caption: Celecoxib derivatives inhibit the COX-2 enzyme, reducing inflammation.
Conclusion
The 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds are both invaluable tools in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and the desired ADME properties. The 1,3,4-thiadiazole ring often imparts greater biological potency, particularly in anticancer applications, but may come with challenges related to solubility and metabolic stability. Conversely, the 1,3,4-oxadiazole ring is frequently employed to enhance metabolic stability and aqueous solubility, sometimes at the cost of reduced potency. A thorough understanding of the subtle yet significant differences between these two bioisosteres, supported by robust experimental data, is essential for the successful design and development of novel therapeutics. This guide serves as a foundational resource to navigate these choices and accelerate the journey from a promising lead compound to a life-changing medicine.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
Rise of Thiadiazoles: A New Frontier in the Fight Against Bacterial Resistance
A new class of synthetic compounds, novel thiadiazoles, is demonstrating significant promise in the ongoing battle against antibiotic-resistant bacteria. Head-to-head comparisons with established antibiotics reveal that these emerging molecules exhibit potent antibacterial activity, in some cases surpassing the efficacy of current standard treatments. This guide provides a comprehensive analysis of the performance of novel thiadiazoles against existing antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The escalating threat of antimicrobial resistance necessitates the discovery and development of new antibacterial agents. Thiadiazoles, a class of heterocyclic organic compounds, have emerged as a promising scaffold for the design of novel antibiotics. Recent studies have highlighted their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional drugs.
Performance Against Existing Antibiotics: A Quantitative Comparison
Recent research has focused on comparing the antibacterial efficacy of newly synthesized thiadiazole derivatives against commonly used antibiotics such as Ciprofloxacin, Chloramphenicol, and Thiodiazole copper. The data, summarized below, indicates that several novel thiadiazole compounds display superior or comparable activity.
The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency. The Zone of Inhibition is the area around an antibiotic disc on an agar plate where bacterial growth is prevented. A larger zone of inhibition suggests greater antibacterial activity.
| Novel Thiadiazole Compound | Target Microorganism(s) | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) of Comparison Antibiotic | Reference |
| Compound EEE1 | Escherichia coli | 36 | Cephalexin | 30 | [1] |
| Compound EEE2 | Staphylococcus aureus | 29 | Cephalexin | 25 | [1] |
| 2-amino-1,3,4-thiadiazole derivatives (37 & 38) | Bacillus subtilis | 1000 | Ciprofloxacin | 25 | [2] |
| 2-amino-1,3,4-thiadiazole derivative (38) | Escherichia coli | 1000 | Ciprofloxacin | 25 | [2] |
| Novel Thiadiazole Compound | Target Microorganism(s) | Zone of Inhibition (mm) | Comparison Antibiotic | Zone of Inhibition (mm) of Comparison Antibiotic | Reference |
| Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48) | Staphylococcus aureus | 18.96 | - | - | [2] |
| Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48) | Bacillus pumilus | 18.20 | - | - | [2] |
| Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48) | Escherichia coli | 17.33 | - | - | [2] |
| Novel Thiadiazole Compound | Target Microorganism(s) | EC50 (mg/L) | Comparison Antibiotic | EC50 (mg/L) of Comparison Antibiotic | Reference |
| Compound 30 | Xanthomonas oryzae pv. oryzicola | 2.1 | Thiodiazole copper | 99.6 | [3] |
| Compound 30 | Xanthomonas oryzae pv. oryzae | 1.8 | Thiodiazole copper | 92.5 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of novel thiadiazoles and existing antibiotics.
Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution Method
The agar dilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
1. Preparation of Media:
-
Mueller-Hinton Agar is prepared according to the manufacturer's instructions and sterilized by autoclaving.
-
The sterile agar is cooled to and maintained at 45-50°C in a water bath.
2. Preparation of Antibiotic and Novel Compound Solutions:
-
Stock solutions of the test compounds (novel thiadiazoles) and reference antibiotics are prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of each compound are prepared to achieve the desired final concentrations in the agar plates.
3. Plate Preparation:
-
A specific volume of each antimicrobial dilution is added to molten Mueller-Hinton Agar. For example, 1 mL of the antimicrobial solution is added to 19 mL of molten agar to achieve a 1:20 dilution.
-
The agar and antimicrobial mixture is thoroughly mixed and poured into sterile petri dishes.
-
A control plate containing no antimicrobial agent is also prepared.
-
The agar is allowed to solidify at room temperature.
4. Inoculum Preparation:
-
The test bacterial strains are cultured in a suitable broth medium (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This standardized inoculum is then diluted to a final concentration of approximately 10⁴ CFU per spot.
5. Inoculation:
-
The prepared agar plates are inoculated with the standardized bacterial suspension using a multipoint inoculator or by spotting a defined volume (e.g., 1-2 µL) onto the agar surface.
6. Incubation:
-
The inoculated plates are allowed to dry at room temperature before being inverted and incubated at 35-37°C for 16-20 hours.
7. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism.
Antibacterial Activity Assessment via Kirby-Bauer Disc Diffusion Method
The Kirby-Bauer disc diffusion method is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
1. Preparation of Agar Plates:
-
Mueller-Hinton Agar is prepared, sterilized, and poured into sterile petri dishes to a uniform depth (e.g., 4 mm).
-
The agar is allowed to solidify at room temperature.
2. Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared to match the turbidity of a 0.5 McFarland standard.
3. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube.
-
The entire surface of the Mueller-Hinton Agar plate is evenly swabbed in three directions to ensure confluent growth.
4. Application of Antimicrobial Discs:
-
Paper discs impregnated with a known concentration of the novel thiadiazole compound or the reference antibiotic are placed on the inoculated agar surface using sterile forceps.
-
The discs should be pressed down gently to ensure complete contact with the agar.
5. Incubation:
-
The plates are inverted and incubated at 35-37°C for 16-24 hours.
6. Measurement and Interpretation of Results:
-
After incubation, the diameter of the zone of inhibition around each disc is measured in millimeters.
-
The size of the zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested antimicrobial agent.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams have been generated.
Caption: Workflow for MIC Determination via Agar Dilution.
Caption: Postulated Mechanisms of Antibacterial Action.
The promising results from these head-to-head comparisons underscore the potential of novel thiadiazoles as a new class of antibiotics. Their potent activity against a range of bacteria, including those resistant to current drugs, warrants further investigation and development. The detailed experimental protocols provided here serve as a foundation for researchers to build upon in the collective effort to combat the global challenge of antimicrobial resistance.
References
Validating Mechanism of Action: A Comparative Guide to Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
In drug discovery, unequivocally validating a compound's mechanism of action (MoA) is a critical step that bridges the gap between identifying a hit and developing a viable therapeutic.[1][2] Enzymatic assays are foundational tools in this process, offering a direct and quantitative method to measure how a compound interacts with its enzyme target.[1][2] This guide provides an objective comparison between enzymatic assays and other common validation methods, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their MoA studies.
Enzymatic Assays vs. Cell-Based Assays: A Head-to-Head Comparison
The two most common approaches for MoA validation are direct enzymatic assays and cell-based assays. While both are essential, they provide different and complementary information.[1]
-
Enzymatic Assays are biochemical assays that measure the activity of an isolated enzyme in a controlled, in vitro environment.[1] They are ideal for determining the direct interaction between a compound and its target enzyme, quantifying inhibitory potency (e.g., IC50), and elucidating the mode of inhibition (e.g., competitive, non-competitive).[3][4]
-
Cell-Based Assays measure the effects of a compound on a specific pathway or cellular process within a living cell.[5] These assays provide a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and interactions with other cellular components.[5][6]
The choice between these assays depends on the stage of drug discovery and the specific questions being asked. Enzymatic assays are often used in the early stages for high-throughput screening and lead optimization due to their simplicity and directness, while cell-based assays are crucial for validating hits in a more biological context.[1][2][6]
Quantitative Data Comparison
To illustrate the differences in data obtained from these two approaches, consider the hypothetical kinase inhibitor, "Inhibitor-X," targeting the "Kinase-Y" enzyme.
| Parameter | Enzymatic Assay (Luminescence-based) | Cell-Based Assay (Western Blot) | Interpretation |
| Metric | IC50 (Half-maximal inhibitory concentration) | EC50 (Half-maximal effective concentration) | IC50 measures direct enzyme inhibition, while EC50 reflects the compound's potency in a cellular system.[6] |
| Potency | 50 nM | 500 nM | The 10-fold difference can be attributed to factors like cell membrane permeability, efflux pumps, or intracellular ATP concentrations.[6] |
| Z'-factor | 0.8 | N/A | The high Z'-factor indicates a robust and reliable enzymatic assay suitable for high-throughput screening.[7] |
| Throughput | High (384-well plate) | Low to Medium | Enzymatic assays are generally more amenable to automation and high-throughput formats.[8] |
| Information Gained | Direct target engagement and potency | Cellular activity and pathway modulation | Both are essential for a comprehensive understanding of the compound's MoA. |
Experimental Protocols
1. Detailed Protocol: Luminescence-Based Kinase Enzymatic Assay
This protocol is designed to determine the IC50 value of an inhibitor against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase-Y enzyme
-
Kinase-Y substrate peptide
-
Inhibitor-X (test compound)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Inhibitor-X in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[9]
-
Kinase Reaction:
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence reaction.[9]
-
Data Acquisition: After a 10-minute incubation at room temperature to stabilize the signal, measure the luminescence using a plate reader.[9]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
2. Outline: Cell-Based Western Blot Protocol
This protocol outlines the steps to measure the inhibition of substrate phosphorylation in a cellular context.
-
Cell Culture and Treatment: Plate cells and treat with varying concentrations of Inhibitor-X for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated substrate of Kinase-Y, followed by a secondary antibody.
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total protein or a housekeeping gene) to determine the EC50.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: Experimental workflow for MoA validation.
Caption: Simplified Kinase-Y signaling pathway.
Conclusion
Both enzymatic and cell-based assays are indispensable for the thorough validation of a drug candidate's mechanism of action. Enzymatic assays provide precise, quantitative data on direct target engagement, making them ideal for initial screening and kinetic studies.[1][2] Cell-based assays, on the other hand, offer a more physiologically relevant system to confirm that the compound is active in a cellular environment and to assess its functional consequences.[5] A multi-faceted approach that leverages the strengths of both methodologies is the most robust strategy for confidently elucidating a compound's MoA and advancing it through the drug discovery pipeline.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Statistical Validation of Biological Assay Results for Novel Compounds
For researchers, scientists, and drug development professionals, the rigorous statistical validation of biological assay results is paramount in the quest for novel therapeutic compounds. This guide provides a comparative overview of statistical methodologies, detailed experimental protocols, and visual workflows to ensure the reliability and reproducibility of your findings.
The journey of a novel compound from initial screening to a potential therapeutic is paved with extensive biological testing. High-throughput screening (HTS) and subsequent validation assays generate vast amounts of data that require careful statistical analysis to distinguish true "hits" from false positives and to accurately characterize a compound's potency and efficacy.[1][2] This guide will delve into the critical aspects of this process, offering a framework for robust data interpretation and decision-making.
Comparison of Statistical Methods for Assay Validation
The choice of statistical method is crucial for the accurate interpretation of biological assay data. Different methods are suited for various stages of the drug discovery process, from primary screening to dose-response analysis. The following table compares common statistical approaches, outlining their applications, strengths, and limitations.
| Statistical Method | Primary Application | Key Advantages | Key Limitations |
| Z-Factor | High-Throughput Screening (HTS) quality control | Simple to calculate and interpret; provides a single metric for assay quality. | Does not account for data distribution; can be misleading in the presence of outliers. |
| Strictly Standardized Mean Difference (SSMD) | HTS hit selection | Robust to outliers; provides a clear probabilistic interpretation of hit selection.[3] | May be overly conservative in some cases, leading to missed hits. |
| t-test / ANOVA | Comparing means of two or more groups | Widely understood and easy to implement; powerful for detecting differences between discrete groups. | Assumes normal distribution and equal variances; not suitable for non-linear responses. |
| Non-linear Regression (e.g., 4PL Model) | Dose-response curve analysis | Provides key parameters like IC50/EC50 and Hill slope; accurately models sigmoidal dose-response relationships.[4] | Can be sensitive to initial parameter estimates and outliers; requires sufficient data points across the dose range.[5] |
| Area Under the Curve (AUC) | Quantifying overall drug sensitivity | Provides a single value representing the overall effect of a compound across a range of concentrations; less sensitive to noise at individual concentrations.[4][6] | Can obscure important details of the dose-response relationship, such as the maximal effect. |
| Design of Experiments (DoE) | Assay development and validation | Allows for the simultaneous evaluation of multiple factors, leading to more efficient and robust assay optimization.[7][8][9] | Can be complex to design and analyze; requires specialized statistical software. |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible research.[10] Below are outlines for two key experimental procedures in the validation of novel compounds.
Protocol 1: Cell-Based Cytotoxicity Assay
This protocol outlines a common method for assessing the cytotoxic effects of a novel compound on a cancer cell line.
1. Cell Culture and Seeding:
- Maintain the chosen cancer cell line (e.g., HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
- Seed cells into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of the compound to create a range of concentrations to be tested.
- Remove the culture medium from the 96-well plates and add the medium containing the various concentrations of the compound. Include vehicle control (solvent only) and untreated control wells.
3. Incubation and Viability Assessment:
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
- After incubation, assess cell viability using a suitable method, such as the MTT or PrestoBlue™ assay. This typically involves adding a reagent to the wells and measuring the absorbance or fluorescence, which correlates with the number of viable cells.
4. Data Analysis:
- Subtract the background absorbance/fluorescence from all readings.
- Normalize the data to the untreated control wells to determine the percentage of cell viability for each compound concentration.
- Plot the percentage of cell viability against the compound concentration (log-transformed) and fit a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a novel compound against a specific protein kinase.
1. Reagents and Plate Preparation:
- Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solutions.
- Prepare a serial dilution of the novel compound in the assay buffer.
2. Kinase Reaction:
- In a 384-well plate, add the kinase and the novel compound at various concentrations.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Include positive control (known inhibitor) and negative control (no inhibitor) wells.
- Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
3. Detection:
- Stop the kinase reaction by adding a stop solution.
- Detect the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based method (e.g., HTRF, AlphaScreen) or by measuring ATP depletion (e.g., Kinase-Glo®). The signal is inversely proportional to the kinase activity.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
- Plot the percentage of inhibition against the compound concentration (log-transformed) and fit a 4PL non-linear regression model to determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical experimental workflow and a hypothetical signaling pathway.
Caption: A typical workflow for the discovery and validation of novel compounds.
Caption: A hypothetical kinase cascade signaling pathway.
By employing robust statistical methods, adhering to detailed experimental protocols, and clearly visualizing complex biological processes, researchers can significantly enhance the confidence in their assay results and accelerate the discovery of novel, impactful therapeutics.
References
- 1. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening Data Analysis | Semantic Scholar [semanticscholar.org]
- 3. rna.uzh.ch [rna.uzh.ch]
- 4. Comparing statistical methods for quantifying drug sensitivity based on in vitro dose-response assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development – BEBPA [bebpa.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Ensuring Reproducibility in Biological Research | Lab Manager [labmanager.com]
Unveiling Binding Affinities: A Comparative Guide to Docking Scores of Thiadiazole Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of various thiadiazole analogs against a range of protein targets. The presented data, summarized from recent studies, highlights the potential of the thiadiazole scaffold in designing potent inhibitors for various diseases.
The 1,3,4-thiadiazole moiety, in particular, has been a focal point of numerous computational and medicinal chemistry studies due to its diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties.[1][2][3] Molecular docking simulations are a crucial tool in this field, offering insights into the binding modes and affinities of these compounds with their biological targets, thereby accelerating the drug discovery process.[4]
Comparative Docking Performance of Thiadiazole Derivatives
The following table summarizes the docking scores of various thiadiazole analogs against several key protein targets. A lower docking score generally indicates a more favorable binding interaction.
| Thiadiazole Analog/Derivative | Protein Target | Docking Score (kcal/mol) | Binding Energy (ΔG, kcal/mol) | MM-GBSA (kcal/mol) | Reference |
| 1,3,4-thiadiazole derivatives with azulene rings | Mycobacterium tuberculosis DNA gyrase | Better than natural ligand | - | - | [1] |
| 1,3,4-thiadiazole derivatives with azulene rings | Escherichia coli DNA adenine methylase | Better than co-crystallized ligands | - | - | [1] |
| 1,3,4-thiadiazole derivatives with azulene rings | Staphylococcus aureus DNA gyrase | Lower than aminobenzimidazole urea inhibitor | - | - | [1] |
| Pyrazole-incorporated thiadiazole (W36) | Staphylococcus aureus DHFR (2W9H) | Promising antibacterial | - | - | [5] |
| Pyrazole-incorporated thiadiazole (W33) | Candida albicans N-myristoyl transferase (1IYK) | Promising antifungal | - | - | [5] |
| 1,3,4-Thiadiazole derivative (4h) | EGFR TK | - | -10.8 | - | [3] |
| 1,3,4-Thiadiazole derivatives (4b, 4c, 4d, 4e, 4f, 6a, 6b, 6c) | EGFR TK | - | -8.1 to -9.2 | - | [3] |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | - | -31.5 | [6][7] |
| Imidazo[2,1-b]thiazole-linked thiadiazole (derivative 12) | Glypican-3 (GPC-3) | -10.30 | - | - | [8] |
| Various Imidazo[2,1-b]thiazole-linked thiadiazoles | Glypican-3 (GPC-3) | -6.90 to -10.30 | - | - | [8] |
| Triazolo-thiadiazole derivatives | E. coli MurB | Favorable | - | - | [9] |
| Triazolo-thiadiazole derivatives | Fungal CYP51 | Favorable | - | - | [9] |
Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies, while varying in specific parameters, generally follow a standardized workflow.
Ligand and Protein Preparation
-
Ligand Preparation: The 2D structures of the thiadiazole analogs are typically drawn using chemical drawing software like ChemDraw and converted to 3D structures.[10] Energy minimization is then performed using force fields such as the Tripos standard force field or UFF.[8]
-
Protein Preparation: The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB).[10] Prior to docking, water molecules and co-factors are generally removed from the protein structure.[1]
Docking Simulation
-
Software: A variety of software packages are utilized for molecular docking, including AutoDock Vina 4.2, CLC Drug Discovery Workbench, Surflex-dock, and Schrödinger software with the GLIDE (Grid-based Ligand Docking with Energetics) protocol.[5][10][11]
-
Active Site Definition: The binding site is typically defined by creating a grid box around the co-crystallized ligand in the original PDB structure or by using active site prediction tools.
-
Docking Algorithm: The chosen software then explores various conformations and orientations of the ligand within the defined active site, scoring each pose based on a specific scoring function. The pose with the lowest energy score is generally considered the most probable binding mode.
Analysis of Results
-
Docking Score: The primary metric for evaluating the binding affinity is the docking score, which is an estimation of the free energy of binding.
-
Interaction Analysis: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.[8]
-
Validation: To validate the docking protocol, the co-crystallized ligand is often re-docked into the active site, and the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2 Å is generally considered a successful validation.[1]
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study for thiadiazole analogs.
Signaling Pathway Inhibition
Thiadiazole derivatives often exert their therapeutic effects by inhibiting key enzymes in specific signaling pathways. For instance, their anticancer activity can be attributed to the inhibition of enzymes like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), which is crucial for cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 8. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
assessing the therapeutic index of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine derivatives
A comparative guide to the therapeutic index of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine derivatives and related compounds is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to offer an objective comparison of the biological activity of these compounds.
Comparative Analysis of Cytotoxicity and Therapeutic Index
The therapeutic index (TI), often represented by the selectivity index (SI) in vitro, is a critical measure of a compound's safety and efficacy. It is the ratio of the concentration at which a compound is toxic to normal cells versus the concentration at which it is effective against a therapeutic target, such as cancer cells. A higher TI value indicates a more favorable safety profile.
While comprehensive studies focusing exclusively on a series of this compound derivatives are limited, the available literature on structurally related 1,3,4-thiadiazoles provides valuable insights. The following table summarizes the cytotoxic activity (IC50) against various cancer cell lines and normal cell lines, along with the calculated selectivity index.
| Compound ID / Reference | Target Cancer Cell Line | Efficacy (IC50 in µM) | Normal Cell Line | Cytotoxicity (IC50 in µM) | Selectivity Index (SI) |
| Compound 7c [1] | Not specified | Not specified | Not specified | Not specified | Not specified |
| Compound 4h [2] | MCF-7 (Breast) | Not specified | Not specified | Not specified | Not specified |
| Compound 4e [3] | MCF-7 (Breast) | 5.37 | Vero | 154.30 | 28.79 |
| HepG2 (Liver) | 3.13 | Vero | 154.30 | 49.30 | |
| Compound 4i [3] | MCF-7 (Breast) | 2.32 | Vero | 85.29 | 36.76 |
| HepG2 (Liver) | 6.51 | Vero | 85.29 | 13.10 | |
| Derivative 19 [4] | MCF-7 (Breast) | <10 | Normal Fibroblasts | Low Toxicity | High |
| Derivative 6b [4] | MCF-7 (Breast) | <10 | Normal Fibroblasts | Low Toxicity | High |
Note: IC50 is the half-maximal inhibitory concentration. The Selectivity Index (SI) is calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). Compounds 7c and 4h contain the specific 5-(furan-2-yl)-1,3,4-thiadiazole core. Compounds 4e and 4i are structurally related 5-aryl-1,3,4-thiadiazole derivatives for which selectivity data is available.
Experimental Protocols
A precise and reproducible methodology is fundamental to assessing the therapeutic index. The most common method cited for determining cytotoxicity in the reviewed literature is the MTT assay.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration of a compound that inhibits the metabolic activity of 50% of a cell population (IC50), as an indicator of cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Test compounds (this compound derivatives)
-
Cell lines (e.g., MCF-7, HepG2, and a normal line like Vero)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving medium with DMSO (vehicle) only is included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Signaling Pathways
Diagrams help to clarify complex processes and relationships. Below are visualizations for the experimental workflow and a key signaling pathway often implicated in the action of 1,3,4-thiadiazole derivatives.
Caption: Workflow for Assessing Therapeutic Index.
Several 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[5][6] A common mechanism involves the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspases.
Caption: Intrinsic Apoptosis Pathway Modulation.
References
- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. bepls.com [bepls.com]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals
The proper disposal of 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and its associated waste safely. The protocols are based on established safety practices for hazardous chemical waste management.
I. Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] Understanding these risks is the foundational step for safe disposal.
Key Hazards: [1]
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes serious eye irritation
-
May cause skin irritation
-
May cause respiratory irritation
Personal Protective Equipment (PPE): Before handling the chemical or its waste, all personnel must wear the following PPE:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2][3]
-
Body Protection: A flame-resistant or standard lab coat must be worn.[2][3]
-
Respiratory Protection: If working outside of a certified chemical fume hood or in case of a spill, a respirator with an organic vapor cartridge is necessary.[2]
II. Chemical and Physical Properties
While comprehensive experimental data for this specific compound is limited, the table below summarizes its known properties. This information is crucial for assessing its behavior and potential interactions during the disposal process.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃OS | PubChem |
| Molecular Weight | 167.19 g/mol | PubChem |
| Appearance | Solid (Predicted) | - |
| Solubility | No data available | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Flash Point | No data available | - |
III. Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[4] Adherence to all institutional, local, and national regulations is mandatory.[4][5]
Experimental Protocol: Waste Handling and Disposal
This protocol details the necessary steps for the safe segregation, collection, and disposal of waste containing this compound.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated hazardous waste container with a secure lid.[3][4]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[3] Do not mix with other incompatible waste streams.[3][4][6]
-
Sharps Waste: Dispose of any contaminated sharps, such as needles or broken glassware, in a designated, puncture-proof sharps container.[3][4]
-
-
Container Management:
-
Storage Pending Disposal:
-
Spill Cleanup:
-
In the event of a small spill, evacuate the immediate area and eliminate all ignition sources.[8]
-
Absorb the spilled material with an inert absorbent such as vermiculite, sand, or earth.[3][8]
-
Carefully sweep or scoop the absorbed material into a sealed, labeled hazardous waste container for disposal.[3]
-
Ventilate and decontaminate the spill area with a suitable solvent and wash thoroughly with soap and water; collect all cleaning materials as hazardous waste.[3][4][8]
-
-
Final Disposal:
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
